molecular formula C3H9NO B078633 (Dimethylamino)methanol CAS No. 14002-21-2

(Dimethylamino)methanol

Katalognummer: B078633
CAS-Nummer: 14002-21-2
Molekulargewicht: 75.11 g/mol
InChI-Schlüssel: XQKRYBXCYCKQLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(Dimethylamino)methanol is a versatile bifunctional organocatalyst and building block of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features both a tertiary amine and a hydroxyl group, enabling its role in facilitating various transformations, particularly as a precursor for introducing the dimethylaminomethyl group. Its primary research applications include its use as a catalyst or co-catalyst in transfer hydrogenation reactions and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex molecules. The compound's mechanism of action often involves its ability to act as a hydride source or to participate in the in-situ generation of reactive species. Researchers value (Dimethylamino)methanol for its utility in developing novel synthetic pathways and for studying reaction mechanisms in medicinal chemistry and materials science. It is supplied as a high-purity reagent to ensure consistent and reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

dimethylaminomethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKRYBXCYCKQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065692
Record name Methanol, (dimethylamino)-
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Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14002-21-2
Record name 1-(Dimethylamino)methanol
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Record name Methanol, 1-(dimethylamino)-
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Record name Methanol, 1-(dimethylamino)-
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Record name Methanol, (dimethylamino)-
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Record name (dimethylamino)methanol
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Foundational & Exploratory

(Dimethylamino)methanol: Technical Profile & In Situ Generation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and equilibrium dynamics of (Dimethylamino)methanol (CAS 14002-21-2).

CAS Registry Number: 14002-21-2 IUPAC Name: (Dimethylamino)methanol Synonyms: N-(Hydroxymethyl)dimethylamine; Dimethylolamine (ambiguous); Formaldehyde dimethylamine hemiaminal.

Part 1: Executive Summary & Critical Distinction

(Dimethylamino)methanol is a hemiaminal formed by the nucleophilic addition of dimethylamine to formaldehyde. Unlike stable alcohols, this compound exists primarily as a transient intermediate in dynamic equilibrium with its precursors. It is a critical species in the Mannich reaction , atmospheric aerosol formation, and the mechanism of action for formaldehyde-releasing biocides.

⚠️ CRITICAL DISAMBIGUATION

Do not confuse with 2-(Dimethylamino)ethanol (DMAE/Deanol).

  • Target Compound: (Dimethylamino)methanol (

    
    ) — Unstable hemiaminal.
    
  • Common Confusant: 2-(Dimethylamino)ethanol (

    
    ) — Stable industrial solvent/drug (CAS 108-01-0).
    

Implication for Researchers: You cannot typically purchase "pure" (Dimethylamino)methanol in a bottle for shelf storage. It must be generated in situ or handled as a stabilized equilibrium solution.

Part 2: Physicochemical Properties & Thermodynamics

Because (Dimethylamino)methanol is difficult to isolate in pure form without decomposition or polymerization, many physical properties are theoretical or derived from equilibrium data.

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Predicted)Context
Molecular Formula

Molecular Weight 75.11 g/mol
Boiling Point ~87.8°C (Predicted)Theoretical. In practice, decomposes/reverts to precursors upon heating.
Density 0.906 g/cm³ (Predicted)
Solubility Miscible in water, alcoholsReacts with protic solvents; exists in equilibrium.
pKa ~10.7 (Amine conjugate)Similar to dimethylamine; basicity is modulated by the hydroxymethyl group.
Stability Low / TransientStable only in solution equilibrium or at low temperatures.
Equilibrium Dynamics

The formation of (Dimethylamino)methanol is a barrier-less or low-barrier reaction catalyzed by water. In aqueous solution, the compound exists in a rapid equilibrium:



  • Reaction Barrier:

    
     (Water-catalyzed) [1].
    
  • Equilibrium Constant (

    
    ):  Favors the hemiaminal at lower temperatures. At higher temperatures (>300K), entropy favors the dissociation back to volatile precursors.
    

Part 3: Mechanism & Reactivity (Graphviz Visualization)

The following diagram illustrates the central role of (Dimethylamino)methanol in the Mannich reaction and its equilibrium with the aminal (Bis(dimethylamino)methane).

G cluster_0 Precursors DMA Dimethylamine (CH3)2NH Hemiaminal (Dimethylamino)methanol (CH3)2NCH2OH [CAS 14002-21-2] DMA->Hemiaminal + HCHO (Fast eq.) HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Hemiaminal->DMA Heat Iminium Iminium Ion [(CH3)2N=CH2]+ Hemiaminal->Iminium - OH- (Acid Cat.) Aminal Aminal ((CH3)2N)2CH2 Hemiaminal->Aminal + DMA / - H2O MannichProduct Mannich Base (R-CH2-N(CH3)2) Iminium->MannichProduct + Enol/Nucleophile Aminal->Hemiaminal + H2O

Figure 1: Reaction network showing the formation of (Dimethylamino)methanol and its conversion to the reactive iminium species essential for Mannich synthesis.

Part 4: Experimental Protocol – In Situ Generation & Validation

Since isolation is impractical, the standard scientific approach is in situ generation . This protocol provides a self-validating system using NMR spectroscopy to confirm the presence of the hemiaminal species.

Protocol: NMR Characterization of the Hemiaminal Equilibrium

Objective: Generate (Dimethylamino)methanol and observe the characteristic methylene (


) signal to distinguish it from free formaldehyde and dimethylamine.

Reagents:

  • Dimethylamine (

    
     wt in 
    
    
    
    or
    
    
    ).
  • Formaldehyde (

    
     wt in 
    
    
    
    or Paraformaldehyde).
  • Solvent: Deuterium Oxide (

    
    ) (Preferred to suppress exchange broadening).
    

Workflow:

  • Preparation: In an NMR tube, add

    
     of 
    
    
    
    .
  • Addition 1 (Baseline): Add

    
     of Dimethylamine. Acquire 
    
    
    
    NMR.
    • Expectation: Singlet at

      
       (
      
      
      
      ).
  • Synthesis: Add

    
     of Formaldehyde solution (1:1 molar ratio). Shake gently.
    
  • Observation: Acquire

    
     and 
    
    
    
    NMR immediately.

Data Interpretation (Self-Validation): The formation of (Dimethylamino)methanol is confirmed by the appearance of a new methylene signal distinct from the starting materials.

NucleusSpeciesApproximate Shift (

)
Multiplicity


(Precursor)
2.3 ppmSinglet


(Formaldehyde)
4.8 ppm (Hydrated)Singlet


(Target)
3.9 – 4.2 ppm Singlet


(Target)
~80 – 85 ppm Singlet

Note: Shifts may vary based on pH and concentration due to fast exchange. If the


 peak is broad or averaged, lower the temperature to 

to reach the slow exchange limit.

Part 5: Applications & Implications

Organic Synthesis (Mannich Reaction)

(Dimethylamino)methanol is the actual alkylating agent in many "formaldehyde + amine" protocols.

  • Mechanism: It spontaneously dehydrates to form the dimethyliminium ion (

    
    ), which is the potent electrophile that attacks enols or indoles.
    
  • Advantage: Using pre-formed equilibrium solutions (by mixing HCHO/DMA beforehand) often reduces side reactions compared to adding reagents sequentially to the substrate.

Biocides & Preservatives

In industrial metalworking fluids, (Dimethylamino)methanol functions as a formaldehyde releaser .

  • Mode of Action: It penetrates microbial cell walls as the lipophilic hemiaminal. Once inside, the equilibrium shifts, releasing formaldehyde locally to cross-link proteins and kill the bacteria.

  • Safety Note: Because it releases formaldehyde, it is classified as a sensitizer and potential carcinogen.

Atmospheric Chemistry

It is a key intermediate in the formation of secondary organic aerosols (SOA). The reaction of atmospheric amines with formaldehyde, catalyzed by water vapor, forms (Dimethylamino)methanol, which can then nucleate particle growth [1].

References

  • Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule. Source: The Journal of Physical Chemistry A (2016). Context: Defines the energetics and barrier-less formation of the hemiaminal. URL:[Link]

  • The Mannich Reaction of Poly(acrylamide): 13C NMR Studies. Source: ResearchGate / Macromolecules. Context: Provides NMR evidence for the existence of (Dimethylamino)methanol in equilibrium. URL:[Link]

The Mannich Reaction: A Centennial Journey from Serendipity to Stereoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of C-C Bond Formation

For over a century, the Mannich reaction has stood as a pillar in the edifice of organic synthesis.[1] Its enduring relevance lies in its remarkable efficiency: a one-pot, three-component condensation that forges a carbon-carbon bond to create a β-amino carbonyl compound, aptly named a "Mannich base".[2][3] This seemingly straightforward transformation has proven to be an exceptionally versatile tool, enabling the construction of complex molecular architectures that are pivotal in the realms of natural product synthesis and pharmaceutical development.[3][4] This guide delves into the rich history of the Mannich reaction, dissects its intricate mechanism, and explores its modern applications, offering a comprehensive resource for both seasoned researchers and those new to the field.

The Genesis of a Name Reaction: The Pioneering Work of Carl Mannich

The story of the Mannich reaction begins in the early 20th century with the German chemist Carl Ulrich Franz Mannich.[5][6] In 1912, while working at the University of Berlin, Mannich, along with his colleague W. Krösche, published a seminal paper detailing the condensation of antipyrine with formaldehyde and secondary amines.[7][8][9] While a similar observation had been noted by Bernhard Tollens in 1903, it was Mannich who grasped the broader synthetic potential of this aminoalkylation.[3][10] In a subsequent publication in 1917, he solidified the reaction as a general and reliable synthetic method, a contribution that led to the reaction being named in his honor.[7][10]

Mannich's initial work laid the foundation for a reaction that would become a staple in the synthetic chemist's toolkit.[3] His expertise in pharmaceutical chemistry, particularly with alkaloids like morphine, undoubtedly fueled his interest in developing methods for introducing nitrogen-containing functionalities into organic molecules.[6][7]

Dissecting the Mechanism: A Tale of Iminium Ions and Enols

The elegance of the Mannich reaction lies in its convergent and atom-economical nature. The generally accepted mechanism proceeds through two key stages:

  • Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of a primary or secondary amine to a non-enolizable aldehyde, most commonly formaldehyde.[11] This is followed by dehydration to generate a highly electrophilic iminium ion (or Schiff base).[2][11] The use of primary or secondary amines is crucial, as tertiary amines lack the necessary proton for the formation of the enamine intermediate.[2]

  • Nucleophilic Attack by the Enol: Concurrently, the carbonyl compound containing an acidic α-proton (the "active hydrogen" compound) tautomerizes to its enol or enolate form.[11] This electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[2][11] This step forges the crucial carbon-carbon bond and, after proton transfer, yields the final β-amino carbonyl product, the Mannich base.[2]

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_attack Nucleophilic Attack Amine R₂NH Iminium_Ion [CH₂=NR₂]⁺ Amine->Iminium_Ion + CH₂O, - H₂O Formaldehyde CH₂O Mannich_Base R'-C(=O)-CH(R'')-CH₂NR₂ Iminium_Ion->Mannich_Base Ketone R'-C(=O)-CH₂-R'' Enol R'-C(OH)=CH-R'' Ketone->Enol Tautomerization Enol->Mannich_Base Attack on Iminium Ion caption Figure 1: Generalized Mechanism of the Mannich Reaction

The Evolution of Excellence: Modern Mannich-Type Reactions

While the classical Mannich reaction remains a valuable tool, the demands of modern organic synthesis, particularly in the context of drug discovery, have driven significant advancements.[3] The limitations of the original protocol, such as the use of pre-formed iminium salts and often harsh reaction conditions, have been addressed through the development of more sophisticated and efficient variants.

Catalytic and Asymmetric Mannich Reactions

A major breakthrough in the field was the development of catalytic and, subsequently, asymmetric Mannich reactions. These reactions utilize chiral catalysts to control the stereochemical outcome of the reaction, a critical consideration in the synthesis of chiral drug molecules. Proline and its derivatives have emerged as powerful organocatalysts for direct asymmetric Mannich-type reactions, often affording high enantioselectivities.[11] These catalysts facilitate the formation of an enamine intermediate from the carbonyl donor, which then reacts with a pre-formed imine.

Catalyst TypeKey FeaturesTypical Substrates
Proline & Derivatives Readily available, inexpensive, environmentally benign.Ketones, aldehydes
Metal-Based Catalysts High turnover numbers, can be tuned for specific substrates.Wide range of carbonyls and imines
Thiourea Catalysts Hydrogen-bonding catalysis, effective for specific substrate classes.β-Keto esters, malonates

Table 1: Overview of Catalysts in Asymmetric Mannich Reactions

The Mannich Reaction in Drug Development: A Gateway to Bioactive Molecules

The β-amino carbonyl motif is a prevalent structural feature in a wide array of biologically active compounds, including alkaloids, peptides, and antibiotics.[3] Consequently, the Mannich reaction has become an indispensable tool in the synthesis of pharmaceuticals. The introduction of a basic amino group can enhance the pharmacokinetic properties of a drug molecule, such as its water solubility and ability to cross cell membranes.

One notable example is the use of the Mannich reaction in the synthesis of fluoxetine (Prozac®), a selective serotonin reuptake inhibitor (SSRI). While not a direct Mannich reaction in the final step, the core β-amino alcohol structure is readily accessible through synthetic routes that employ Mannich-type strategies.

Experimental Protocol: A Representative Proline-Catalyzed Asymmetric Mannich Reaction

The following is a generalized, step-by-step protocol for a direct asymmetric Mannich reaction of a ketone with an imine, catalyzed by L-proline.

Materials:

  • Aldehyde (for imine formation)

  • Amine (for imine formation)

  • Ketone

  • L-proline (catalyst)

  • Anhydrous solvent (e.g., DMSO, DMF, or CH3CN)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (in situ or pre-formed):

    • If forming the imine in situ, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen anhydrous solvent (5 mL) in a round-bottom flask equipped with a magnetic stir bar. Stir the mixture at room temperature for 30-60 minutes.

    • If using a pre-formed imine, dissolve the imine (1.0 mmol) in the anhydrous solvent.

  • Addition of Ketone and Catalyst:

    • To the solution containing the imine, add the ketone (1.2 mmol, 1.2 equivalents).

    • Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (room temperature to 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Characterize the purified Mannich base by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).

Protocol_Workflow Start Start Imine_Formation Imine Formation Start->Imine_Formation Add_Reagents Add Ketone & L-Proline Imine_Formation->Add_Reagents Reaction Stir and Monitor by TLC Add_Reagents->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, HPLC Purification->Characterization End End Characterization->End caption Figure 2: Workflow for a Proline-Catalyzed Mannich Reaction

Conclusion: An Enduring Legacy and a Bright Future

From its serendipitous discovery over a century ago, the Mannich reaction has evolved into a sophisticated and indispensable tool for synthetic organic chemists.[3] Its ability to efficiently construct β-amino carbonyl compounds has had a profound impact on the synthesis of natural products and pharmaceuticals.[3] The ongoing development of catalytic, asymmetric, and more environmentally friendly versions of the Mannich reaction ensures its continued prominence in the years to come, empowering scientists to build the complex molecules that will address the challenges of the future.

References

  • BYJU'S. Mannich Reaction Mechanism. [Link]

  • Request PDF. The Bimolecular and Intramolecular Mannich and Related Reactions. [Link]

  • Science Info. Mannich Reaction: Definition, Mechanism, Application. (2021-09-09). [Link]

  • Wikipedia. Carl Mannich. [Link]

  • YouTube. Mannich Reaction. (2021-09-09). [Link]

  • Born Glorious. Carl Mannich, Date of Birth, Place of Birth, Date of Death. [Link]

  • Curly Arrow. The Mannich Reaction revisited. (2007-05-15). [Link]

  • Hindawi. Mannich reaction: Significance and symbolism. (2025-10-28). [Link]

  • Scribd. Carl Mannich | PDF | Chemistry. [Link]

  • Wikipedia. Mannich reaction. [Link]

Sources

Strategic Guide: Principles of N-Formylation via C1 Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Formylation —the introduction of a formyl group (-CHO) to an amine—is a cornerstone transformation in pharmaceutical synthesis, serving as a critical protecting group strategy and a gateway to isocyanates, formamidines, and bioactive heterocycles (e.g., fluoroquinolones, vinca alkaloids).[1][2][3][4][5][6][7][8][9]

Traditionally dependent on corrosive reagents like acetic formic anhydride or chloral, the field has shifted toward C1 Chemistry : utilizing one-carbon feedstocks like Carbon Dioxide (CO₂) and Methanol (CH₃OH) . This guide dissects the mechanistic principles, catalytic architectures, and validated protocols for these sustainable routes, designed for application scientists requiring high-fidelity reproducibility.

Part 1: The Strategic Landscape of C1 Architectures

The selection of a C1 source is not merely an environmental choice but a chemo-selective one. The oxidation state of the carbon source dictates the reaction vector (reductive vs. oxidative).

C1 SourceOxidation StateReaction VectorKey ReagentsAtom Economy
Carbon Dioxide (CO₂) +4Reductive Hydrosilanes, H₂, BoranesHigh (if catalytic reductant used)
Methanol (CH₃OH) -2Oxidative Oxidants (O₂), Acceptorless DehydrogenationModerate to High
Formic Acid (HCOOH) +2Condensation Thermal/Azeotropic, Coupling AgentsLow (Stoichiometric waste)

Part 2: Reductive N-Formylation using CO₂

Principle: CO₂ is thermodynamically stable and kinetically inert. Functionalization requires energy input via a reductant (typically hydrosilanes or H₂) and a catalyst to lower the activation energy for CO₂ insertion into the N-H bond.

Mechanistic Pathways

The reaction generally proceeds via one of three competing pathways, often dictated by the basicity of the amine and the nature of the catalyst (metal vs. organocatalyst).

  • Pathway A (Direct Activation): The catalyst activates the Si-H bond, facilitating CO₂ insertion to form a formoxysilane intermediate, which then formylates the amine.

  • Pathway B (Carbamate Route): The amine reacts with CO₂ to form a carbamate salt.[3] The catalyst facilitates silylation of this salt to a silylcarbamate, which is then reduced.

  • Pathway C (Silylcarbamate Reduction): Direct reduction of the silylcarbamate intermediate.[3]

Visualization: The Catalytic Cycle (CO₂/Silane)

CO2_Formylation_Mechanism Start Substrates: Amine (R-NH2) + CO2 Carbamate Intermediate A: Carbamate Salt [R-NH3]+[R-NH-COO]- Start->Carbamate Nucleophilic Attack Si_Activation Catalyst Activation (Si-H Bond Weakening) Start->Si_Activation Pathway 1 (Low Basicity) SilylCarbamate Intermediate B: Silylcarbamate (R-NH-COO-SiR'3) Carbamate->SilylCarbamate + Hydrosilane (Catalyst Assisted) Formoxysilane Intermediate C: Formoxysilane (H-COO-SiR'3) Si_Activation->Formoxysilane + CO2 Insertion SilylCarbamate->Formoxysilane Rearrangement/Elimination Product Product: N-Formamide (R-NH-CHO) SilylCarbamate->Product Direct Reduction (Pathway 3) Formoxysilane->Product + Amine - Siloxane Byproduct Byproduct: Siloxane (Si-O-Si) Product->Byproduct

Figure 1: Divergent mechanistic pathways for CO₂-mediated N-formylation depending on substrate basicity and catalyst choice.[3]

Validated Protocol: Metal-Free Organocatalysis

Reference Grounding: Based on methodologies utilizing ionic liquids or simple bases like TBD/EDTA [1, 5].

Reagents:

  • Substrate: 1.0 mmol Primary/Secondary Amine.

  • C1 Source: CO₂ (Balloon pressure, ~1 atm).

  • Reductant: Polymethylhydrosiloxane (PMHS) - Green, cheap alternative to PhSiH₃.

  • Catalyst: 5-10 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or TBA[OAc].

  • Solvent: Acetonitrile (MeCN) or DMSO (dry).

Step-by-Step Workflow:

  • Charge: In a dried Schlenk tube, add amine (1.0 mmol), catalyst (0.1 mmol), and solvent (2 mL).

  • Purge: Evacuate and backfill with CO₂ three times. Leave connected to a CO₂ balloon.

  • Addition: Add PMHS (1.2 - 2.0 equiv hydride) dropwise via syringe to control exotherm.

  • Incubation: Stir at 60°C for 4–12 hours.

    • Checkpoint: Monitor by TLC/GC-MS. Look for the disappearance of the carbamate peak if visible.

  • Workup: Quench with water (caution: H₂ evolution from unreacted silane). Extract with Ethyl Acetate.[4]

  • Purification: Silica gel chromatography.

Part 3: Oxidative N-Formylation using Methanol

Principle: Methanol serves as a "masked" formaldehyde. The reaction relies on the dehydrogenation of methanol to formaldehyde, which undergoes condensation with the amine to form a hemiaminal, followed by further dehydrogenation to the formamide.

Mechanistic Principles

This route is equilibrium-sensitive.

  • Dehydrogenation: CH₃OH → HCHO + H₂ (Requires catalyst/acceptor).

  • Condensation: R-NH₂ + HCHO → R-NH-CH₂OH (Hemiaminal).

  • Oxidation: R-NH-CH₂OH → R-NH-CHO + H₂.

Critical Control Point: If the hemiaminal dehydrates to an imine (R-N=CH₂) instead of oxidizing, it will be hydrogenated to a methylamine (N-methylation), which is a common side reaction [3].

Visualization: The Methanol Cascade

MeOH_Formylation_Mechanism MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO -H2 (Cat) Hemiaminal Hemiaminal (R-NH-CH2OH) HCHO->Hemiaminal + Amine Amine Amine (R-NH2) Imine Imine (R-N=CH2) Hemiaminal->Imine -H2O (Dehydration) Formamide Target: N-Formamide Hemiaminal->Formamide -H2 (Oxidation) Target Path Methylamine Side Product: N-Methylamine Imine->Methylamine +H2 (Over-reduction)

Figure 2: Selectivity bifurcation in Methanol N-formylation. Avoiding imine formation is key to high yield.

Validated Protocol: Aerobic Oxidative Coupling

Reference Grounding: Heterogeneous AuPd or homogeneous Ru-pincer systems [4, 9].

Reagents:

  • Substrate: Amine.

  • Solvent/Reagent: Methanol (Excess).

  • Catalyst: Nanoparticulate Au-Pd/Fe₃O₄ (magnetically recyclable) or Ru-pincer.

  • Base: NaOMe (catalytic amounts often boost H-abstraction).

  • Oxidant: O₂ (1 atm balloon) or Air.

Step-by-Step Workflow:

  • Preparation: Add amine (0.5 mmol), Catalyst (e.g., 20 mg AuPd-Fe₃O₄), and NaOMe (1-2 equiv if using base-promoted path) to Methanol (3 mL).

  • Oxygenation: Purge the vessel with O₂ for 5 minutes; seal under an O₂ balloon.

  • Reaction: Stir vigorously at room temperature to 60°C.

    • Note: Heterogeneous catalysts often require vigorous stirring to overcome mass transfer limitations.

  • Separation: Use an external magnet to retain the catalyst (if using Fe₃O₄ support) or filter.

  • Isolation: Evaporate methanol. The product is often pure enough to bypass chromatography.[5]

Part 4: Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Conversion (CO₂ Route) Inefficient Si-H activation or CO₂ saturation.Switch to a more basic catalyst (e.g., TBD); Increase CO₂ pressure (1

5 bar); Ensure solvent is dry (water kills silanes).
N-Methylation observed (MeOH Route) Over-reduction of the imine intermediate.Lower the temperature; Increase O₂ pressure to favor oxidation over dehydration; Use a specific dehydrogenation catalyst (e.g., Ru-PNP).
Formic Acid "Stalling" Water accumulation inhibiting equilibrium.Use a Dean-Stark trap with Toluene; Add a drying agent (MgSO₄) or use coupling agents (EDCI) for mild conditions [12].
Steric Hindrance Bulky amines (e.g., tert-butyl) reacting slowly.The CO₂ route (via isocyanate/carbamate) is often superior to direct condensation for bulky substrates due to the high reactivity of the silyl species.

References

  • Photocatalytic N-Formylation of CO₂ with Amines Catalyzed by Diethyltriamine Pentaacetic Acid. MDPI. Link

  • N-Formylation of amines utilizing CO₂ by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology. Link

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ChemSusChem. Link

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe₃O₄ Nanoparticles. Nanomaterials. Link

  • N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. MDPI. Link

  • Selective N-formylation/N-methylation of amines... with carbon dioxide and hydrosilanes. Green Chemistry. Link

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Link

  • Electrochemical N-Formylation of Amines: Mechanistic Insights. JACS Au. Link

  • N-Formylation of amines using methanol as a C1 source: homogeneous catalysis. ChemSusChem. Link

  • Formylation of Amines (Review). Molecules. Link

  • Solvent-promoted catalyst-free N-formylation of amines using carbon dioxide. Chemical Communications. Link

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Link

Sources

N,N-Dimethylethanolamine (DMEA): A Physicochemical & Application Compendium for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylethanolamine (DMEA), also known as Deanol or DMAE, represents a critical bifunctional scaffold in pharmaceutical chemistry.[1][2][3] Possessing both a tertiary amine and a primary hydroxyl group, it serves as a versatile building block for local anesthetics, antihistamines, and nootropic agents.[4] This guide synthesizes the physicochemical behavior, synthetic utility, and analytical characterization of DMEA, providing a grounded reference for researchers optimizing drug delivery systems or synthetic pathways.

Molecular Architecture & Physicochemical Profile

DMEA (C₄H₁₁NO) exhibits a unique "chameleon" nature due to its ability to act as both a hydrogen bond acceptor (via the nitrogen lone pair and oxygen) and a donor (via the hydroxyl group). This duality dictates its solubility profile and biological permeability.

Table 1: Critical Physicochemical Constants
PropertyValueRelevance to Process Development
CAS Number 108-01-0Identity verification.
Molecular Weight 89.14 g/mol Stoichiometric calculations.
Boiling Point 134.1 °CModerate volatility; requires reflux for derivatization.
Melting Point -59.0 °CLiquid handling at low temperatures is feasible.
Density (20°C) 0.886 g/mLProcess engineering and volumetric dosing.
pKa (Amine) 9.23Exists largely as a cation at physiological pH (7.4).
Vapor Pressure 816 Pa (20°C)Significant evaporation risk; requires closed systems.
Refractive Index 1.4294Quick purity check via refractometry.
Flash Point 40 °C (Closed Cup)Flammability hazard; requires explosion-proof equipment.
Solubility Miscible: Water, EtOH, EtherExcellent solvent compatibility for formulations.
Solubility Dynamics

DMEA is miscible with water and most organic solvents.[1] Its high pKa (9.23) implies that in aqueous formulations below pH 9, it acts as a buffering agent, stabilizing the pH by protonation of the tertiary amine. This property is exploited in salt formation (e.g., DMEA acetamidobenzoate) to enhance bioavailability.

Chemical Reactivity & Synthetic Utility[6][7]

DMEA's bifunctionality allows for orthogonal functionalization. The hydroxyl group is nucleophilic, permitting esterification, while the tertiary amine is susceptible to alkylation (quaternization) and oxidation.

Mechanistic Reactivity Map

The following diagram outlines the primary synthetic pathways utilized in drug development using DMEA as a core scaffold.

DMEA_Reactivity DMEA N,N-Dimethylethanolamine (DMEA) Esters Amino-Esters (Local Anesthetics) DMEA->Esters Esterification (Acid Chlorides/Anhydrides) Quats Quaternary Ammonium Salts (Choline Analogs) DMEA->Quats Alkylation (Alkyl Halides) Oxides N-Oxides (Metabolites) DMEA->Oxides Oxidation (H2O2/mCPBA) Salts Pharmaceutically Acceptable Salts (e.g., Bitartrate) DMEA->Salts Neutralization (Weak Acids)

Figure 1: Synthetic divergence of DMEA. Red arrows indicate covalent modification; green arrows indicate salt formation.

Key Synthetic Applications
  • Esterification: Reaction with acid chlorides yields amino-esters. This motif is central to local anesthetics like procaine (though procaine uses diethylamine, the chemistry is homologous).

  • Quaternization: Reaction with methyl iodide yields choline. In drug design, this pathway is used to create permanent cationic charges for targeting the neuromuscular junction.

Analytical Characterization Protocols

Accurate quantification of DMEA is critical due to its use as a raw material. The following protocols are designed for high-precision quality control.

Protocol A: High-Fidelity GC-FID Assay (Purity)

Objective: Determine the purity of DMEA and identify volatile impurities (e.g., dimethylamine). Principle: Gas chromatography with Flame Ionization Detection (FID) separates components based on boiling point and polarity.

Methodology:

  • Instrument: GC system with Split/Splitless injector and FID.

  • Column: DB-1 or CP-Volamine (Amine-deactivated fused silica), 30m x 0.32mm ID x 1.0µm film. Note: Standard silica columns will show severe tailing due to the basic amine.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 50°C (Hold 2 min)

    • Ramp: 10°C/min to 200°C

    • Final: 200°C (Hold 5 min)

  • Injector/Detector: 250°C / 280°C.

  • Sample Prep: Dilute 50 mg DMEA in 10 mL Methanol.

  • System Suitability: Tailing factor for DMEA peak must be < 1.5.

Protocol B: Non-Aqueous Potentiometric Titration (Assay)

Objective: Precise quantification of DMEA content (>99.0%). Principle: The tertiary amine is weakly basic in water but acts as a strong base in glacial acetic acid, allowing sharp endpoint detection with perchloric acid.

Reagents:

  • 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid (Standardized).
    
  • Solvent: Glacial Acetic Acid (Anhydrous).

  • Electrode: Glass pH electrode with LiCl/Ethanol reference electrolyte. Note: Aqueous KCl references will cause signal drift/precipitation.

Step-by-Step Workflow:

  • Weigh: Accurately weigh ~150 mg of DMEA into a clean titration beaker.

  • Dissolve: Add 50 mL of Glacial Acetic Acid. Stir magnetically until homogenized.

  • Titrate: Titrate with 0.1 N

    
     using a potentiometric titrator.
    
  • Endpoint: Determine the inflection point (maximum of first derivative,

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Normality,
    
    
    = Sample weight (mg).

Biological Interface & Pharmaceutical Relevance[1][8]

DMEA is a putative precursor to acetylcholine (ACh).[1] Its pharmacological utility stems from its ability to cross the blood-brain barrier (BBB) more efficiently than choline, although transport mechanisms remain a subject of active research.

Metabolic Pathway Visualization

The following diagram illustrates the theoretical conversion of DMEA to the neurotransmitter Acetylcholine.

DMEA_Metabolism cluster_BBB Blood-Brain Barrier DMEA DMEA (Systemic Circulation) Liver Hepatic Methylation (PEMT Enzyme) DMEA->Liver Transport Choline Choline Liver->Choline Methylation (+SAM) ACh Acetylcholine (Neurotransmitter) Choline->ACh Choline Acetyltransferase (Brain) Phospholipid Phosphatidylcholine (Membrane Integrity) Choline->Phospholipid Kennedy Pathway

Figure 2: Metabolic trajectory of DMEA. PEMT = Phosphatidylethanolamine N-methyltransferase.

Mechanism of Action[1][5][8][9]
  • Precursor Loading: DMEA is methylated in the liver to form choline.

  • Cholinergic Support: Increased free choline availability supports acetylcholine synthesis, potentially enhancing cognitive function in deficit states (e.g., senile dementia), though clinical efficacy varies.

  • Membrane Fluidity: DMEA incorporation into phospholipids (forming phosphatidyldimethylethanolamine) may alter membrane fluidity and signal transduction.

Handling, Safety, & Storage

Safety Profile:

  • Corrosivity: DMEA is highly corrosive to skin and eyes (Category 1B). Full PPE (neoprene gloves, face shield) is mandatory.

  • Flammability: Flash point of 40°C classifies it as a flammable liquid. Ground all transfer lines to prevent static discharge.

Storage Protocol:

  • Atmosphere: Hygroscopic and sensitive to oxidation. Store under a dry nitrogen blanket.

  • Container: Carbon steel or stainless steel. Avoid copper and zinc alloys (brass), as amines corrode these metals aggressively.

  • Shelf Life: Re-test purity every 12 months. Yellowing indicates oxidation (N-oxide formation).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7902, 2-Dimethylaminoethanol. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-dimethylaminoethanol.[3] ECHA.[3] Available at: [Link]

  • Ataman Kimya. Technical Data Sheet: N,N-Dimethylethanolamine.[5] Ataman Chemicals. Available at: [Link]

  • Mallak Specialties. Technical Data Sheet: N,N-Dimethylethanolamine. Mallak Chemicals. Available at: [Link]

  • National Toxicology Program (NTP). Testing Status of Dimethylethanolamine (DMAE). NIH. Available at: [Link]

Sources

Technical Guide: Stability Profiling of Hemiaminal Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hemiaminal ethers (


-alkoxy amines, 

) occupy a unique chemical space between the high stability of acetals and the extreme lability of hemiaminals. In drug development, they serve two critical functions: as reactive intermediates in Mannich-type syntheses and as promoiety linkers in prodrug design (e.g., aminoalkoxycarbonyloxymethyl ethers).

This guide provides a definitive framework for understanding their stability. Unlike standard ethers, hemiaminal ethers are metastable : they possess a high barrier to hydrolysis under basic/neutral conditions due to the anomeric effect but collapse rapidly under acidic conditions via an iminium ion intermediate. Understanding this pH-dependent "switch" is critical for designing shelf-stable formulations that release active payloads in vivo.

Mechanistic Architecture: The Iminium Ion Pivot

The stability of a hemiaminal ether is dictated by the energy barrier to form the iminium ion . This is the rate-determining step (RDS) in acid-catalyzed hydrolysis.

The Hydrolysis Pathway

Under acidic conditions, the ether oxygen is protonated, converting the alkoxy group (


) into a good leaving group (

). The lone pair on the nitrogen atom assists in expelling the alcohol, forming a resonance-stabilized iminium ion. This ion is highly electrophilic and is rapidly intercepted by water to form a hemiaminal, which subsequently collapses to the constituent amine and carbonyl.
Visualization of the Pathway

The following diagram illustrates the critical "Iminium Pivot" that determines stability.

HemiaminalHydrolysis Substrate Hemiaminal Ether (Ground State) Protonation O-Protonation (Fast Equilibrium) Substrate->Protonation + H+ Protonation->Substrate - H+ TS Transition State (C-O Cleavage) Protonation->TS RDS Iminium Iminium Ion (Critical Intermediate) TS->Iminium - ROH Hemiaminal Hemiaminal (Transient) Iminium->Hemiaminal + H2O Products Amine + Carbonyl (Final) Hemiaminal->Products Collapse

Caption: The acid-catalyzed hydrolysis pathway. The formation of the Iminium Ion (Red) is the rate-determining step driven by N-lone pair donation.

Critical Stability Factors: A Predictive Framework

To modulate the stability of a hemiaminal ether, one must manipulate the electronic and steric environment surrounding the N-C-O core.

Electronic Effects (The Hammett Relationship)

The rate of hydrolysis (


) correlates strongly with the electron density on the nitrogen.
  • Electron Donating Groups (EDGs) on Nitrogen: Stabilize the positive charge on the resulting iminium ion.

    • Result:Decreased Stability (Faster hydrolysis).

    • Mechanism:[1][2][3][4][5][6][7] The N-lone pair is more available to push out the alkoxy leaving group.

  • Electron Withdrawing Groups (EWGs) on Nitrogen: Destabilize the iminium transition state.

    • Result:Increased Stability .

    • Example: Amides (N-acyl hemiaminal ethers) are significantly more stable than amines (N-alkyl) because the amide resonance ties up the nitrogen lone pair.

Steric Effects
  • N-Substitution: Bulky groups on the nitrogen can sterically hinder the approach of water to the iminium ion (kinetic stabilization) or force the molecule into a conformation where the N-lone pair is not anti-periplanar to the C-O bond, preventing orbital overlap required for cleavage.

  • Leaving Group Ability: The acidity of the alcohol leaving group matters. Phenols (good leaving groups) lead to faster hydrolysis than aliphatic alcohols.

Summary of Stability Determinants
ParameterModificationEffect on StabilityMechanistic Reason
N-Substituent Alkyl

Acyl (Amide)
Major Increase Resonance reduces N-lone pair availability; destabilizes iminium.
N-Substituent Electron Withdrawing (e.g., -CF3)Increase Inductive effect reduces N-nucleophilicity.
C-Substituent Bulky Groups (t-Butyl)Increase Steric hindrance protects the carbon center from water attack.
Leaving Group Methoxy

Phenoxy
Decrease Phenoxide is a better leaving group, lowering the activation energy.
pH Environment Neutral

Acidic
Drastic Decrease Protonation of oxygen triggers the leaving group departure.

Experimental Framework: Kinetic Profiling Protocol

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of a hemiaminal ether candidate at physiological pH (7.4) and gastric pH (1.2).

Methodology: Quantitative NMR (qNMR) is the gold standard for this analysis as it allows direct observation of the hemiaminal ether signal decay and the concurrent appearance of the aldehyde/ketone product without disturbing the equilibrium (unlike HPLC, which may induce on-column hydrolysis).

Protocol Workflow

ExperimentalProtocol Prep Sample Preparation Dissolve 5mg substrate in 0.5mL deuterated buffer (D2O/CD3CN) T0 T=0 Acquisition Acquire 1H NMR immediately Prep->T0 Incubate Incubation Maintain at 37°C in probe T0->Incubate Monitor Kinetic Loop Acquire spectra every 5-15 mins Incubate->Monitor Monitor->Monitor Loop until >3 half-lives Process Data Processing Integrate diagnostic peaks (Anomeric H vs Product CHO) Monitor->Process Complete Calc Calculation Plot ln[Conc] vs Time Extract k_obs Process->Calc

Caption: Self-validating qNMR workflow for kinetic profiling. CD3CN is used as a co-solvent to ensure solubility.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mM phosphate buffer (pH 7.4) and 100 mM HCl/KCl buffer (pH 1.2) in

    
    . Verify pH using a micro-electrode corrected for the deuterium isotope effect (
    
    
    
    ).
  • Internal Standard: Add a known concentration of an inert standard (e.g., 1,3,5-trimethoxybenzene) to the buffer to normalize integration areas.

  • Solubilization: Dissolve the hemiaminal ether in a minimum volume of

    
     (acetonitrile-d3). Add the deuterated buffer to reach a final volume of 600 
    
    
    
    . Note: Keep organic solvent <20% to maintain biological relevance.
  • Acquisition: Insert into the NMR probe pre-equilibrated to 37°C. Lock and shim rapidly.

  • Data Analysis:

    • Track the disappearance of the anomeric proton (

      
       4.0–6.0 ppm).
      
    • Plot

      
       vs. time.[8] The slope is 
      
      
      
      .
    • Calculate half-life:

      
      .
      

Drug Development Implications: The Prodrug Strategy

Hemiaminal ethers are frequently utilized as "soft drugs" or prodrugs. The classic example is the Aminoalkoxycarbonyloxymethyl (AOCOM) ether linkage used to improve the solubility of amine-containing drugs.

The pH Trigger

In these systems, the hemiaminal ether is designed to be stable at neutral pH (formulation/bloodstream) but hydrolyze in specific compartments (e.g., lysosomes) or upon enzymatic cleavage of a distal ester.

  • Case Study (AOCOM):

    • Structure: Drug-NH-CH2-O-C(O)-O-R[7]

    • Mechanism:[1][2][3][4][5][6][7] The distal carbonate/ester is cleaved by esterases. This reveals a hemiaminal ether which spontaneously collapses to release the parent amine drug, formaldehyde, and CO2.

    • Advantage:[1][2][7][8] The hemiaminal ether acts as a self-immolative spacer , ensuring that the solubilizing promoiety is cleanly removed after the trigger event.

Formulation Stability

To ensure shelf-life stability of hemiaminal ether prodrugs:

  • Avoid Acidic Excipients: Formulations must be buffered to pH > 6.0.

  • Moisture Control: As hydrolysis is bimolecular (requiring water), lyophilization or anhydrous formulations (e.g., lipid-based nanocarriers) significantly extend shelf life.

References

  • Mechanism of Hydrolysis

    • Cordes, E. H., & Jencks, W. P. (1963).[2] The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society.[2]

  • Prodrug Applications (AOCOM)

    • Monastyrskyi, A., et al. (2021).[7] Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism.[7] Journal of Medicinal Chemistry.

  • Kinetic Isotope Effects & Analysis

    • Simmons, E. M., & Hartwig, J. F. (2012).[3] Kinetic Isotope Effects in Organic Chemistry. Angewandte Chemie International Edition.

  • General Stability of Acetals/Hemiaminals

    • Chemistry LibreTexts. (2019). Acetal Formation and Stability.[1][4][6][9][10]

Sources

The Formaldehyde Linchpin: Mechanisms and Protocols for Aminomethylation in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern pharmacophore installation, the introduction of an aminomethyl group (


) is a pivotal transformation, often serving to modulate solubility, lipophilicity, and target binding affinity. At the heart of this transformation lies formaldehyde , not merely as a reactant, but as the architect of the reactive electrophile: the iminium ion .

This technical guide dissects the role of formaldehyde in generating aminomethylating agents, ranging from in situ Mannich reactions to the use of pre-formed salts like Eschenmoser’s and Böhme’s reagents. It provides field-validated protocols and mechanistic insights designed for medicinal chemists and process engineers.

Part 1: Mechanistic Foundations

The Iminium Ion Engine

Formaldehyde (


) acts as the "linchpin" carbon source. Its high electrophilicity allows it to condense with secondary amines to form a hemiaminal. However, the hemiaminal itself is not the active species. Under acidic or thermal conditions, it dehydrates to form the iminium ion  (

), a potent electrophile that attacks nucleophiles (enols, indoles, phenols).
The Equilibrium Cascade

The success of an aminomethylation reaction depends on shifting the equilibrium toward the iminium species.

MannichMechanism Formaldehyde Formaldehyde (H₂C=O) Hemiaminal Hemiaminal (HO-CH₂-NR₂) Formaldehyde->Hemiaminal + Amine Amine Secondary Amine (HNR₂) Amine->Hemiaminal Iminium Iminium Ion [H₂C=NR₂]⁺ Hemiaminal->Iminium - H₂O (Acid Cat.) Iminium->Hemiaminal + H₂O Product Mannich Base (R₂N-CH₂-Nu) Iminium->Product + Nucleophile Nucleophile Nucleophile (Enol/Indole) Nucleophile->Product

Figure 1: The activation pathway of formaldehyde.[1][2] The formation of the iminium ion (Red) is the rate-determining electrophilic generation step.

Part 2: The Spectrum of Aminomethylating Agents

While formaldehyde is the carbon source, the form in which it is delivered dictates reaction success. We distinguish between in situ generation and pre-formed salts.

In Situ Generation (The Classic Mannich)
  • Source: Aqueous Formalin (37%) or Paraformaldehyde (PFA).

  • Mechanism: PFA depolymerizes to monomeric formaldehyde, which reacts with the amine salt (e.g., dimethylamine HCl) in the reaction vessel.

  • Utility: Ideal for industrial scale-up of robust substrates (e.g., synthesis of Tramadol ).

  • Limitation: Requires protic solvents (EtOH,

    
    ) and acidic pH, which may be incompatible with acid-sensitive substrates.
    
Pre-formed Iminium Salts

For sensitive total synthesis or when using weak nucleophiles (silyl enol ethers), pre-formed salts are superior. They avoid the production of water and allow for aprotic conditions.

  • Eschenmoser’s Salt (

    
    ):  The iodide salt.[3][4] Crystalline, non-hygroscopic, and easy to handle.
    
  • Böhme’s Salt (

    
    ):  The chloride salt. More reactive but highly hygroscopic.
    
Comparative Analysis of Agents
FeatureParaformaldehyde / FormalinEschenmoser's SaltBöhme's Salt
Active Species Generated in situPre-formed Iminium IodidePre-formed Iminium Chloride
Reaction Medium Protic (EtOH, Water, Dioxane)Aprotic (DCM, MeCN, THF)Aprotic (DCM, MeCN)
Water Byproduct Yes (Must be managed)NoNo
Acidity Acidic (pH < 7 required)Neutral / Slightly AcidicNeutral
Primary Use Industrial (Cost-effective)Lab Scale / Sensitive TargetsHigh Reactivity Needs
Handling Carcinogen / SensitizerSolid / StableSolid / Hygroscopic

Part 3: Strategic Protocols

Protocol A: Industrial-Style Synthesis (Tramadol Precursor)

Target: Aminomethylation of cyclohexanone.

  • Reagents: Cyclohexanone (1.0 eq), Dimethylamine HCl (1.1 eq), Paraformaldehyde (1.2 eq).

  • Solvent: Ethanol (or Isopropanol) with catalytic HCl.

  • Procedure:

    • Charge reactor with amine salt and paraformaldehyde in ethanol.[5]

    • Heat to reflux (80°C) for 30 minutes to ensure depolymerization and iminium formation.

    • Add cyclohexanone dropwise.

    • Reflux for 2-4 hours.

    • Workup: Cool to crystallize the Mannich base hydrochloride or basify with NaOH to extract the free base.

  • Why this works: The acidic conditions catalyze the enolization of cyclohexanone and the dehydration of the hemiaminal.

Protocol B: "Eschenmoser" Methylenation (Sensitive Substrates)

Target:


-Methylenation of a ketone via elimination.
  • Reagents: Silyl Enol Ether of ketone (1.0 eq), Eschenmoser’s Salt (1.1 eq).

  • Solvent: Dichloromethane (Anhydrous).

  • Procedure:

    • Suspend Eschenmoser’s salt in DCM at 0°C under Argon.

    • Add Silyl Enol Ether slowly. The suspension will clear as the salt reacts.

    • Stir at RT for 2 hours.

    • Quench: Add dilute NaHCO3.

    • Elimination (Optional): Treat the resulting amine with MeI followed by base (Hofmann elimination) to generate the exocyclic double bond (

      
      ).
      

Part 4: Decision Framework & Troubleshooting

Choosing the right formaldehyde source is critical. Use the following logic flow to determine your strategy.

SelectionStrategy Start Substrate Analysis AcidSensitive Is Substrate Acid Sensitive? Start->AcidSensitive WaterSensitive Is Substrate Water Sensitive? AcidSensitive->WaterSensitive No PathB Use Eschenmoser's Salt (DCM/MeCN) AcidSensitive->PathB Yes PathA Use Paraformaldehyde/Amine HCl (Classic Mannich) WaterSensitive->PathA No WaterSensitive->PathB Yes PathC Use Pre-mixed Formalin (Aq. Conditions)

Figure 2: Decision matrix for selecting the appropriate aminomethylating agent.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Classic) Incomplete PFA depolymerizationIncrease initial reflux time before adding nucleophile; add catalytic acid.
Polymerization Reaction pH too high (Basic)Ensure pH is < 5 during iminium formation. Free amine can induce polymerization.
No Reaction (Salt) Salt hydrolysis (Wet solvent)Eschenmoser's salt decomposes in moisture. Use strictly anhydrous DCM/MeCN.
Regioselectivity Kinetic vs. Thermodynamic EnolUse pre-formed silyl enol ethers with Eschenmoser's salt to lock regiochemistry.

Part 5: Safety and Handling (Formaldehyde)

Formaldehyde is a Group 1 Carcinogen and a potent sensitizer.

  • Depolymerization Risks: Heating paraformaldehyde releases formaldehyde gas. This must only be performed in a functioning fume hood.

  • Skin Contact: Formaldehyde fixes tissues (cross-linking proteins). Wear nitrile gloves (double-gloving recommended) and eye protection.

  • Waste: Do not dispose of formaldehyde solutions down the drain.[6] React with ammonia or sodium bisulfite to neutralize before disposal if permitted by local EHS regulations.

References

  • Mechanism of the Mannich Reaction. Organic Chemistry Portal. [Link][2]

  • Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide). Wikipedia / Chemical Data. [Link][3][4][7][8][9]

  • Synthesis of Tramadol via Mannich Reaction. ResearchGate (Synthesis of Tramadol and Analogous). [Link]

  • Formaldehyde Safety in Laboratories. OSHA / CDC Guidelines. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the In Situ Generation of (Dimethylamino)methanol for Mannich Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Streamlining Aminomethylation with In Situ Reagent Formation

The Mannich reaction stands as a pillar of organic synthesis, providing a powerful and direct route to β-aminocarbonyl compounds, otherwise known as Mannich bases.[1][2] These structures are pivotal intermediates and are prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[3][4] The classic three-component condensation involves an active hydrogen compound (such as a ketone or phenol), an aldehyde (commonly formaldehyde), and a secondary amine like dimethylamine.[2]

While pre-formed reagents like Eschenmoser's salt can be used, the in situ generation of the key aminomethylating agent, (dimethylamino)methanol, offers significant operational advantages. This hemiaminal is formed reversibly from dimethylamine and formaldehyde and serves as a direct precursor to the highly electrophilic N,N-dimethyliminium ion, the key intermediate in the reaction.[5][6] By generating this reagent directly within the reaction mixture, this protocol circumvents the need to handle or store potentially unstable intermediates, reduces exposure to toxic reagents, and often leads to cleaner reactions with higher yields.[6][7]

This guide provides a detailed protocol for the in situ generation of (dimethylamino)methanol and its application in a representative Mannich reaction. It delves into the causality behind experimental choices, ensuring researchers can adapt this methodology to a wide range of substrates with confidence.

Reaction Principle and Mechanism

The overall transformation relies on the sequential formation of two key intermediates. The process is initiated by the nucleophilic attack of dimethylamine on formaldehyde to form (dimethylamino)methanol.[6][7] Under the typically acidic reaction conditions (often provided by the amine hydrochloride salt), this hemiaminal readily undergoes dehydration to generate the electrophilic N,N-dimethyliminium ion (an Eschenmoser's salt analogue).[1][5][6]

Simultaneously, the active hydrogen compound (e.g., a ketone) tautomerizes to its more nucleophilic enol form. This enol then attacks the iminium ion, forging the crucial carbon-carbon bond and yielding the final β-aminocarbonyl product after proton transfer.[2][8]

Reaction_Mechanism cluster_step1 Step 1: In Situ Formation of Iminium Ion amine Dimethylamine hemiaminal (Dimethylamino)methanol (Hemiaminal) amine->hemiaminal formaldehyde Formaldehyde formaldehyde->hemiaminal iminium N,N-Dimethyliminium Ion (Electrophile) hemiaminal->iminium water H₂O enol Enol Tautomer (Nucleophile) ketone Ketone (Active Hydrogen Cmpd.) ketone->enol mannich_base Mannich Base (β-Aminocarbonyl Cmpd.) enol->mannich_base

Caption: Reaction mechanism for the Mannich reaction.

Detailed Experimental Protocol: Synthesis of β-Dimethylaminopropiophenone Hydrochloride

This protocol details the synthesis of a classic Mannich base from acetophenone, providing a robust and validated procedure that can be adapted for other enolizable ketones.[9]

Materials:

  • Acetophenone (≥98%)

  • Dimethylamine hydrochloride (≥98%)

  • Paraformaldehyde (≥95%)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (37%)

  • Acetone (Reagent Grade)

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirring

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Methodology
  • Reagent Combination: In a 500-mL round-bottom flask equipped with a magnetic stir bar, combine acetophenone (60.0 g, 0.5 mol), dimethylamine hydrochloride (52.7 g, 0.65 mol), and paraformaldehyde (19.8 g, 0.22 mol as CH₂O units).

    • Causality: Using the hydrochloride salt of the amine is convenient as it is a stable solid and helps maintain the acidic conditions necessary for the formation of the iminium ion.[3][9] Paraformaldehyde is used as an anhydrous source of formaldehyde, which offers better control over the reaction stoichiometry compared to aqueous solutions.[7] An excess of the amine and formaldehyde source is used to drive the reaction towards completion.

  • Solvent and Catalyst Addition: Add 80 mL of 95% ethanol, followed by the cautious addition of 1 mL of concentrated hydrochloric acid.

    • Causality: Ethanol is a suitable protic solvent that helps to dissolve the reactants and stabilize the charged iminium ion intermediate.[1] The additional catalytic amount of HCl ensures the pH is sufficiently low to facilitate the dehydration of the hemiaminal intermediate.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with vigorous stirring for 2 hours.

    • Self-Validation: Initially, the mixture may appear as two layers. As the reaction progresses and the temperature increases, the paraformaldehyde will dissolve, and the mixture should become a homogeneous, yellowish solution.[9] This visual cue indicates the reaction is proceeding as expected. Progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Product Isolation and Crystallization: After the 2-hour reflux period, remove the heat source. If the solution is not clear, filter it while hot through a pre-heated funnel to remove any particulates. Transfer the warm, clear solution to a 1-L Erlenmeyer flask.

    • Causality: Hot filtration is necessary to prevent premature crystallization of the product, which is less soluble at lower temperatures.[9]

  • Precipitation: While the ethanolic solution is still warm, add 400 mL of acetone with gentle swirling.

    • Causality: The product, β-dimethylaminopropiophenone hydrochloride, is soluble in hot ethanol but much less soluble in acetone. Acetone acts as an anti-solvent, inducing the crystallization of the desired product while keeping unreacted starting materials and the excess dimethylamine hydrochloride in solution.[9]

  • Purification: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator overnight to maximize crystal formation. Collect the white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small portion (approx. 25 mL) of cold acetone to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40–50°C. The expected yield of the crude product is 72–77 g (68–72%), with a melting point of 152-153°C after thorough drying.[9] For higher purity, the product can be recrystallized from a hot ethanol/acetone mixture.[9]

Quantitative Data Summary

ReagentMolecular Wt. ( g/mol )Amount (g)Amount (mol)Molar RatioNotes
Acetophenone120.1560.00.501.0Limiting reagent
Dimethylamine Hydrochloride81.5452.70.651.3Provides amine and acidic conditions
Paraformaldehyde30.03 (as CH₂O)19.80.661.32Anhydrous formaldehyde source
Ethanol (95%)-~63 g--Solvent
Conc. HCl (37%)36.46~1.2 g~0.012-Catalyst
Acetone58.08~316 g--Anti-solvent for crystallization

Experimental Workflow Visualization

Mannich_Workflow start Start reagents Combine: - Ketone - Dimethylamine HCl - Paraformaldehyde - Ethanol + cat. HCl start->reagents reflux Heat to Reflux (2 hours) reagents->reflux hot_filter Hot Filtration (if necessary) reflux->hot_filter precipitate Add Acetone (Anti-Solvent) to Warm Solution hot_filter->precipitate cool Cool to Crystallize (Room Temp -> 0°C) precipitate->cool filter_wash Vacuum Filter Crystals Wash with Cold Acetone cool->filter_wash dry Dry Product (Vacuum Oven) filter_wash->dry end End: Purified Mannich Base HCl dry->end

Sources

Technical Guide: N,N-Dimethylethanolamine (DMEA) as a Ligand in Copper-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile[1]

N,N-Dimethylethanolamine (DMEA) represents a class of cost-effective, N,O-bidentate ligands used to accelerate copper-catalyzed nucleophilic aromatic substitutions (Ullmann-Goldberg type reactions). Unlike expensive phosphine ligands or rigid phenanthrolines, DMEA is a flexible, liquid amino-alcohol that promotes catalysis through a specific chelation mode that stabilizes the active Cu(I) species, preventing catalyst disproportionation into inactive Cu(0) and Cu(II).

Key Advantages[2]
  • Cost-Efficiency: Significantly cheaper than diamine ligands (e.g., DMEDA, trans-cyclohexanediamine) or phenanthrolines.

  • Operational Ease: Liquid at room temperature; water-soluble (facilitating workup).

  • Green Chemistry: Highly effective in aqueous media or Deep Eutectic Solvents (DES) for hydroxylation and amination reactions.

Mechanistic Role

DMEA acts as an ancillary ligand . The nitrogen atom (tertiary amine) and the oxygen atom (hydroxyl) coordinate to the Copper(I) center, forming a 5-membered chelate ring. This increases the electron density on the copper center, facilitating the rate-limiting oxidative addition of the aryl halide.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle for a standard DMEA-promoted Ullmann coupling. Note the critical role of the base in deprotonating the nucleophile and potentially the hydroxyl group of the ligand (though DMEA often binds neutrally or as an alkoxide depending on pH).

CatalyticCycle PreCat Pre-Catalyst (CuI + DMEA) ActiveSpecies Active Species [L-Cu(I)-X] PreCat->ActiveSpecies Solvation & Chelation OxAdd Intermediate A Oxidative Addition [L-Cu(III)(Ar)(X)2] ActiveSpecies->OxAdd + Ar-X (R-I/Br) LigandEx Intermediate B Ligand Exchange (Nu-H + Base -> Nu-) [L-Cu(III)(Ar)(Nu)] OxAdd->LigandEx + Nucleophile / - X- LigandEx->ActiveSpecies Reductive Elimination Product Product Release (Ar-Nu) LigandEx->Product Yields

Figure 1: The catalytic cycle involves the formation of a Cu(I)-DMEA complex, followed by oxidative addition of the aryl halide, nucleophilic substitution (ligand exchange), and reductive elimination to release the product.[1][2][3]

Application Note A: Hydroxylation of Aryl Halides

Target: Synthesis of Phenols (Ar-OH) from Aryl Iodides/Bromides.[4][5] Significance: This protocol avoids the use of palladium and expensive biphenyl phosphine ligands. DMEA is crucial here to prevent the reductive dehalogenation of the aryl halide (a common side reaction) and promote the attack of the hard hydroxide nucleophile.

Protocol 1: DMEA-Mediated Hydroxylation
ParameterSpecification
Substrates Aryl Iodides (High reactivity), Aryl Bromides (Moderate reactivity)
Catalyst CuI (10 mol%)
Ligand DMEA (20–40 mol%)
Base KOH (3.0 equiv) or CsOH
Solvent DMSO:H2O (1:1 v/v) or neat H2O
Temp/Time 80–100 °C / 12–24 h
Step-by-Step Methodology:
  • Preparation: In a 15 mL screw-cap reaction vial equipped with a magnetic stir bar, add Aryl Halide (1.0 mmol), CuI (19 mg, 0.1 mmol), and KOH (168 mg, 3.0 mmol).

  • Inerting: Evacuate the vial and backfill with Argon (repeat 3 times). Note: While some literature suggests air tolerance, Argon is recommended for reproducible kinetics.

  • Solvent/Ligand Addition: Under Argon flow, add DMSO (1 mL), Degassed Water (1 mL), and DMEA (40 µL, ~0.4 mmol).

  • Reaction: Seal the vial tightly. Place in a pre-heated oil bath at 100 °C . Stir vigorously (800 rpm).

    • Observation: The mixture may turn from off-white/green to a dark brown suspension as the reaction progresses.

  • Workup:

    • Cool to room temperature.[1]

    • Acidification (Critical): Carefully acidify with 1M HCl to pH ~2–3. (Phenols exist as phenoxides in the basic reaction mixture; acidification is required to extract them).

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Application Note B: Ullmann-Type C-N Coupling

Target: N-Arylation of Aliphatic Amines, Anilines, and N-Heterocycles (Indoles, Pyrazoles).

Protocol 2: General C-N Coupling
ComponentStandard ConditionsGreen/Alternative Conditions
Catalyst CuI (5–10 mol%)Cu2O or Cu(OAc)2
Ligand DMEA (20 mol%) DMEA (as co-solvent)
Base K3PO4 or K2CO3 (2.0 equiv)Cs2CO3
Solvent DMF or DMSOIsopropanol or H2O
Temp 90–110 °C80 °C (for Iodides)
Experimental Workflow:
  • Charge Solids: Add CuI (0.05 equiv), Base (2.0 equiv), and Aryl Halide (1.0 equiv) to a Schlenk tube.

  • Liquid Addition: Add the Amine (1.2 equiv), DMEA (0.2 equiv), and Solvent (Concentration ~0.5 M).

  • Deoxygenation: Freeze-pump-thaw is ideal, but sparging with Nitrogen for 10 minutes is sufficient for most robust substrates.

  • Heating: Heat to 90 °C for 12–18 hours.

  • QC Check: Spot on TLC. If starting material remains after 18h, increase temp to 110 °C.

Optimization & Troubleshooting Matrix

Use the following decision tree to troubleshoot low yields.

Optimization Start Low Yield (<40%) CheckSM Is SM consumed? Start->CheckSM SideProducts Check for Reduction (Ar-H formed?) CheckSM->SideProducts Yes CatalystDeath Catalyst Deactivation (Black ppt?) CheckSM->CatalystDeath No (SM Intact) ReduceTemp Decrease Temp or Change Base SideProducts->ReduceTemp Dehalogenation Obs. IncreaseLigand Increase DMEA to 50 mol% Check O2 exclusion CatalystDeath->IncreaseLigand Agglomeration ChangeSolvent Switch Solvent: DMSO -> DMF CatalystDeath->ChangeSolvent Solubility Issue

Figure 2: Logical flow for troubleshooting reaction failure. "SM" = Starting Material.

Common Failure Modes:
  • The "Black Mirror" Effect: If the reaction vessel shows a metallic copper mirror or heavy black precipitate early in the reaction, the ligand concentration is too low, leading to catalyst disproportionation. Solution: Increase DMEA loading to 30–50 mol%.

  • Incomplete Conversion: DMEA is less electron-rich than diamines. For unactivated aryl bromides, you may need to switch to a stronger base (e.g., t-BuOK) or increase temperature to 120 °C.

References

  • Ma, D., & Cai, Q. (2003).[6] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[6] Organic Letters, 5(21), 3799–3802. (Establishes the efficacy of N,O-ligands in copper catalysis).

  • Zhang, H., Ma, D., & Cao, W. (2007).[6] N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols.[6] Synlett, 2007(02), 243–246. (Demonstrates the versatility of amino-acid/alcohol type ligands).

  • Engle, K. M., et al. (2016).[7] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.[1][8] (Provides mechanistic context on how N,O-ligands stabilize Cu intermediates). [4]

  • Chen, Y. J., & Chen, H. H. (2006). 1,1,1-Tris(hydroxymethyl)ethane as a New, Efficient, and Versatile Tripod Ligand for Copper-Catalyzed Cross-Coupling Reactions of Aryl Iodides with Amides, Thiols, and Phenols. Organic Letters, 8(24), 5609–5612. (Comparative study of poly-alcohol/amine ligands).

  • Shaughnessy, K. H. (2014). Hydrophilic Ligands for Transition Metal Catalysis in Water. Chemical Reviews. (Discusses DMEA and related ligands in aqueous media).

Sources

Technical Guide: Utilization of (Dimethylamino)methanol in Heterocyclic Mannich Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (Dimethylamino)methanol in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Introduction & Chemical Identity

(Dimethylamino)methanol (CAS: 14002-21-2), also known as


-dimethylaminomethanol or hydroxymethyl dimethylamine, is a reactive hemiaminal species (

). In synthetic organic chemistry, it serves as the neutral, in situ precursor to the highly electrophilic

-dimethylmethyleneiminium ion
(

), the active species in Mannich-type aminomethylations.

While often generated in situ from the condensation of formaldehyde and dimethylamine, understanding the behavior of the hemiaminal intermediate is critical for controlling regioselectivity and yield in heterocyclic modifications. It acts as a "masked" formaldehyde equivalent that introduces the dimethylaminomethyl motif (


), a pharmacophore widely prevalent in alkaloids (e.g., Gramine) and small-molecule drugs.
Key Chemical Characteristics
PropertyDescription
Structure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Role Electrophilic aminomethylating agent (Mannich Reagent)
Active Species

-Dimethylmethyleneiminium ion (Eschenmoser's Salt precursor)
Stability Equilibrium-dependent; reverts to HCHO and

in aqueous media.[1]
Primary Use C3-functionalization of indoles, aminomethylation of phenols/ketones.

Mechanistic Principles

The utility of (dimethylamino)methanol relies on its acid-catalyzed dehydration. Unlike direct alkylation, this reaction proceeds through an iminium ion mechanism. The hemiaminal acts as a reservoir for the unstable iminium species, releasing it at a controlled rate to prevent polymerization of the formaldehyde component.

Reaction Pathway: Iminium Generation & Nucleophilic Attack[1][3][4][5]

The following diagram illustrates the equilibrium between the hemiaminal and the active iminium ion, followed by the attack of a heterocyclic nucleophile (Indole).

MannichMechanism Hemiaminal (Dimethylamino)methanol (Hemiaminal) Iminium N,N-Dimethylmethylene iminium Ion (Active) Hemiaminal->Iminium Dehydration (-H2O) Acid H+ Acid->Hemiaminal Catalysis Water H2O Transition Sigma Complex Iminium->Transition Electrophilic Attack Indole Indole (Nucleophile) Indole->Transition Product Gramine (Mannich Base) Transition->Product Aromatization (-H+)

Figure 1: Mechanistic pathway for the conversion of (dimethylamino)methanol into the active iminium electrophile and subsequent reaction with indole.

Application Protocols

Protocol A: C3-Aminomethylation of Indoles (Synthesis of Gramine)

Context: This is the standard benchmark reaction for (dimethylamino)methanol. The C3 position of indole is highly nucleophilic. This protocol generates the hemiaminal in situ to avoid the instability of the isolated reagent.

Reagents:

  • Indole (Reagent Grade)

  • Dimethylamine (40% aq.[2][3][4] solution)

  • Formaldehyde (37% aq.[5] solution)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Methodology:

  • Reagent Preparation (In Situ Hemiaminal Formation):

    • In a pre-cooled flask (0–5 °C), mix formaldehyde (37% aq., 1.2 equiv) and dimethylamine (40% aq., 1.2 equiv) .

    • Note: The exothermic reaction indicates the formation of (dimethylamino)methanol. Stir for 10 minutes to ensure equilibrium favors the hemiaminal.

  • Substrate Addition:

    • Dissolve Indole (1.0 equiv) in glacial acetic acid (5 mL per gram of indole).

    • Why Acetic Acid? It serves a dual purpose: it solubilizes the indole and provides the protons necessary to convert the hemiaminal (

      
      ) into the active iminium ion (
      
      
      
      ).
  • Reaction:

    • Add the pre-mixed amine/formaldehyde solution dropwise to the indole solution with vigorous stirring.

    • Allow the mixture to warm to room temperature.

    • Stir for 2–4 hours. (Monitor via TLC: Silica, 10% MeOH/DCM).

  • Quenching & Isolation:

    • Pour the reaction mixture into ice-water (approx. 5x reaction volume).

    • Basify the solution to pH 10–11 using 50% NaOH or conc. NH₄OH .

    • Observation: The product (Gramine) will precipitate as a white to off-white solid.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from acetone or ethanol/water to obtain high-purity Gramine.

Expected Yield: 85–95% Key Reference: Kuhn, H.; Stein, O. Ber. dtsch. Chem. Ges. 1937, 70, 567. [1]

Protocol B: Aminomethylation of Phenols (Ortho-Functionalization)

Context: Phenols react with (dimethylamino)methanol to form Mannich bases. These are crucial curing agents for epoxy resins (e.g., DMP-30) and precursors to ligand synthesis.

Reagents:

  • Phenol or substituted phenol

  • Paraformaldehyde (Solid source preferred for non-aqueous conditions)

  • Dimethylamine (Anhydrous or 40% aq.)[2][3]

  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Hemiaminal Generation:

    • If using aqueous reagents: Mix formaldehyde and dimethylamine as in Protocol A.[5]

    • If using anhydrous conditions (preferred for sensitive substrates): Reflux paraformaldehyde (1.1 equiv) and dimethylamine (1.1 equiv) in ethanol for 30 mins until the solution clears.

  • Reaction:

    • Add the phenol (1.0 equiv) to the hemiaminal solution.

    • Heat to reflux (70–80 °C) for 4–6 hours.

    • Mechanistic Note: Phenols are less nucleophilic than indoles; thermal energy is required to drive the attack on the iminium ion.

  • Workup:

    • Remove solvent under reduced pressure.[5]

    • The residue is often an oil. Dissolve in diethyl ether and wash with water to remove unreacted amine/formaldehyde.

    • Extract the amine product into 1M HCl (acid-base extraction).

    • Basify the aqueous layer and re-extract with ether.

  • Characterization:

    • Verify the presence of the

      
       singlet in ¹H NMR (typically 
      
      
      
      3.5–3.8 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete iminium formationIncrease acid concentration (catalyst); ensure reagents are fresh (HCHO polymerizes over time).
Bis-alkylation Excess reagentstrictly control stoichiometry (1:1 ratio). For bis-products, use 2.2+ equiv.
Polymerization High temperatureKeep the in situ mixing step cold (0 °C); do not overheat the reaction (>100 °C).
Product Oiling ImpuritiesPerform acid-base extraction workup to separate neutral byproducts from the basic amine product.

Safety & Handling

(Dimethylamino)methanol and its precursors pose specific hazards:

  • Formaldehyde Release: The hemiaminal is in equilibrium.[6] Always handle in a fume hood to avoid exposure to carcinogenic formaldehyde vapors.

  • Secondary Amines: Dimethylamine is corrosive and a precursor to nitrosamines (carcinogens) if exposed to nitrosating agents (e.g., nitrites). Do not use sodium nitrite in the same workflow without rigorous separation.

  • Exothermicity: The mixing of amine and aldehyde is exothermic. Scale up cautiously.

References

  • Kuhn, H.; Stein, O. "Über die Kondensation von Indol mit Formaldehyd und sekundären Aminen." Berichte der deutschen chemischen Gesellschaft (A and B Series), 1937 , 70(3), 567–569.

  • Burckhalter, J. H. et al. "Aminoalkylphenols as Antimalarials. I. Simply Substituted α-Aminocresols." Journal of the American Chemical Society, 1946 , 68(10), 1894–1901.

  • Holy, A. et al. "Mannich bases of nitrogen heterocycles." Current Organic Chemistry, 2005, 9(2), 145-168. (General Review of Mannich Chemistry in Heterocycles).
  • Heaney, H. "The Mannich Reaction." in Comprehensive Organic Synthesis, 1991 , Vol 2, 953-973.

  • Organic Syntheses. "Gramine." Org.[6][7][8] Synth.1955 , Coll. Vol. 3, 305.

Sources

Experimental setup for high-pressure synthesis of dimethylamine from methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Setup for High-Pressure Synthesis of Dimethylamine from Methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Dimethylamine

Dimethylamine (DMA), a secondary amine with the formula (CH₃)₂NH, is a cornerstone of the chemical industry.[1] It serves as a versatile intermediate in the synthesis of a vast array of commercially important compounds.[2] In the pharmaceutical sector, DMA is a critical building block for active pharmaceutical ingredients such as diphenhydramine.[2][3] Its derivatives are also integral to the production of solvents like dimethylformamide (DMF) and dimethylacetamide (DMAC), as well as agrochemicals and rubber vulcanization accelerators.[2][3] The industrial synthesis of dimethylamine is primarily achieved through the catalytic reaction of methanol and ammonia at elevated temperatures and pressures.[1][4] This application note provides a detailed guide to the experimental setup and protocol for the high-pressure synthesis of dimethylamine, emphasizing catalyst selection, reaction optimization, and safety considerations.

Reaction Chemistry and Thermodynamics: A Deeper Dive

The synthesis of dimethylamine from methanol and ammonia is a gas-phase catalytic amination process.[5] The reaction proceeds over a solid acid catalyst, typically a dehydrating metal oxide such as silica-alumina or, more recently, shape-selective zeolites, which promote the formation of DMA over other methylamines.[6][4][7] The overall reaction is a series of consecutive and reversible reactions:

  • Monomethylamine (MMA) formation: CH₃OH + NH₃ ⇌ CH₃NH₂ + H₂O

  • Dimethylamine (DMA) formation: CH₃OH + CH₃NH₂ ⇌ (CH₃)₂NH + H₂O

  • Trimethylamine (TMA) formation: CH₃OH + (CH₃)₂NH ⇌ (CH₃)₃N + H₂O

The reaction is exothermic, necessitating careful temperature control to maintain catalyst stability and prevent unwanted side reactions.[2] From a thermodynamic standpoint, the Gibbs free energy of the methanol dehydration and amination reactions decreases with increasing temperature, indicating that higher temperatures can limit the formation of the desired products if not properly controlled.[8] The process variables, including temperature, pressure, and the carbon-to-nitrogen (C/N) ratio of the reactants, are critical in steering the reaction equilibrium towards maximizing the yield of dimethylamine.[7]

Experimental Setup: A High-Pressure Catalytic System

A robust and safe high-pressure reactor system is paramount for the synthesis of dimethylamine. The following describes a typical laboratory-scale setup:

System Components:

  • Gas and Liquid Feed System: High-pressure syringe pumps or mass flow controllers for precise delivery of liquid methanol and gaseous ammonia.

  • Preheater/Vaporizer: A heated section to ensure the complete vaporization and preheating of the reactants before they enter the reactor.

  • High-Pressure Catalytic Reactor: A fixed-bed reactor constructed from a high-strength alloy (e.g., Stainless Steel 316, Hastelloy) capable of withstanding the required temperatures and pressures. The reactor is designed to hold a packed bed of the catalyst.

  • Furnace: A programmable tube furnace to maintain the reactor at the desired reaction temperature.

  • Back Pressure Regulator: To maintain a constant pressure within the reactor system.

  • Condenser and Collection System: A cooling system to condense the reaction products and unreacted methanol, followed by a collection vessel.

  • Gas-Liquid Separator: To separate the gaseous products (unreacted ammonia, methylamines) from the liquid products (water, unreacted methanol).

  • Online Analytical System: A gas chromatograph (GC) or a mass spectrometer (MS) coupled to the reactor outlet for real-time monitoring of the product stream.[9]

Diagram of the Experimental Workflow

experimental_workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_analysis Product Analysis & Collection Methanol Methanol Reservoir Pump High-Pressure Pump Methanol->Pump Ammonia Ammonia Cylinder MFC Mass Flow Controller Ammonia->MFC Preheater Preheater/ Vaporizer Pump->Preheater MFC->Preheater Reactor High-Pressure Fixed-Bed Reactor Preheater->Reactor Vaporized Reactants BPR Back Pressure Regulator Reactor->BPR Product Mixture Condenser Condenser BPR->Condenser Separator Gas-Liquid Separator Condenser->Separator GC Gas Chromatograph (Online Analysis) Separator->GC Gaseous Products Collection Product Collection Separator->Collection Liquid Products

Caption: High-pressure dimethylamine synthesis workflow.

Detailed Experimental Protocol

This protocol outlines the steps for the high-pressure synthesis of dimethylamine using a zeolite catalyst.

1. Catalyst Preparation and Activation:

  • Catalyst Selection: Choose a suitable zeolite catalyst with high selectivity for dimethylamine, such as H-rho, ZK-5, or chabazite.[7]

  • Catalyst Loading: Load the catalyst (typically 1-5 grams) into the fixed-bed reactor, ensuring uniform packing.

  • Catalyst Activation: Heat the catalyst under an inert gas flow (e.g., nitrogen or argon) to remove any adsorbed water and activate the catalytic sites. The activation temperature and duration will depend on the specific catalyst used (typically 250-450°C for several hours).[4]

2. Reactor Assembly and Leak Testing:

  • Assemble the reactor system as shown in the workflow diagram.

  • Pressurize the system with an inert gas to the desired operating pressure and check for any leaks. This is a critical safety step.

3. Reaction Execution:

  • Set Reaction Conditions: Set the furnace to the desired reaction temperature (e.g., 300-450°C) and the back pressure regulator to the desired pressure (e.g., 10-50 atm).[6][4]

  • Introduce Reactants: Once the reactor reaches the set temperature, introduce the preheated methanol and ammonia vapor stream into the reactor at the desired molar ratio (C/N ratio typically between 0.2 and 1.5).[4]

  • Monitor Reaction Progress: Continuously monitor the composition of the effluent gas stream using an online GC. This allows for the determination of methanol conversion and selectivity towards MMA, DMA, and TMA.

  • Steady State: Allow the reaction to reach a steady state, which is indicated by a constant product composition over time.

4. Product Collection and Analysis:

  • Condensation and Separation: The product stream is cooled in the condenser, and the liquid and gaseous components are separated.

  • Offline Analysis: Collect liquid and gas samples periodically for offline analysis to validate the online GC data. Quantification of dimethylamine can be performed using High-Performance Liquid Chromatography (HPLC) after derivatization or by Gas Chromatography (GC).[10][11][12]

Data Presentation: Key Experimental Parameters

The following table summarizes the critical experimental parameters and their expected influence on the synthesis of dimethylamine.

ParameterTypical RangeRationale and Impact on Synthesis
Temperature 250 - 500 °C[6][4]Affects reaction rate and catalyst activity. Higher temperatures can increase conversion but may also lead to catalyst deactivation and favor the formation of thermodynamically stable TMA.
Pressure 1 - 50 atm[6]Higher pressures can increase the reaction rate and shift the equilibrium towards the products. However, excessively high pressures require more robust and expensive equipment.
Catalyst Zeolites (e.g., rho, ZK-5, chabazite)[7], Silica-Alumina[4]The choice of catalyst is crucial for selectivity. Shape-selective zeolites can enhance the production of DMA by sterically hindering the formation of the bulkier TMA within their pores.
C/N Ratio (Methanol/Ammonia) 0.2 - 1.5[4]This ratio significantly influences the product distribution. A lower C/N ratio (excess ammonia) generally favors the formation of primary and secondary amines (MMA and DMA).
Space Velocity 360 - 18,000 hr⁻¹[6]Represents the volumetric flow rate of the reactants divided by the volume of the catalyst bed. It determines the residence time of the reactants in the reactor. Lower space velocities (longer residence times) can lead to higher conversion but may also result in the formation of more TMA.

Safety Considerations: Handling High-Pressures and Hazardous Materials

The synthesis of dimethylamine involves hazardous materials and high-pressure conditions, necessitating strict adherence to safety protocols.

  • Material Hazards:

    • Methanol: Flammable and toxic.

    • Ammonia: Corrosive, toxic if inhaled, and can form flammable mixtures with air.[13]

    • Dimethylamine: Flammable gas with an ammonia-like odor.[1]

  • High-Pressure Operations:

    • The reactor and all associated fittings must be rated for the intended operating pressure and temperature.

    • A pressure relief valve and a rupture disc should be installed to prevent over-pressurization.

    • The reactor should be placed in a well-ventilated fume hood or a blast-shielded enclosure.

  • Personal Protective Equipment (PPE):

    • Safety glasses, flame-resistant lab coat, and appropriate gloves are mandatory.

    • A respirator may be necessary when handling ammonia.[14]

  • Emergency Procedures:

    • Ensure that an emergency shutdown procedure is in place.

    • Have appropriate fire extinguishing equipment readily available.

    • An eyewash station and safety shower should be in close proximity.

Logical Relationship Diagram

logical_relationship cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Conversion Methanol Conversion Temp->Conversion influences DMA_Selectivity DMA Selectivity Temp->DMA_Selectivity influences Catalyst_Life Catalyst Lifetime Temp->Catalyst_Life affects Pressure Pressure Pressure->Conversion influences Catalyst Catalyst Type Catalyst->DMA_Selectivity strongly determines TMA_Formation TMA Formation Catalyst->TMA_Formation inhibits (shape-selective) CN_Ratio C/N Ratio CN_Ratio->DMA_Selectivity influences CN_Ratio->TMA_Formation influences Conversion->DMA_Selectivity correlates with

Caption: Interplay of parameters in DMA synthesis.

Conclusion

The high-pressure synthesis of dimethylamine from methanol and ammonia is a well-established industrial process that can be successfully implemented on a laboratory scale with the appropriate experimental setup and adherence to safety protocols. The choice of a shape-selective catalyst is a key factor in maximizing the yield of the desired product, dimethylamine, while minimizing the formation of byproducts. Careful control of reaction parameters such as temperature, pressure, and reactant feed ratio is essential for optimizing the process. The detailed protocol and safety guidelines provided in this application note serve as a comprehensive resource for researchers and scientists working in the field of chemical synthesis and drug development.

References

  • European Patent Office. (n.d.). Dimethylamine synthesis catalyst - EP 0183423 B1. Google Patents.
  • Simulation of The Production Process of Methylamines From Methanol and Ammonia. (n.d.). SSRN. Retrieved February 9, 2026, from [Link]

  • Process for isolating dimethylamine from mixture containing same, other amines and ammonia. (n.d.). Google Patents.
  • High-Efficiency Methanol to Methylamine Catalyst for Industrial Chemical Synthesis. (n.d.). Wobo Materials. Retrieved February 9, 2026, from [Link]

  • Process for producing dimethylamine. (n.d.). Google Patents.
  • Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Preparation of dimethylamine. (n.d.). Sciencemadness Discussion Board. Retrieved February 9, 2026, from [Link]

  • Dimethylamine synthesis from methanol and/or dimethylether and ammonia using zeolite catalysts. (n.d.). Google Patents.
  • Thermodynamic analysis on dimethyl ether synthesis via methanol vapor phase dehydration. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Teerlink, T., Hennekes, M. W., Mulder, C., & Brulez, H. F. (1997). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 691(2), 269–276. [Link]

  • Takezaki, Y., Kitahama, Y., Suzuki, Y., Sugita, N., & Yuasa, S. (1966). Synthesis of Dimethylformamide from Methanol, Ammonia and Carbon Monoxide under High Pressure. Bulletin of the Institute for Chemical Research, Kyoto University, 44(3), 257-269. [Link]

  • A systematic approach for conceptual and sustainable process design: Production of methylamines from methanol and ammonia. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Mochida, I., Yasutake, A., Fujitsu, H., & Takeshita, K. (1983). Selective synthesis of dimethylamine (DMA) from methanol and ammonia over zeolites. Journal of Catalysis, 82(2), 313-321. [Link]

  • Brief Summary of the Project. (n.d.). Maharashtra Pollution Control Board. Retrieved February 9, 2026, from [Link]

  • Dimethylamine. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Optimization of Catalytic Reactions by High-Pressure TGA. (2022, March 28). TA Instruments. Retrieved February 9, 2026, from [Link]

  • García-Alonso, S., Gómez-Moreno, F. J., Alonso-Blanco, E., & Pérez-Pastor, R. M. (2024). Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate. RSC Advances, 14(50), 36567-36575. [Link]

  • How safe are hydrogen, ammonia and methanol? (n.d.). PtX Hub. Retrieved February 9, 2026, from [Link]

  • Thermodynamic Analysis for Synthesis of Dimethyl Ether and Methanol from Synthesis Gas. (2001). Journal of East China University of Science and Technology, (2), 198-201. Retrieved from [Link]

  • Dimethylamine. (n.d.). NIST WebBook. Retrieved February 9, 2026, from [Link]

  • Apparatus for the investigation of high-temperature, high-pressure gas-phase heterogeneous catalytic and photo-catalytic materials. (2017). AIP Publishing. Retrieved February 9, 2026, from [Link]

  • Analysis of impurities in dimethylamine. (n.d.). Agilent. Retrieved February 9, 2026, from [Link]

  • Ammonia Hazards: How to Ensure Safety Handling the Chemical. (2024, January 11). Free Chemistry Online. Retrieved February 9, 2026, from [Link]

  • How to Scale Up Reactions Using a High Pressure Lab Reactor. (n.d.). Asahi Glassplant. Retrieved February 9, 2026, from [Link]

  • Safety assessment for ammonia handling in the system. (n.d.). MiniStor. Retrieved February 9, 2026, from [Link]

  • Study on the Analysis Methods of Dimethylamine and Diethylamine in Ambient Water. (n.d.). IOP Conference Series: Earth and Environmental Science. Retrieved February 9, 2026, from [Link]

  • Ammonia Awareness Training | Safe Handling Procedures | Workplace Safety Certification. (2025, December 1). OSHA Education School. Retrieved February 9, 2026, from [Link]

  • Catalytic (stirred and flow) Pressure Reactors. (n.d.). H.E.L Group. Retrieved February 9, 2026, from [Link]

  • Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. (n.d.). IOPscience. Retrieved February 9, 2026, from [Link]

  • High Pressure Reactions. (n.d.). Mettler Toledo. Retrieved February 9, 2026, from [Link]

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Application Notes and Protocols for N,N-Dimethylethanolamine (DMEA) as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dual-Functionality Curing Agent for Advanced Epoxy Systems

N,N-Dimethylethanolamine (DMEA) is a versatile organic compound that serves as a highly effective curing agent and accelerator for epoxy resin systems.[1] Its unique bifunctional nature, possessing both a tertiary amine and a primary alcohol group, allows it to play a dual role in the curing process. The tertiary amine functionality acts as a catalyst for the anionic ring-opening polymerization of the epoxy groups, a process often referred to as homopolymerization.[2] Concurrently, the hydroxyl group can participate in the reaction, contributing to the cross-linked network and influencing the final properties of the cured thermoset.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DMEA in epoxy resin formulations, covering the underlying curing mechanisms, detailed experimental protocols, and characterization techniques.

The Curing Mechanism of DMEA with Epoxy Resins: A Synergistic Action

The curing of epoxy resins with DMEA is a complex process that primarily proceeds through an anionic ring-opening polymerization mechanism, initiated by the tertiary amine. The presence of the hydroxyl group on the DMEA molecule, however, introduces a cooperative effect that significantly influences the reaction kinetics and the final network structure.

The process can be conceptualized in the following steps:

  • Initiation: The lone pair of electrons on the nitrogen atom of the DMEA's tertiary amine group attacks the electrophilic carbon of the epoxy ring. This results in the opening of the epoxide ring and the formation of a zwitterion.

  • Propagation: The alkoxide anion of the newly formed zwitterion is a potent nucleophile that can then attack another epoxy group, propagating the polymerization chain. This chain reaction leads to the formation of polyether linkages, which constitute the backbone of the cured epoxy network.

  • Role of the Hydroxyl Group: The hydroxyl group of DMEA can act as a co-catalyst. It can form a hydrogen bond with the oxygen atom of the epoxy ring, making the ring more susceptible to nucleophilic attack by the tertiary amine. This accelerates the initiation step and, consequently, the overall curing reaction.[5]

The following diagram illustrates the proposed curing mechanism of an epoxy resin with DMEA.

curing_mechanism DMEA N,N-Dimethylethanolamine (DMEA) Zwitterion Zwitterion Intermediate DMEA->Zwitterion Nucleophilic Attack Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Zwitterion Propagation Anionic Propagation Zwitterion->Propagation Ring-Opening Polyether Cured Polyether Network Propagation->Polyether Chain Growth

Caption: Proposed mechanism for DMEA-catalyzed epoxy curing.

Formulation and Curing Parameters: A Guideline for Optimization

The optimal concentration of DMEA and the curing schedule are critical parameters that dictate the final properties of the epoxy thermoset. While the ideal formulation depends on the specific epoxy resin and the desired application, the following guidelines provide a solid starting point for experimentation.

ParameterTypical RangeRationale and Considerations
DMEA Concentration (phr) 2 - 15Lower concentrations may lead to incomplete curing, while higher concentrations can result in a brittle material and may not significantly increase the reaction rate beyond a certain point.
Curing Temperature (°C) 80 - 150The curing reaction is thermally activated.[6] Higher temperatures accelerate the curing process but can also lead to a more exothermic reaction, which may require careful management to avoid thermal degradation.
Curing Time (hours) 1 - 4The required curing time is inversely proportional to the curing temperature. Isothermal curing at a lower temperature for a longer duration can lead to a more homogenous network structure.
Post-Curing RecommendedA post-curing step at a temperature above the initial curing temperature can help to complete the reaction and enhance the glass transition temperature (Tg) and mechanical properties of the final material.

Experimental Protocols: From Formulation to Characterization

The following protocols provide a step-by-step guide for the preparation and characterization of DMEA-cured epoxy resins.

Protocol 1: Preparation of DMEA-Cured Epoxy Resin
  • Materials and Equipment:

    • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • N,N-Dimethylethanolamine (DMEA)

    • Disposable mixing cups and stirring rods

    • Vacuum desiccator

    • Curing oven

    • Molds for specimen preparation

  • Procedure:

    • Pre-heat the epoxy resin to 60°C to reduce its viscosity for easier handling and mixing.

    • Weigh the desired amount of epoxy resin into a mixing cup.

    • Add the calculated amount of DMEA to the epoxy resin.

    • Mix the components thoroughly for 3-5 minutes, ensuring a homogenous mixture.

    • Place the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air bubbles.

    • Pour the degassed mixture into the pre-heated molds.

    • Place the molds in a curing oven set to the desired curing temperature and time.

    • After the initial curing, perform a post-curing step if required.

    • Allow the cured specimens to cool down to room temperature slowly before demolding.

The following flowchart outlines the general workflow for preparing and characterizing DMEA-cured epoxy resins.

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization Formulation Formulate Epoxy/DMEA Mixture Mixing Thorough Mixing Formulation->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Cast into Molds Degassing->Casting Curing Cure and Post-Cure Casting->Curing DSC DSC Analysis Curing->DSC TGA TGA Analysis Curing->TGA DMA DMA Analysis Curing->DMA

Caption: General experimental workflow for DMEA-cured epoxy resins.

Protocol 2: Characterization of Cured Epoxy Resin

A. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the glass transition temperature (Tg) and the extent of cure of the epoxy resin.[7]

  • Procedure:

    • Prepare a small sample (5-10 mg) of the cured epoxy resin.

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Perform a heat-cool-heat cycle, for example, from 25°C to 200°C at a heating rate of 10°C/min.

    • The Tg is determined from the inflection point of the heat flow curve in the second heating scan. The absence of an exothermic peak in the first scan indicates a fully cured sample.

B. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy resin.[8]

  • Procedure:

    • Place a small sample (10-20 mg) of the cured epoxy resin in a TGA pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The onset of decomposition and the char yield at high temperatures provide information about the thermal stability of the material.

C. Dynamic Mechanical Analysis (DMA)

DMA is employed to measure the viscoelastic properties of the cured epoxy, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.[9][10]

  • Procedure:

    • Prepare a rectangular specimen of the cured epoxy resin with appropriate dimensions for the DMA instrument.

    • Mount the specimen in the DMA clamp (e.g., three-point bending or single cantilever).

    • Perform a temperature sweep from below the Tg to above the Tg at a controlled heating rate (e.g., 3°C/min) and a fixed frequency (e.g., 1 Hz).

    • The peak of the tan delta curve is often used to determine the Tg. The storage modulus in the glassy and rubbery regions provides insights into the stiffness and crosslink density of the material.[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Curing / Tacky Surface - Incorrect mix ratio- Insufficient mixing- Low curing temperature or time- Moisture contamination- Ensure accurate weighing of components.[11]- Mix thoroughly, scraping the sides and bottom of the container.[12]- Increase curing temperature or time as per the formulation guidelines.- Work in a low-humidity environment and use dry equipment.[12]
Amine Blush (Waxy film on the surface) Reaction of the amine with carbon dioxide and moisture in the air.Wash the surface with warm, soapy water and a mild abrasive pad. Ensure the surface is completely dry before any subsequent coating.[12][13]
Excessive Bubbles in the Cured Resin Incomplete degassing of the mixture.Ensure thorough degassing under vacuum before casting. Pour the resin slowly to minimize air entrapment.[14]
Brittle Cured Product Excessive DMEA concentration.Optimize the DMEA concentration; start with a lower phr and incrementally increase it to find the optimal balance of properties.

Safety and Handling of N,N-Dimethylethanolamine

DMEA is a flammable liquid and can cause skin and eye irritation.[15][16][17][18] It is essential to handle this chemical with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling DMEA.[15][17]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[15][16]

  • Storage: Store DMEA in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[17]

  • Disposal: Dispose of DMEA and any contaminated materials in accordance with local, state, and federal regulations.[16]

Conclusion

N,N-Dimethylethanolamine serves as an efficient and versatile curing agent for epoxy resins, offering a unique combination of catalytic activity and co-reactivity. By understanding the underlying curing mechanism and carefully controlling the formulation and curing parameters, researchers can tailor the properties of the final thermoset material to meet the demands of a wide range of applications. The protocols and guidelines presented in this document provide a robust framework for the successful implementation of DMEA in epoxy resin systems.

References

  • Isothermal curing kinetics and mechanism of DGEBA epoxy resin with phthalide-containing aromatic diamine. (2025). ResearchGate. [Link]

  • DSC study of cure kinetics of DGEBA-based epoxy resin with poly(oxypropylene) diamine. (2025). ResearchGate. [Link]

  • Cure mechanisms of diglycidyl ether of bisphenol A (DGEBA) epoxy with diethanolamine. (n.d.). ResearchGate. [Link]

  • Reactions of DGEBA epoxy cured with diethanolamine: Isoconversional kinetics and implications to network structure. (n.d.). ResearchGate. [Link]

  • Study of the Cure Reaction of Epoxy Resin Diglycidyl Ether of Bisphenol-A (DGEBA) with Meta- Phenylene Diamine. (2011). Iraqi Journal of Chemical and Petroleum Engineering. [Link]

  • Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. [Link]

  • EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. (n.d.). University of North Texas. [Link]

  • Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization. (2020). MDPI. [Link]

  • Epoxy Resin Problems: What Causes Them and Real Solutions. (2025). Acralyte. [Link]

  • Curing of DGEBA epoxy using a phenol-terminated hyperbranched curing agent: Cure kinetics, gelation, and the TTT cure diagram. (2025). ResearchGate. [Link]

  • AMINE CURED-EPOXY MATRICES. (n.d.). Applied Poleramic. [Link]

  • Epoxy Curing Not Properly? How to Diagnose Fast and Fix It Safely. (2026). Pourla Epoxy Resin. [Link]

  • TGA curve of the cured epoxy resin. (n.d.). ResearchGate. [Link]

  • Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA). (2014). Polymer Innovation Blog. [Link]

  • EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS. (n.d.). Resin Pro. [Link]

  • The Only Epoxy Resin Troubleshooting Tips You Need. (2023). Resin Obsession. [Link]

  • Thermogravimetry Analysis of Epoxy and Unsaturated Polyester Filled With Some Agricultural Waste of Dates Palm (Phoenix dactylif). (n.d.). Preprints.org. [Link]

  • Reaction formula of tertiary amines promoting the reaction of epoxy groups. (n.d.). ResearchGate. [Link]

  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action. (2014). Polymer Innovation Blog. [Link]

  • The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings. (2025). ResearchGate. [Link]

  • Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. (2021). NETZSCH. [Link]

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006). Specialty Chemicals Magazine. [Link]

  • How to resolve amine blush problems of an epoxy curing agent without having to change the temperature and moisture of the air. (2021). Quora. [Link]

  • Dynamic mechanical analysis of epoxy-matrix cross linking measured in-situ using an elastomer container. (2017). OPUS. [Link]

  • Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. (2021). ACS Publications. [Link]

  • Epoxy Curing Agents – Latent Curing Agents for One Component Systems. (2022). Polymer Innovation Blog. [Link]

  • Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. (2005). Defense Technical Information Center. [Link]

  • Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. (n.d.). Shimadzu. [Link]

  • Accelerators for Amine Curing Agents. (2023). Polymer Innovation Blog. [Link]

  • Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials. (2024). C-Therm Technologies. [Link]

  • Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset. (n.d.). TA Instruments. [Link]

  • Material Safety Data Sheet - N,N-Dimethylethanolamine, 99%. (n.d.). Cole-Parmer. [Link]

  • DMEA ( DIMETHYLETHANOLAMINE). (2010). Ataman Kimya. [Link]

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Application Note: Catalytic Systems for the N-Formylation of Amines with Methanol

[1][2][3][4][5]

Executive Summary

N-Formylamines are critical intermediates in the synthesis of fluoroquinolone antibiotics, isocyanides, and Vilsmeier-Haack reagents. Traditional synthesis relies on corrosive formic acid, toxic carbon monoxide (CO), or moisture-sensitive acetic anhydride/formic acid mixtures.

This Application Note details the transition to Methanol (MeOH) as a sustainable C1 building block. We present two validated catalytic protocols:

  • Homogeneous Manganese Pincer System: A "green," atom-economical acceptorless dehydrogenation (ADC) route ideal for high-value pharmaceutical intermediates.

  • Heterogeneous AuPd Nanoparticle System: A robust, recyclable oxidative route suitable for scale-up and mild conditions.

Mechanistic Principles & Selection Guide

The shift to Methanol

Methanol offers a sustainable alternative to CO and formic acid.[1] However, its activation requires overcoming a high energy barrier. The reaction pathways bifurcate based on the catalytic strategy:

  • Acceptorless Dehydrogenative Coupling (ADC): The catalyst strips hydrogen from methanol to generate formaldehyde (transiently) and then dehydrogenates the resulting hemiaminal intermediate. Byproduct:

    
     gas.
    
  • Oxidative Coupling: An external oxidant (usually

    
    ) drives the removal of hydrogen as water. Byproduct: 
    
    
    .
Mechanism & Selectivity Control

A common pitfall in this chemistry is N-methylation (unwanted) vs. N-formylation (desired). Both products share the initial hemiaminal intermediate.

  • Path A (Formylation): The hemiaminal undergoes dehydrogenation to form the amide bond.[2][1]

  • Path B (Methylation): The hemiaminal undergoes dehydration to form an imine, which is subsequently hydrogenated to the methylamine.

Crucial Insight: To maximize formylation yield, the catalytic system must favor β-hydride elimination (dehydrogenation) over dehydration.

GMethanolMethanol(CH3OH)HCHOFormaldehyde(HCHO)Methanol->HCHODehydrogenation(-H2)HemiaminalHemiaminalIntermediateHCHO->Hemiaminal+ AmineAmineAmine(R-NH2)Amine->HemiaminalFormamideN-Formylamide(Target)Hemiaminal->FormamidePath A:Dehydrogenation(-H2)ImineImine(Unwanted)Hemiaminal->IminePath B:Dehydration(-H2O)MethylamineN-Methylamine(Byproduct)Imine->MethylamineHydrogenation(+H2)

Figure 1: Divergent pathways in methanol functionalization. Path A leads to the desired formamide, while Path B leads to alkylation.

Protocol A: Homogeneous Manganese-Catalyzed ADC

Best for: High-precision synthesis, academic research, and processes requiring high atom economy (no oxidant waste). Catalyst: Mn-PNP Pincer Complex (e.g., Milstein's or Beller's catalyst).[3]

Experimental Rationale

Manganese pincer complexes are selected for their ability to operate via metal-ligand cooperation (aromatization/dearomatization), facilitating proton and hydride transfer without requiring noble metals like Ruthenium.

Materials
  • Catalyst: (PNP)Mn(CO)2Br or similar Mn(I) pincer complex (1-2 mol%).

  • Base: KOtBu (Potassium tert-butoxide) - Essential for activating the pre-catalyst.

  • Solvent: Methanol (Anhydrous, degassed).

  • Vessel: 25 mL Schlenk tube or heavy-walled pressure tube (Ace Glass).

Step-by-Step Protocol
  • Inert Gas Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

    • Why: Oxygen poisons the active Mn-hydride species.

  • Catalyst Activation:

    • In a glovebox (or under counter-flow Argon), charge the tube with the Mn-pre-catalyst (0.01 mmol) and KOtBu (0.02 mmol).

    • Add 1 mL of dry Methanol.

    • Stir at room temperature for 5 minutes. The solution often turns from orange to deep red/brown, indicating the formation of the active amido species.

  • Substrate Addition:

    • Add the amine substrate (1.0 mmol).

    • Add remaining Methanol (2-3 mL). Total concentration should be ~0.2 - 0.5 M.

  • Reaction:

    • Seal the tube tightly.

    • Heat to 110°C (oil bath temperature) for 12–24 hours .

    • Note: Although methanol boils at 65°C, the closed system allows superheating to drive the kinetics. The pressure generated by

      
       release is generally within the limits of standard pressure tubes, but use a blast shield.
      
  • Workup:

    • Cool to room temperature.[4][5]

    • Carefully vent the tube (release of

      
       gas).
      
    • Concentrate the solvent under reduced pressure.

    • Purify via silica gel column chromatography (typically Hexane/Ethyl Acetate).

Protocol B: Heterogeneous AuPd Nanoparticle Oxidative Coupling

Best for: Scale-up, industrial applications, and mild conditions (Room Temperature). Catalyst: AuPd supported on

5
Experimental Rationale

This system utilizes an oxidative pathway.[5][3] The bimetallic AuPd surface activates methanol, while the

Materials
  • Catalyst: AuPd-

    
     nanoparticles (approx.[4][5][6] 1.4 mol% metal loading).[5]
    
  • Base: NaOH or

    
     (3 equivalents).
    
  • Oxidant:

    
     balloon (1 atm).
    
  • Solvent: Methanol (Reagent grade).

Step-by-Step Protocol
  • Catalyst Loading:

    • Add AuPd-

      
       catalyst (20 mg for 0.5 mmol scale) to a round-bottom flask.
      
  • Reagent Addition:

    • Add the amine substrate (0.5 mmol).

    • Add Base (NaOH, 1.5 mmol).

    • Add Methanol (3 mL).

  • Atmosphere Exchange:

    • Cap the flask with a rubber septum.

    • Insert a needle connected to a vacuum line to evacuate air (careful not to boil off MeOH).

    • Refill with

      
       from a balloon. Repeat 3 times. Leave the 
      
      
      balloon attached.
  • Reaction:

    • Stir vigorously at Room Temperature (25°C) for 6–12 hours .

    • Why RT? High temperatures in this oxidative system can lead to over-oxidation to carboxylic acids.

  • Workup (Self-Validating Step):

    • Place a strong magnet under the flask. The black catalyst powder should attract to the bottom within 30 seconds, leaving a clear supernatant.

    • Decant the supernatant.

    • Wash the catalyst with MeOH (2x) and save for the next run.

    • Evaporate the supernatant to obtain the crude product.

Performance Comparison & Data

ParameterProtocol A (Mn-Homogeneous)Protocol B (AuPd-Heterogeneous)
Mechanism Acceptorless Dehydrogenation (ADC)Oxidative Coupling
Byproduct Hydrogen Gas (

)
Water (

)
Temperature 100–110°C25°C (Room Temp)
Base Catalytic (KOtBu)Stoichiometric (NaOH)
Atmosphere Inert (Ar/N2)Oxygen (

)
Selectivity >95% Formamide>90% Formamide (some acid possible)
Recyclability Low (requires difficult extraction)High (Magnetic separation)
Typical Yield 85–96%88–95%

Troubleshooting & Optimization

Low Conversion
  • Protocol A (Mn): Check inert atmosphere. If the catalyst solution turned yellow/pale instead of deep red/brown, oxygen contamination occurred. Repurify methanol (degas thoroughly).

  • Protocol B (AuPd): Ensure vigorous stirring. Heterogeneous catalysis is mass-transfer limited; the

    
     must dissolve into the methanol and reach the catalyst surface.
    
Methylation Instead of Formylation
  • Cause: The reaction is dehydrating the hemiaminal (Path B in Figure 1).

  • Solution:

    • Reduce reaction temperature.

    • Ensure the methanol is not "too dry" for Protocol B (trace water can actually inhibit dehydration to imine, though it competes with equilibrium).

    • For Protocol A, reduce the reaction time. Methylation is often the thermodynamic sink; formylation is the kinetic product in these specific cycles.

Safety Note: Pressure Tubes

When performing Protocol A (ADC),

Always use rated pressure vessels behind a blast shield.

References

  • Milstein, D., et al. (2017).[7][8] "Manganese-Catalyzed N-Formylation of Amines by Methanol Liberating H2: A Catalytic and Mechanistic Study." Angewandte Chemie International Edition. [Link][7]

  • Kim, B. M., et al. (2021).[5][6] "Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles." Nanomaterials. [Link][5][6]

  • Hong, S. H., et al. (2019).[5] "Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source." ACS Sustainable Chemistry & Engineering. [Link][7]

  • Glorius, F., et al. (2013).[5][7] "N-Formylation of Amines by Methanol Activation." Organic Letters. [Link][7]

Laboratory scale synthesis of N,N-Dimethylethanolamine.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Scale Synthesis of N,N-Dimethylethanolamine

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N,N-Dimethylethanolamine (DMEA), a versatile bifunctional molecule with wide applications as a precursor in pharmaceuticals, a curing agent for resins, and a pH control agent.[1] We present a detailed protocol based on the industrially relevant reaction of dimethylamine with ethylene oxide, focusing on the underlying chemical principles, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for producing high-purity DMEA in a laboratory setting.

Introduction and Theoretical Background

N,N-Dimethylethanolamine (DMEA), also known as dimethylaminoethanol (DMAE), is a tertiary amine and a primary alcohol with the chemical formula (CH₃)₂NCH₂CH₂OH. Its bifunctional nature allows it to participate in reactions typical of both amines and alcohols, making it a valuable intermediate in organic synthesis.[2]

The most prevalent industrial and laboratory synthesis route involves the ethoxylation of dimethylamine. This reaction proceeds via a nucleophilic ring-opening of the strained epoxide ring of ethylene oxide by dimethylamine. The reaction is autocatalytic and does not necessitate an external catalyst, although water can serve as one.[3]

An alternative, though less common, method is the reaction of 2-chloroethanol with dimethylamine.[2] However, the ethylene oxide route is generally preferred due to its high atom economy and the high reactivity of the epoxide starting material.

This note will focus on the ethylene oxide pathway, detailing the critical parameters that ensure a high yield and purity of the final product.

Reaction Mechanism and Key Parameters

The core of the synthesis is the Sɴ2 reaction where the nitrogen atom of dimethylamine acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the three-membered ring and the formation of the DMEA product after a proton transfer step.

G cluster_reactants Reactants cluster_transition Nucleophilic Attack (Sɴ2) cluster_product Product DMA Dimethylamine (CH₃)₂NH TS Transition State DMA->TS Nucleophilic attack on epoxide carbon EO Ethylene Oxide (C₂H₄O) EO->TS DMEA N,N-Dimethylethanolamine (CH₃)₂NCH₂CH₂OH TS->DMEA Ring-opening and proton transfer

Caption: Reaction mechanism for DMEA synthesis.

Critical Experimental Considerations

The success of this synthesis hinges on the careful control of reaction conditions to maximize the yield of the desired product while minimizing side reactions, such as the formation of N,N-dimethylaminoethoxyethanol (DMAEE).[4]

  • Molar Ratio: An excess of dimethylamine is crucial. A molar ratio of 3:1 to 6:1 (dimethylamine to ethylene oxide) is recommended.[3] This stoichiometric imbalance ensures that the newly formed DMEA is less likely to react with another molecule of ethylene oxide, which would produce the undesired DMAEE byproduct.

  • Temperature and Pressure: The reaction is typically conducted at elevated temperatures (80-120 °C) and pressures (up to 50 atm) to maintain the reactants in the liquid phase and achieve a practical reaction rate.

  • Solvent: The reaction is generally performed in an anhydrous medium, as the reactants themselves form a liquid phase under pressure.

Materials and Equipment

Chemicals and Reagents
Chemical NameFormulaCAS No.M.W. ( g/mol )Key Hazards
Dimethylamine (Anhydrous)(CH₃)₂NH124-40-345.08Flammable gas, Corrosive
Ethylene OxideC₂H₄O75-21-844.05Flammable gas, Carcinogen, Toxic
N,N-DimethylethanolamineC₄H₁₁NO108-01-089.14Flammable liquid, Corrosive, Toxic[5]
Nitrogen (Inert Gas)N₂7727-37-928.01Compressed gas
Required Equipment
  • High-pressure stainless steel autoclave/reactor (e.g., Parr reactor) equipped with a stirrer, pressure gauge, thermocouple, and inlet/outlet valves.

  • Lecture bottles for dimethylamine and ethylene oxide with appropriate regulators.

  • Chilling bath (e.g., dry ice/acetone).

  • Standard laboratory glassware for fractional distillation under reduced pressure.

  • Vacuum pump and vacuum gauge.

  • Heating mantle and magnetic stirrer.

  • Analytical equipment for characterization (GC-MS, NMR).

Detailed Experimental Protocol

Safety First: This procedure involves highly flammable, toxic, and corrosive materials under high pressure. It must be performed in a certified chemical fume hood by trained personnel. Adherence to all safety protocols is mandatory.[6][7] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, face shield, and compatible gloves.

G A Reactor Assembly & Purge with N₂ B Charge Reactor with Anhydrous Dimethylamine A->B C Cool Reactor & Introduce Ethylene Oxide B->C D Heat & Stir Reaction (80-120 °C) C->D E Cool & Depressurize D->E F Vent Excess Dimethylamine E->F G Fractional Distillation (Under Vacuum) F->G H Product Characterization (GC-MS, NMR) G->H

Caption: Overall workflow for DMEA synthesis.

Step-by-Step Procedure
  • Reactor Preparation: Assemble the high-pressure reactor according to the manufacturer's instructions. Ensure all fittings are secure. Purge the reactor vessel thoroughly with dry nitrogen gas to remove air and moisture.

  • Charging Dimethylamine: Cool the reactor vessel in a chilling bath. Transfer a calculated amount of anhydrous dimethylamine into the reactor. The amount should correspond to the desired molar excess (e.g., 3-6 moles for every 1 mole of ethylene oxide).

  • Charging Ethylene Oxide: With the reactor still cold, carefully and slowly add the desired amount of liquid ethylene oxide. Seal the reactor immediately.

  • Reaction: Place the sealed reactor in a heating mantle within the fume hood. Begin stirring and slowly heat the mixture to the target temperature of 80-120 °C. Monitor the internal pressure and temperature closely. The pressure will initially rise due to heating and then may decrease as the gaseous reactants are consumed. Maintain the reaction for several hours until the pressure stabilizes, indicating the reaction is complete.

  • Cooling and Depressurization: Turn off the heating and allow the reactor to cool to room temperature. Once cooled, submerge the reactor in an ice bath to reduce the internal pressure further.

  • Work-up and Purification:

    • Venting: Carefully vent the excess dimethylamine gas from the reactor through a scrubbing solution (e.g., dilute acid) to neutralize it.

    • Crude Product Transfer: Open the reactor and transfer the liquid crude product, which consists of DMEA, unreacted starting materials, and potential byproducts, to a round-bottom flask.

    • Fractional Distillation: The crude product is purified by fractional distillation under reduced pressure.[4][8] This is critical as DMEA has a relatively high boiling point (134-136 °C at atmospheric pressure) and vacuum distillation prevents potential decomposition at high temperatures.

      • First, remove any residual low-boiling impurities.

      • Collect the fraction boiling at the appropriate temperature for DMEA under the applied vacuum.

Product Characterization

The identity and purity of the synthesized N,N-Dimethylethanolamine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation.[9][10][11] The expected proton signals for DMEA in CDCl₃ are:

    • Singlet (~2.2-2.3 ppm, 6H) corresponding to the two methyl groups (-N(CH₃)₂).

    • Triplet (~2.4-2.5 ppm, 2H) for the methylene group adjacent to the nitrogen (-NCH₂-).

    • Triplet (~3.5-3.6 ppm, 2H) for the methylene group adjacent to the oxygen (-CH₂OH).

    • Broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and identify any byproducts.[12] The mass spectrum of DMEA will show a characteristic fragmentation pattern, including the molecular ion peak.

  • Physical Constants: The boiling point and refractive index of the purified product can be measured and compared to literature values.

PropertyLiterature Value
Boiling Point 134-136 °C (at 1 atm)
Density ~0.886 g/mL at 20 °C
Refractive Index (n20/D) ~1.429

Conclusion

The synthesis of N,N-Dimethylethanolamine via the reaction of dimethylamine and ethylene oxide is a robust and efficient method suitable for laboratory-scale production. By carefully controlling the stoichiometry, temperature, and pressure, and by employing fractional distillation for purification, high-purity DMEA can be reliably obtained. The protocols and characterization methods outlined in this note provide a self-validating framework for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Ataman Kimya. N,N-DIMETHYLETHANOLAMINE. Available at: [Link]

  • Ataman Kimya. DIMETHYLETHANOLAMINE. Available at: [Link]

  • Google Patents. RU2268254C1 - Method for preparing dimethylethanolamine.
  • Google Patents. WO2007107557A1 - Process for preparing n,n-dimethylaminoethoxyethanol.
  • Ataman Kimya. N,N-DIMETHYLETHANOLAMINE. Available at: [Link]

  • ResearchGate. Structure of N, N-Dimethylethanolamine (DMEA). Available at: [Link]

  • Sciencemadness.org. Diethanolamine from 2-Chloroethanol. Available at: [Link]

  • Ataman Kimya. N,N-DIMETHYLETHANOLAMINE (DMEOA). Available at: [Link]

  • Google Patents. CN101648880B - Preparation method of N, N-dimethylethanolamine.
  • Google Patents. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol.
  • Ataman Kimya A.Ş. N,N-DIMETHYLETHANOLAMINE. Available at: [Link]

  • ResearchGate. Application of N,N-Dimethylethanolamine as a One-Carbon Synthon for the Synthesis of Pyrrolo[1,2-a]quinoxalines, Quinazolin-4-ones, and Benzo[13]imidazoquinazolines via [5 + 1] Annulation | Request PDF. Available at: [Link]

  • Wikipedia. Dimethylethanolamine. Available at: [Link]

  • Google Patents. US2462736A - Preparation of n,n' dimethylethanolamine.
  • PubMed. Quantitative determination of dimethylaminoethanol in cosmetic formulations by nuclear magnetic resonance spectroscopy. Available at: [Link]

  • ResearchGate. Quantitative Determination of Dimethylaminoethanol in Cosmetic Formulations by Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Google Patents. CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry.
  • Cole-Parmer. Material Safety Data Sheet - N,N-Dimethylethanolamine, 99%. Available at: [Link]

  • Impact Analytical. NMR Analysis. Available at: [Link]

  • Silver Fern Chemical. Dimethylethanolamine (DMEA) for Industrial Applications. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Gas Purification using Functionalized Metal-Organic Frameworks (MOFs)


, 

,

) from process gases in pharmaceutical synthesis and analytical instrumentation.

Executive Summary

In high-sensitivity drug development and analytical chromatography, gas purity is a critical variable. Standard activated carbon or zeolite filters often lack the selectivity required to remove trace polar impurities without stripping the carrier gas. This guide details the application of Metal-Organic Frameworks (MOFs) —specifically Mg-MOF-74 and UiO-66 —for precision gas purification. Unlike traditional sorbents, MOFs offer tunable pore environments and Open Metal Sites (OMS) that allow for the specific capture of Lewis basic gases (


, 

) and quadrupolar molecules (

) through coordinate covalent interactions.

Mechanism of Action: Beyond Physisorption

To achieve high-purity separations, one must understand the binding mechanism. While activated carbon relies on non-specific Van der Waals forces (physisorption), MOFs utilized in gas purification employ Chemisorption-like interactions at defined crystallographic sites.

  • Open Metal Sites (OMS): In Mg-MOF-74, the removal of coordinated solvent molecules exposes unsaturated

    
     cations. These act as Lewis acids, forming strong reversible bonds with electron-rich oxygens in 
    
    
    
    or sulfur in
    
    
    .
  • Pore Size Sieving: The rigid crystalline structure of MOFs (e.g., UiO-66) allows for kinetic separation where molecules are excluded based on Angstrom-level size differences.

Visualization: Adsorption Dynamics

The following diagram illustrates the competitive adsorption pathway within a functionalized MOF pore.

AdsorptionMechanism cluster_Pore MOF Pore Environment GasStream Process Gas Stream (N2 + Impurities) Diffusion Pore Diffusion (Knudsen) GasStream->Diffusion Physisorption Physisorption (Van der Waals) Diffusion->Physisorption Carrier Gas (N2) Chemisorption Coordination to Open Metal Site (OMS) Diffusion->Chemisorption Polar Impurity PurifiedGas Purified Gas (Eluent) Physisorption->PurifiedGas Rapid Desorption TrappedImpurity Trapped Impurity (CO2 / H2S) Chemisorption->TrappedImpurity Strong Binding

Figure 1: Mechanistic pathway of impurity capture within a MOF pore. Note the differentiation between rapid physisorption of the carrier gas and strong coordination of the impurity.

Material Selection Guide

Selecting the correct MOF is a trade-off between capacity and stability. Use the table below to select the substrate for your specific impurity profile.

MOF MaterialPrimary TargetMechanismStability ProfileApplication Note
Mg-MOF-74

,

Open Metal Site (

)
Low Hydrolytic Stability. Degrades in high humidity.Best for dry gas streams requiring ultra-low

breakthrough.
HKUST-1

,

Cu-dimer coordinationMoisture Sensitive. Structure collapses upon hydration.Excellent for sulfur removal, but requires upstream drying.
UiO-66-NH2

, Acid Gases
Amine-functionalized poreHigh Stability. Resistant to water, acid, and heat (

).
Ideal for robust industrial streams or humid environments.

Protocol 1: Material Activation (Critical)

Context: MOFs are synthesized in solvents (DMF, Methanol) which occupy the pores. Attempting gas purification without proper activation will result in near-zero capacity.

Safety: Perform all steps in a fume hood.

  • Solvent Exchange: Soak the as-synthesized MOF crystals in anhydrous methanol for 3 days, refreshing the methanol every 24 hours. This replaces high-boiling DMF with volatile methanol.

  • Vacuum Degassing:

    • Transfer sample to a quartz activation tube.

    • Connect to a dynamic vacuum line (

      
       Torr).
      
    • Ramp Rate: Heat at

      
       to avoid framework collapse.
      
    • Target Temps:

      • Mg-MOF-74:

        
         for 12 hours.
        
      • UiO-66:

        
         for 12 hours.
        
      • HKUST-1:

        
         for 12 hours (Color change: Blue 
        
        
        
        Dark Purple indicates successful activation).
  • Storage: Transfer immediately to an Argon-filled glovebox.

Protocol 2: Dynamic Breakthrough Experiment

Context: This is the gold standard for validating purification efficiency. It measures how long a packed bed can retain impurities before they "break through" at the outlet.

Experimental Setup Diagram

BreakthroughRig GasSource Gas Cylinder (1000 ppm CO2 in N2) MFC Mass Flow Controller GasSource->MFC Flow Control BypassValve 3-Way Valve (Bypass/Column) MFC->BypassValve Column Packed Bed (Activated MOF) BypassValve->Column Adsorption Mode BPR Back Pressure Regulator BypassValve->BPR Calibration Mode Column->BPR Detector Mass Spec / GC (Detection) BPR->Detector Outlet Gas

Figure 2: Schematic of a dynamic breakthrough apparatus. The bypass line is essential for establishing the "feed" concentration baseline.

Step-by-Step Methodology
  • Column Packing: Pack 200–500 mg of activated MOF into a stainless steel column (

    
     OD). Use quartz wool plugs at both ends to prevent particle migration.
    
  • Dead Volume Determination (Self-Validation Step):

    • Why: You must distinguish between the time it takes gas to travel through the pipes vs. time spent adsorbed.

    • Action: Flow Helium (non-adsorbing) through the column.

    • Result: The time to detect He at the outlet (

      
      ) is your system zero.
      
  • Conditioning: Purge the column with pure Helium at experimental temperature until the baseline is stable.

  • The Breakthrough Run:

    • Switch gas flow to the contaminant mixture (e.g., 1000 ppm

      
       in 
      
      
      
      ) via the Bypass line first. Wait until the detector reads a stable 1000 ppm (
      
      
      ).
    • Switch the valve to direct flow through the Column .

    • Record concentration (

      
      ) vs. time (
      
      
      
      ).
    • Stop when

      
       (Saturation).
      
Data Analysis

Calculate the dynamic adsorption capacity (


) using the mass balance equation:


  • 
    : Molar flow rate (mol/min)
    
  • 
    : Mass of adsorbent (g)
    
  • 
    : Time when 
    
    
    
    reaches 0.05 (5% breakthrough).

Regeneration & Stability

For a purification system to be viable, it must be reusable.

  • Thermal Swing Adsorption (TSA): To regenerate Mg-MOF-74 saturated with

    
    , heat the column to 
    
    
    
    under flowing He for 4 hours.
  • Stability Warning: If removing

    
     with HKUST-1, be aware that the reaction can form CuS (copper sulfide). This is often irreversible , meaning the material acts as a sacrificial guard bed rather than a regenerative filter.
    

References

  • Caskey, S. R., et al. (2008). "Dramatic Tuning of Carbon Dioxide Uptake via Metal Substitution in a Coordination Polymer with Cylindrical Pores." Journal of the American Chemical Society. Link (Seminal paper on Mg-MOF-74 for CO2).

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link (The definitive UiO-66 stability paper).

  • Hamon, L., et al. (2009). "Comparative Study of Hydrogen Sulfide Adsorption in the MIL-53 (Al, Cr, Fe), MIL-47 (V), MIL-100 (Cr), and MIL-101 (Cr) Metal−Organic Frameworks." Journal of the American Chemical Society. Link (H2S capture mechanisms).

  • Wilkins, N., et al. (2020).[1] "Dynamic column breakthrough experiments for measurement of adsorption equilibrium and kinetics." Adsorption. Link (The protocol standard for breakthrough curves).

Sources

Troubleshooting & Optimization

Improving the yield of Mannich reactions with in situ reagents.

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

You are experiencing yield attrition in the Mannich reaction. This is rarely due to "bad luck" and almost always due to the Reversibility Principle . The Mannich reaction is an equilibrium process.[1] To improve yield, you must not just catalyze the forward reaction; you must actively destabilize the reverse pathway (Retro-Mannich) and suppress the competing Aldol pathway.

This guide focuses on the in situ generation of the iminium ion —the critical "hidden" reagent that dictates the success of the condensation.

Module 1: The "Hidden" Reagent (In Situ Iminium)

The most common failure mode in Mannich chemistry is assuming that mixing an aldehyde, an amine, and a ketone simultaneously will result in a product. It often results in oligomers or recovered starting material.

The Fix: The "Double-Activation" Sequential Protocol Do not mix all three components at once unless you are using a specific water-tolerant Lewis Acid. Instead, generate the electrophile (iminium) in situ first.[2]

The Mechanism of Failure vs. Success

MannichMechanism Reagents Aldehyde + Amine Iminium Iminium Ion (The Electrophile) Reagents->Iminium Equilibrium (Fast) Water H2O (Byproduct) Iminium->Reagents + H2O (Inhibition) Product Mannich Base (β-amino carbonyl) Iminium->Product + Enol (C-C Bond Formation) Enol Enol/Enolate (The Nucleophile) Retro Retro-Mannich (Decomposition) Product->Retro Unstable pH/Temp Retro->Reagents

Figure 1: The central role of the Iminium Ion.[3][4][5] Note that water generated in step 1 pushes the equilibrium back to the left, preventing the reaction with the Enol.

Module 2: Catalyst & Condition Selection Matrix

Selecting the right catalyst depends on your solvent system and tolerance for water.

Catalyst ClassRepresentative ReagentsWater ToleranceBest For...Key Constraint
Organocatalyst L-Proline, Chiral Phosphoric AcidsLow (Usually)Asymmetric synthesis; High enantio-selectivity.Requires dry solvents (DMSO/DMF) to drive equilibrium [1].
Lewis Acid (Traditional)

,

Zero High reactivity; difficult substrates.Must use pre-formed silyl enol ethers (Mukaiyama-Mannich).
Lewis Acid (Water-Compatible)

,

,

High "Green" chemistry; Aqueous media.Often requires surfactant (SDS) to form micelles [2].
Brønsted Acid DBSA,

on

Moderate Simple, non-stereoselective synthesis.Strong acids can promote polymerization of aldehydes.

Module 3: Troubleshooting (FAQ & Diagnostics)

Q1: "I see product formation on TLC, but it disappears during workup."

Diagnosis: Retro-Mannich Reaction. Technical Explanation: The Mannich base is basic. If you acidify during workup (to remove unreacted amine) and then heat or let it stand, the equilibrium reverts. The Fix:

  • Workup pH: Keep the workup neutral or slightly basic (

    
    ).
    
  • Temperature: Do not heat the crude mixture during rotary evaporation; keep the bath

    
    .
    
  • Stabilization: If the product is unstable, immediately protect the amine (e.g.,

    
    -acetylation) or reduce the ketone to an alcohol to "lock" the structure.
    
Q2: "My reaction turns into a sticky, insoluble polymer."

Diagnosis: Formaldehyde Polymerization. Technical Explanation: If using paraformaldehyde or formalin with primary amines, you are likely forming hexahydro-1,3,5-triazines or linear poly-aminomethylenes. The Fix:

  • Switch Reagent: Use a secondary amine if the primary amine is not structurally required.

  • Slow Addition: Add the aldehyde slowly to a solution of the amine and ketone to keep the aldehyde concentration low.

  • Depolymerization: If using paraformaldehyde, ensure you "crack" it properly (heat to

    
     in solvent until clear) before adding the ketone [3].
    
Q3: "I am getting the Aldol product (OH instead of NH)."

Diagnosis: Competitive Enolization. Technical Explanation: The aldehyde is reacting with the enol (Aldol) faster than the iminium is forming. The Fix:

  • Sequential Addition (Critical): Pre-mix the amine and aldehyde for 30-60 minutes (with a drying agent like

    
     or 4Å Sieves) to form the iminium ion completely before adding the ketone. This ensures the electrophile is the Nitrogen species, not the Oxygen species.
    

Module 4: High-Yield Protocol (The "One-Pot Sequential" Method)

This protocol uses in situ iminium generation with a water-compatible Lewis Acid to maximize yield and minimize side reactions.

Scope: Reaction of an aromatic aldehyde, aniline derivative, and acetophenone.[6] Catalyst: Bismuth Triflate (


) or Scandium Triflate (

).
Step-by-Step Methodology
  • In Situ Iminium Formation:

    • To a 25 mL round-bottom flask, add Aldehyde (1.0 equiv) and Amine (1.1 equiv).

    • Add Solvent (Acetonitrile or Water/SDS micelle system).

    • Crucial Step: Stir at Room Temperature for 20 minutes.

    • Validation: If using Acetonitrile, add 100 mg of activated 4Å Molecular Sieves to scavenge the water produced.

  • Catalyst Addition:

    • Add

      
        (1-5 mol%).
      
    • Stir for 5 minutes to complex the Lewis Acid with the iminium intermediate.

  • Nucleophile Addition:

    • Add the Ketone (Enolizable component, 1.0 equiv).

    • Stir at RT.[6] Monitor by TLC.[6]

  • Workup (The "Cold Quench"):

    • Quench with Saturated

      
        (Cold).
      
    • Extract with Ethyl Acetate.[6]

    • Wash with Brine.

    • Dry over

      
       and concentrate without excessive heat.
      
Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes SM_No No, SM Remains CheckSM->SM_No ProductCheck Is Product Visible on Crude NMR/TLC? SM_Yes->ProductCheck WaterCheck Check Water Content. Is solvent dry? SM_No->WaterCheck Dry Dry Solvent/Add Sieves (Push Equilibrium) WaterCheck->Dry No Wet Solvent Wet -> Hydrolysis of Iminium WaterCheck->Wet Yes Decomp Product Decomposed during Workup? (Retro-Mannich) ProductCheck->Decomp Yes, then lost SideRxn Side Products? (Aldol / Bis-Mannich) ProductCheck->SideRxn No, wrong peaks FixDecomp Use Basic Workup Avoid Heat Decomp->FixDecomp FixSide Pre-form Iminium (Sequential Addition) SideRxn->FixSide

Figure 2: Diagnostic workflow for isolating the root cause of yield loss.

References

  • List, B. (2000).[7] The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society, 122(38), 9336–9337. Link

  • Manabe, K., & Kobayashi, S. (2000). Lewis Acid-Surfactant-Combined Catalyst (LASC) for Organic Reactions in Water. Organic Letters, 2(11), 1517–1519. Link

  • Gao, Y., et al. (2015).[8] An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl[8]·H2O.[5][9] Synthesis, 47(09), 1280–1290. Link

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580–591. Link

Sources

Preventing polymerization during the synthesis of dimethylaminoethyl acrylate.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization

Welcome to the technical support center for the synthesis of dimethylaminoethyl acrylate (DMAEA). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the challenges of working with this highly reactive monomer. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My DMAEA reaction mixture is becoming viscous prematurely. What's happening and how can I prevent it?

A1: Premature viscosity, or thickening of the reaction mixture, is a classic sign of uncontrolled polymerization. DMAEA is highly susceptible to free-radical polymerization, especially at elevated temperatures used during synthesis.[1] This can be triggered by residual impurities, localized hot spots in the reactor, or insufficient inhibitor concentration.

Causality: The acrylate group in DMAEA is electron-poor, making it highly susceptible to attack by free radicals. Once initiated, a chain reaction begins, rapidly forming long polymer chains and increasing the viscosity of the solution.

Preventative Measures:

  • Ensure Adequate Inhibition: Incorporate a suitable polymerization inhibitor into your reaction mixture from the start. Phenothiazine is a common choice for synthesis due to its effectiveness at higher temperatures.[1]

  • Maintain Homogeneous Temperature: Use a well-agitated reaction vessel and a reliable heating mantle or oil bath to prevent localized overheating, which can initiate polymerization.

  • Inert Atmosphere: While counterintuitive for some inhibitors like MEHQ which require oxygen, during the high-temperature synthesis phase, a dry, inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of peroxides from any residual air, which can act as initiators.

Q2: What is the role of an inhibitor and how do I choose the right one for my DMAEA synthesis?

A2: A polymerization inhibitor is a chemical compound that is added to a monomer to prevent or retard unwanted polymerization. Inhibitors work by scavenging free radicals that initiate the polymerization chain reaction.[2]

Mechanism of Action:

  • Phenothiazine (PTZ): This inhibitor is effective at high temperatures and can function in both the presence and absence of oxygen. It works by donating a hydrogen atom to the growing polymer radical, terminating the chain.[2]

  • Monomethyl Ether of Hydroquinone (MEHQ): MEHQ is a very common storage inhibitor. Crucially, its inhibitory action is dependent on the presence of oxygen.[3] MEHQ itself is not the active inhibitor; it requires oxygen to form a stable nitroxide radical which then traps the growing polymer radicals.

Selection Guide:

InhibitorStage of UseTypical ConcentrationOxygen Requirement
Phenothiazine (PTZ) Synthesis, Distillation200-500 ppmNot required
MEHQ Storage, Post-synthesis800-1000 ppm[1][3]Essential [3]
4-HO-TEMPO Synthesis (often with PTZ)50-100 ppmNot required
Q3: I've successfully synthesized my DMAEA. How should I purify it without causing polymerization?

A3: The standard method for purifying DMAEA is vacuum distillation.[1] This allows for distillation at a lower temperature, significantly reducing the risk of thermally induced polymerization.

Key Considerations for Safe Distillation:

  • Maintain Inhibition: It is crucial to have an inhibitor present in the distillation pot. Phenothiazine is a good choice for this step.

  • Control the Temperature: The distillation should be performed at the lowest possible temperature that allows for a reasonable rate of distillation.

  • Ensure a Good Vacuum: A stable and sufficiently low vacuum is essential for keeping the distillation temperature down.

  • Air Sparging (with MEHQ): If you are using MEHQ as the inhibitor in the receiving flask, a gentle stream of dry air or an air-leak tube should be introduced to provide the necessary oxygen for it to function.

Q4: What is the "Cope Elimination" and should I be concerned about it during DMAEA synthesis?

A4: The Cope elimination is a side reaction that can occur with tertiary amines like DMAEA, particularly during storage but also potentially at the elevated temperatures of synthesis.[4] It involves the oxidation of the tertiary amine to an amine oxide, which then eliminates to form vinyl acrylate and dimethylhydroxylamine.[4]

Why it's a problem: The formation of vinyl acrylate is undesirable as it can act as a cross-linking agent during subsequent polymerization of the DMAEA, leading to branched or gelled polymers instead of the desired linear chains.[4]

Mitigation Strategies:

  • Temperature Control: Minimize the time the DMAEA is held at high temperatures.

  • Use of Specific Inhibitors: Tocopherol (Vitamin E) has been shown to be effective at inhibiting the formation of vinyl acrylate during storage.[4] It can be added after synthesis and purification.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Reaction mixture turns cloudy or forms solid particles. Polymer precipitation.1. Immediately cool the reaction mixture. 2. Check inhibitor concentration. 3. If salvageable, filter the mixture (if safe to do so) and add more inhibitor before proceeding.
Distillate is viscous or solidifies in the condenser. Polymerization in the vapor phase or condenser.1. Immediately stop the distillation. 2. Ensure a vapor-phase inhibitor (e.g., nitroso compounds) is being used if this is a recurring issue. 3. Check for hot spots in the distillation head.
Final product color is yellow or brown. Impurities or degradation products.1. Ensure high-purity starting materials. 2. Avoid excessive heating during synthesis and distillation. 3. Store the purified product under an inert atmosphere and at a low temperature (<5°C for water-white color).[3]
Low yield of DMAEA. Incomplete reaction or loss during workup.1. Verify catalyst activity and concentration. 2. Ensure efficient removal of the alcohol byproduct (e.g., ethanol when using ethyl acrylate) to drive the equilibrium towards the product.[1] 3. Optimize distillation conditions to minimize loss.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor Prior to Polymerization

For applications where the presence of MEHQ is undesirable, it can be removed by the following procedure.

Materials:

  • DMAEA containing MEHQ

  • Basic alumina, activated

  • Glass chromatography column

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Receiving flask containing the desired polymerization inhibitor (e.g., phenothiazine)

Procedure:

  • Set up a glass chromatography column with a stopcock.

  • Prepare a slurry of basic alumina in the anhydrous solvent and pour it into the column to create a packed bed of approximately 10-15 cm in height.

  • Drain the excess solvent until it is level with the top of the alumina bed.

  • Dissolve the MEHQ-inhibited DMAEA in a minimal amount of the anhydrous solvent.

  • Carefully add the DMAEA solution to the top of the column.

  • Elute the DMAEA through the column using the anhydrous solvent. The basic alumina will retain the acidic MEHQ.

  • Collect the eluent containing the purified DMAEA in the receiving flask that has been pre-charged with the alternative inhibitor.

  • Remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent polymerization.

Protocol 2: Safe Handling and Disposal of Polymerized DMAEA Waste

In the event of accidental polymerization, the resulting solid or semi-solid waste must be handled carefully.

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid generating dust from the solid polymer. If necessary, wet the material slightly to prevent airborne particles.

Disposal:

  • Do not dispose of polymerized DMAEA in standard laboratory trash or down the drain.

  • Small amounts of liquid monomer can be intentionally polymerized by mixing with an equal amount of acrylic powder to form a solid mass, which is less hazardous.

  • The solid polymer waste should be collected in a labeled, sealed container.

  • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of acrylate polymer waste. It is typically disposed of as hazardous chemical waste.[5][6]

Visualizations

Polymerization_Inhibition cluster_0 Uninhibited Polymerization cluster_1 Inhibited Polymerization Initiator Initiator Monomer Monomer Initiator->Monomer Initiation Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Propagation Growing_Polymer_Chain->Growing_Polymer_Chain Chain Growth Polymer Polymer Growing_Polymer_Chain->Polymer Termination Initiator_Inhibited Initiator Monomer_Inhibited Monomer Initiator_Inhibited->Monomer_Inhibited Initiation Growing_Polymer_Chain_Inhibited Growing Polymer Chain Monomer_Inhibited->Growing_Polymer_Chain_Inhibited Propagation Inhibitor Inhibitor Growing_Polymer_Chain_Inhibited->Inhibitor Radical Scavenging Inactive_Species Inactive Species Inhibitor->Inactive_Species

Caption: Mechanism of free-radical polymerization and inhibition.

MEHQ_Inhibition_Mechanism MEHQ MEHQ Phenoxy_Radical Phenoxy Radical MEHQ->Phenoxy_Radical + O2 Oxygen Oxygen Terminated_Chain Terminated Chain (P-O-Ar) Phenoxy_Radical->Terminated_Chain + P• Growing_Polymer_Chain Growing Polymer Chain (P•) Growing_Polymer_Chain->Terminated_Chain

Sources

Navigating the Challenges of (Dimethylamino)methanol Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for overcoming stability issues with (Dimethylamino)methanol in solution. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experimental workflows. Here, we will delve into the inherent instability of (Dimethylamino)methanol, providing practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your experiments.

Understanding the Instability: A Dynamic Equilibrium

(Dimethylamino)methanol, a valuable precursor for the generation of the Eschenmoser's salt and a key intermediate in Mannich reactions, is notoriously unstable in solution.[1][2] This instability arises from its existence in a reversible equilibrium with its parent compounds: dimethylamine and formaldehyde.

Dimethylaminomethanol (Dimethylamino)methanol Dimethylamine Dimethylamine Dimethylaminomethanol->Dimethylamine Decomposition Formaldehyde Formaldehyde Dimethylaminomethanol->Formaldehyde Decomposition cluster_0 In-Situ Generation and Reaction Start Start with Substrate in Solvent Add_DMA Add Dimethylamine Start->Add_DMA Add_FA Add Formaldehyde Add_DMA->Add_FA Reaction Mannich Reaction Occurs Add_FA->Reaction End Work-up Reaction->End

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Technical Support Center: Optimization of Catalyst Loading for Methanol-Based N-Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of catalyst loading in methanol-based N-formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the development of robust and reproducible N-formylation protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the catalyst in methanol-based N-formylation, and how does its loading impact the reaction?

A1: The catalyst's fundamental role is to facilitate the reaction between an amine and methanol, which serves as a C1 source, to form the corresponding N-formamide. This is typically achieved through a dehydrogenation pathway. Methanol is first dehydrogenated to formaldehyde on the catalyst surface. The in-situ generated formaldehyde then reacts with the amine to form a hemiaminal intermediate, which is subsequently dehydrogenated to the final N-formamide product.[1][2]

Catalyst loading is a critical parameter that directly influences reaction kinetics, yield, and selectivity.

  • Insufficient Loading: Leads to slow reaction rates and incomplete conversion, resulting in low yields of the desired formamide.

  • Optimal Loading: Ensures an adequate number of active sites are available to catalyze the reaction efficiently, maximizing both the reaction rate and the product yield.

  • Excessive Loading: Can lead to several issues. It may cause catalyst agglomeration, reducing the effective surface area and, paradoxically, decreasing catalytic activity. Furthermore, high catalyst loading can promote side reactions, such as the over-reduction of the formamide product or decomposition of reactants, leading to lower selectivity and the formation of impurities. From a process chemistry perspective, excessive catalyst use is also economically unfavorable and can complicate product purification.

Q2: My N-formylation reaction is showing low to no conversion. What are the most common causes and how can I troubleshoot this?

A2: Low or no conversion is a frequent issue that can often be traced back to a few key factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The catalyst may be inactive or poisoned. Many catalysts, particularly those based on precious metals like palladium or ruthenium, are sensitive to impurities such as sulfur, halides, or even trace amounts of water.[3] Heterogeneous catalysts may also lose activity if not handled and stored correctly.

    • Troubleshooting:

      • Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, desiccated environment).

      • If using a heterogeneous catalyst, consider a pre-activation step as recommended by the manufacturer.

      • Purify all reactants and solvents to remove potential catalyst poisons. Methanol, for instance, should be anhydrous.

  • Reaction Conditions:

    • Cause: The temperature or pressure may be insufficient to overcome the activation energy of the reaction. The dehydrogenation of methanol is an endothermic process and typically requires elevated temperatures.[1]

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by a suitable analytical method like TLC, GC, or LC-MS.

      • For reactions that generate hydrogen gas, ensure the system is properly sealed to maintain any necessary pressure. In some protocols, hydrogen pressure is a critical parameter for controlling selectivity.[1]

  • Substrate Reactivity:

    • Cause: The amine substrate itself can be the limiting factor. Sterically hindered amines or electron-deficient aromatic amines can be less nucleophilic and therefore react more slowly.[4]

    • Troubleshooting:

      • For challenging substrates, a higher catalyst loading or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.

      • Consider using a more active catalyst system. For instance, some copper/TEMPO systems have shown high efficacy for a broad range of amines.[5]

The following flowchart illustrates a systematic troubleshooting workflow for low conversion:

low_conversion_troubleshooting start Low/No Conversion check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Active solution_catalyst Activate/Replace Catalyst Purify Reagents check_catalyst->solution_catalyst Inactive check_substrate Assess Substrate Reactivity check_conditions->check_substrate Optimal solution_conditions Increase Temperature/Pressure Increase Reaction Time check_conditions->solution_conditions Suboptimal solution_substrate Increase Catalyst Loading Use More Active Catalyst check_substrate->solution_substrate Unreactive selectivity_pathways Amine Amine + Methanol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Catalyst Formamide N-Formamide (Desired) Hemiaminal->Formamide Dehydrogenation (+H2) Imine Imine Hemiaminal->Imine Dehydration (-H2O) Formamide->Hemiaminal Hydrogenation (-H2) Methylamine N-Methylamine (Byproduct) Imine->Methylamine Hydrogenation (+H2)

Caption: Reaction pathways influencing selectivity in N-formylation.

Troubleshooting Guide: Catalyst Loading Optimization

This section provides a detailed, step-by-step protocol for optimizing catalyst loading to maximize yield and selectivity.

Objective: To Determine the Optimal Catalyst Loading for a Given Amine Substrate.

Materials:

  • Amine substrate

  • Anhydrous methanol

  • Catalyst (e.g., Ru-based, Cu-based, etc.)

  • Reaction vessels (e.g., sealed tubes, stirred autoclave)

  • Analytical equipment (GC, LC-MS, or NMR)

  • Internal standard for quantitative analysis

Experimental Protocol: A Step-by-Step Guide
  • Establish a Baseline Reaction:

    • Based on literature precedents or manufacturer recommendations, choose a starting catalyst loading. A typical starting point for many systems is 1-2 mol%. [4] * Set up a reaction with this baseline loading. For example:

      • Amine (1.0 mmol)

      • Anhydrous Methanol (2.0 mL)

      • Catalyst (0.01 mmol, 1 mol%)

      • Internal Standard (e.g., dodecane, 0.5 mmol)

    • Run the reaction at a standard temperature (e.g., 120 °C) for a set time (e.g., 12 hours).

    • Analyze the reaction mixture to determine the conversion of the starting amine and the yield of the N-formamide.

  • Systematic Variation of Catalyst Loading:

    • Set up a series of parallel reactions where only the catalyst loading is varied. It is crucial to keep all other parameters (temperature, reaction time, substrate concentration, solvent volume) constant.

    • A recommended range for screening is from 0.5 mol% to 5 mol%.

    ExperimentAmine (mmol)Methanol (mL)Catalyst (mol%)Catalyst (mmol)Temperature (°C)Time (h)
    11.02.00.50.00512012
    21.02.01.00.01012012
    31.02.02.00.02012012
    41.02.03.00.03012012
    51.02.05.00.05012012
  • Data Analysis and Interpretation:

    • After the specified reaction time, quench the reactions and analyze the crude mixtures.

    • Plot the yield of the N-formamide as a function of the catalyst loading.

    • Expected Outcome: You will likely observe an initial increase in yield with increasing catalyst loading, which then plateaus. The optimal catalyst loading is the lowest amount that gives the maximum yield. Beyond this point, you may see a decrease in yield or an increase in byproduct formation.

  • Refinement and Validation:

    • Once an optimal loading is identified, it is good practice to perform a time-course study at this loading to ensure the reaction has gone to completion.

    • Also, confirm the reusability of the catalyst if it is a heterogeneous system. After the reaction, the catalyst can be recovered (e.g., by centrifugation or filtration), washed, dried, and used in a subsequent run. [6]

References

  • ResearchGate. (n.d.). Optimization of catalyst loading and amount of formic acid a. Retrieved February 9, 2026, from [Link]

  • International Research Journal of Engineering, Science, Technology, and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). N‐formylation of piperidine with methanol (see Table S2 for optimization of conditions). Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Retrieved February 9, 2026, from [Link]

  • MPG.PuRe. (2025). Optimization of methanol synthesis under forced periodic operation in a non-isothermal fixed-bed reactor. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism study of the Cr-catalyzed formylation of amine with methanol. Retrieved February 9, 2026, from [Link]

  • MDPI. (2021). Highly Efficient Heterogeneous Pd@POPs Catalyst for the N-Formylation of Amine and CO2. Retrieved February 9, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (n.d.). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source | Request PDF. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Reducing By-product Formation in the Ethoxylation of Dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The ethoxylation of dimethylamine is a critical reaction for the synthesis of N,N-dimethylaminoethanol and its derivatives, which are valuable intermediates in the pharmaceutical and specialty chemical industries. However, the formation of by-products can significantly impact product purity, yield, and downstream processes. This technical support center provides a comprehensive guide to understanding and mitigating by-product formation in your experiments, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: A Proactive Approach to Purity

This guide addresses common issues encountered during the ethoxylation of dimethylamine, providing insights into their root causes and actionable solutions.

Problem: High Levels of Higher Ethoxylated Products (e.g., N,N-dimethylaminoethoxyethanol)

The presence of di-ethoxylated or higher ethoxylated species is a common challenge, indicating a lack of selectivity in the reaction.

  • Possible Cause 1: Unfavorable Molar Ratio of Reactants

    • Causality: An excess of ethylene oxide relative to dimethylamine significantly increases the probability of the initially formed N,N-dimethylaminoethanol reacting further with ethylene oxide. This subsequent reaction leads to the formation of a distribution of higher ethoxylates. To favor the mono-ethoxylated product, a molar excess of the amine is often employed.[1]

    • Solution: Carefully control the stoichiometry of the reactants. A recommended starting point is to use a molar ratio of dimethylamine to ethylene oxide of 1.1:1 to 4:1.[1] The optimal ratio will depend on the specific reaction conditions and desired product purity. It is crucial to have a precise and reliable method for introducing both reactants into the reactor.

  • Possible Cause 2: Elevated Reaction Temperature

    • Causality: While higher temperatures increase the reaction rate, they can also promote the rate of subsequent ethoxylation reactions, leading to a broader product distribution. The activation energy for the second ethoxylation may be comparable to or lower than the first, especially at elevated temperatures.

    • Solution: Maintain the reaction temperature within a range of 80°C to 150°C.[2][3] It is advisable to perform small-scale kinetic studies to determine the optimal temperature for your specific setup that balances reaction rate with selectivity.

  • Possible Cause 3: Inefficient Mixing

    • Causality: Poor agitation can lead to localized areas with a high concentration of ethylene oxide. In these regions, the newly formed N,N-dimethylaminoethanol is more likely to react again before the unreacted dimethylamine has a chance to, resulting in the formation of higher ethoxylates.

    • Solution: Ensure vigorous and efficient mixing throughout the reaction. This can be achieved through the use of a properly designed agitator and baffled reactor. For laboratory-scale reactions, a high-speed mechanical stirrer is recommended.

Problem: Significant Formation of Glycol Ether By-products

The presence of ethylene glycol and its ethers indicates the presence of water in the reaction system.

  • Possible Cause: Water Contamination

    • Causality: Water can react with ethylene oxide to form ethylene glycol. This diol can then be ethoxylated to produce a range of polyethylene glycols (PEGs). The presence of these impurities complicates purification and can affect the properties of the final product. It is crucial to perform the ethoxylation under anhydrous conditions to prevent these side reactions.[4][5]

    • Solution:

      • Drying of Reactants: Ensure that both dimethylamine and ethylene oxide are anhydrous. Dimethylamine can be dried by passing it over a suitable drying agent, such as potassium hydroxide pellets. Ethylene oxide is typically supplied in anhydrous form, but care should be taken to prevent moisture ingress during handling.

      • Drying of Reactor and Ancillary Equipment: The reactor and all associated pipework and vessels should be thoroughly dried before use. This can be achieved by heating the system under a vacuum or by purging with a dry, inert gas like nitrogen.[4][5] A moisture content of less than 0.1%, and preferably less than 0.05%, in the reaction mixture is recommended.[4][5]

Problem: Presence of Colored Impurities and Oligomers

The formation of colored by-products is often indicative of degradation reactions.

  • Possible Cause: Degradation of Intermediate Quaternary Ammonium Compounds

    • Causality: The reaction between a tertiary amine like N,N-dimethylaminoethanol and ethylene oxide can form a quaternary ammonium intermediate. This intermediate can undergo a Hofmann-type degradation, particularly at higher temperatures, to yield acetaldehyde. Acetaldehyde can then participate in a series of condensation reactions, leading to the formation of colored, high-molecular-weight oligomers.[2]

    • Solution: Consider the addition of a small amount of a proton donor, such as an acid, to the reaction mixture. The acid can neutralize the basicity of the amine, potentially inhibiting the formation of the quaternary ammonium intermediate and subsequent degradation pathways.[2]

Problem: Low Conversion of Dimethylamine

Incomplete conversion of the starting material can be due to several factors related to reaction kinetics and catalyst performance.

  • Possible Cause 1: Inadequate Catalyst Activity

    • Causality: The ethoxylation of amines is typically a catalyzed reaction. If the catalyst is not sufficiently active, the reaction rate will be slow, leading to low conversion in a given timeframe. The choice of catalyst is critical for achieving high selectivity and conversion.

    • Solution: For the ethoxylation of secondary amines, basic catalysts are generally preferred as they tend to produce fewer by-products compared to acidic catalysts.[6] However, for certain applications, other catalytic systems might be more suitable. Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation.

  • Possible Cause 2: Sub-optimal Reaction Temperature and Pressure

    • Causality: The ethoxylation reaction is highly exothermic, and temperature control is crucial for both safety and selectivity.[7] If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion. Similarly, maintaining an appropriate pressure is necessary to keep the reactants in the liquid phase and ensure a sufficient concentration of ethylene oxide.

    • Solution: Operate the reaction within the recommended temperature range of 80°C to 150°C.[2][3] The pressure should be maintained above the vapor pressure of the reaction mixture at the operating temperature to ensure a liquid-phase reaction.

Frequently Asked Questions (FAQs)

What are the primary by-products in the ethoxylation of dimethylamine?

The main by-products in the ethoxylation of dimethylamine include:

  • Higher ethoxylated products: Such as N,N-dimethylaminoethoxyethanol, formed from the further reaction of the desired N,N-dimethylaminoethanol with ethylene oxide.[1]

  • Glycol ether by-products: Including ethylene glycol and polyethylene glycols, which arise from the reaction of ethylene oxide with any water present in the system.[6]

  • Colored impurities and oligomers: These can be formed through the degradation of intermediate quaternary ammonium compounds, leading to the formation of acetaldehyde and subsequent condensation products.[2]

  • Vinyl ether ethoxylates: These can also be formed from the degradation of quaternary ammonium intermediates.[2]

What is the mechanism of by-product formation?

By-products are formed through several side reactions that compete with the desired ethoxylation of dimethylamine. The primary mechanisms include:

  • Consecutive Ethoxylation: The hydroxyl group of the desired N,N-dimethylaminoethanol can be deprotonated by the basic catalyst, and the resulting alkoxide can then react with another molecule of ethylene oxide.

  • Reaction with Water: Any water present in the reaction mixture can be deprotonated to form hydroxide ions, which then react with ethylene oxide to initiate the formation of polyethylene glycols.

  • Hofmann-type Degradation: Tertiary amine products can react with ethylene oxide to form quaternary ammonium intermediates, which can then degrade to form acetaldehyde, leading to colored oligomers.[2]

How does the choice of catalyst influence by-product formation?

The catalyst plays a crucial role in determining the selectivity of the reaction.

  • Base catalysts (e.g., hydroxides, alkoxides) are generally preferred for amine ethoxylation as they tend to result in a lower formation of undesired by-products compared to acid catalysts.[6]

  • Acid catalysts (e.g., Lewis acids) can also be used, but they may enhance the formation of by-products such as 1,4-dioxane and ethylene glycol derivatives.[6]

What is the optimal temperature and pressure for this reaction?

The optimal temperature range for the ethoxylation of dimethylamine is typically between 80°C and 150°C.[2][3] The pressure should be sufficient to maintain the reactants in the liquid phase and ensure an adequate concentration of ethylene oxide in the reaction mixture.

How can I analyze the reaction mixture for by-products?

Several analytical techniques can be used to identify and quantify the components of the reaction mixture:

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile components. Derivatization may be necessary for less volatile, higher ethoxylated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides identification of unknown components by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile and higher molecular weight components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the various products in the mixture.

What are the key safety precautions when working with ethylene oxide?

Ethylene oxide is a highly reactive, flammable, and toxic substance. It is essential to handle it with extreme care in a well-ventilated fume hood. All equipment should be properly grounded, and sources of ignition must be eliminated. The reaction is highly exothermic, and appropriate measures for temperature control and emergency cooling must be in place to prevent a runaway reaction.[7] Always consult the Safety Data Sheet (SDS) for ethylene oxide before use and follow all institutional safety protocols.

Data Presentation and Experimental Protocols

Table 1: Recommended Reaction Conditions for Selective Ethoxylation of Dimethylamine
ParameterRecommended RangeRationale
Molar Ratio (DMA:EO) 1.1:1 to 4:1An excess of dimethylamine favors the formation of the mono-ethoxylated product.[1]
Temperature 80 - 150 °CBalances reaction rate with selectivity, minimizing higher ethoxylation and degradation.[2][3]
Catalyst Basic CatalystGenerally provides higher selectivity and fewer by-products for amine ethoxylation.[6]
Water Content < 0.1% (preferably < 0.05%)Minimizes the formation of glycol ether by-products.[4][5]
Experimental Protocol: Laboratory-Scale Ethoxylation of Dimethylamine

Disclaimer: This protocol is for informational purposes only and should be adapted and performed by qualified personnel in a suitable laboratory setting, adhering to all safety regulations.

  • Reactor Preparation: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, a gas inlet, a liquid sampling port, a thermocouple, and a pressure gauge is thoroughly cleaned and dried by heating under vacuum.

  • Reactant Charging: The reactor is cooled to room temperature and purged with dry nitrogen. A known amount of anhydrous dimethylamine is charged into the reactor.

  • Catalyst Addition: The desired amount of a suitable basic catalyst is added to the reactor under a nitrogen atmosphere.

  • Reaction Initiation: The reactor is sealed, and the contents are heated to the desired reaction temperature (e.g., 120°C) with vigorous stirring.[8]

  • Ethylene Oxide Addition: A pre-weighed amount of liquid ethylene oxide is slowly metered into the reactor at a constant rate, maintaining the desired reaction temperature and pressure. The addition rate should be controlled to manage the exotherm.

  • Reaction Monitoring: The reaction progress is monitored by periodically taking samples (if the reactor setup allows) and analyzing them by GC or another suitable technique.

  • Reaction Completion and Quenching: Once the desired conversion is achieved, the ethylene oxide feed is stopped, and the reaction mixture is allowed to stir at the reaction temperature for a short period to ensure complete consumption of the remaining ethylene oxide. The reactor is then cooled to room temperature.

  • Catalyst Neutralization: The catalyst can be neutralized by adding a stoichiometric amount of an acid.

  • Product Isolation: The crude product can be purified by distillation to remove unreacted dimethylamine and separate the desired N,N-dimethylaminoethanol from by-products.

Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_main Main Reaction cluster_byproducts By-product Formation DMA Dimethylamine Product N,N-Dimethylaminoethanol DMA->Product + Ethylene Oxide EO1 Ethylene Oxide Higher_Ethoxylates Higher Ethoxylates Product->Higher_Ethoxylates + Ethylene Oxide Quat_Intermediate Quaternary Intermediate Product->Quat_Intermediate + Ethylene Oxide Glycol_Ethers Glycol Ethers Colored_Oligomers Colored Oligomers Water Water Water->Glycol_Ethers + Ethylene Oxide EO2 Ethylene Oxide Quat_Intermediate->Colored_Oligomers Degradation

Caption: Main reaction and by-product formation pathways in dimethylamine ethoxylation.

Troubleshooting Flowchart

troubleshooting_flowchart Start Problem Identified in Product Analysis High_HE High Higher Ethoxylates? Start->High_HE Check_Ratio Check Molar Ratio (DMA:EO) High_HE->Check_Ratio Yes Glycol_Ethers Glycol Ethers Present? High_HE->Glycol_Ethers No Check_Temp_HE Check Reaction Temperature Check_Ratio->Check_Temp_HE Check_Mixing Check Agitation Check_Temp_HE->Check_Mixing Check_Mixing->Glycol_Ethers Check_Water Check for Water Contamination Glycol_Ethers->Check_Water Yes Colored_Imp Colored Impurities? Glycol_Ethers->Colored_Imp No Check_Water->Colored_Imp Check_Degradation Consider Intermediate Degradation Colored_Imp->Check_Degradation Yes Low_Conv Low Conversion? Colored_Imp->Low_Conv No Check_Degradation->Low_Conv Check_Catalyst Check Catalyst Activity Low_Conv->Check_Catalyst Yes End Implement Corrective Actions Low_Conv->End No Check_Conditions Check Temp. & Pressure Check_Catalyst->Check_Conditions Check_Conditions->End

Caption: A logical workflow for troubleshooting common issues in dimethylamine ethoxylation.

References

  • 3][6]imidazoquinazolines via [5 + 1] Annulation | Request PDF - ResearchGate

Sources

Strategies to control selectivity in the methylation of amines using methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylation of Amines via Methanol Ticket System: OPEN Agent: Senior Application Scientist (Catalysis Division)

Introduction: The "Borrowing Hydrogen" Paradigm

Welcome to the technical support hub for catalytic methylation. You are likely here because you want to replace toxic alkylating agents (MeI, DMS) with methanol, but you are struggling with selectivity (stopping at the secondary amine vs. proceeding to the tertiary amine) or reactivity (stalled conversion).

Unlike nucleophilic substitution (


) with methyl iodide, methylation with methanol operates via the Borrowing Hydrogen (BH)  or Hydrogen Autotransfer (HA)  mechanism. Understanding this cycle is the only way to troubleshoot your reaction effectively.
Visualizing the Mechanism (Ticket #001)

User Question: "Why does my reaction require a metal catalyst if methanol is just a solvent?"

Scientist's Log: Methanol is inert. The catalyst must "borrow" hydrogen from methanol to turn it into formaldehyde (reactive), allow it to condense with your amine, and then "return" the hydrogen to reduce the imine.[1]

BorrowingHydrogen MeOH Methanol (CH3OH) HCHO Formaldehyde (Transient) MeOH->HCHO Dehydrogenation (-H2 stored on M) Cat Catalyst (M) CatH2 M-H2 Species (Hydride) Cat->CatH2 Accepts H2 Imine Imine Intermediate HCHO->Imine + Amine (-H2O) Amine Amine (R-NH2) Amine->Imine Product N-Methyl Amine Imine->Product Hydrogenation (+H2 from M) CatH2->Cat Returns H2

Caption: The Borrowing Hydrogen Cycle. The metal catalyst acts as a temporary hydrogen shuttle, activating methanol via dehydrogenation and stabilizing the transition states.

Module 1: Strategies for Selectivity Control

The most common support ticket we receive is: "I want the mono-methylated product, but I keep getting the di-methylated tertiary amine."

Strategy A: Catalyst Selection (The Steric Wall)

To stop at mono-methylation, you must make the second methylation step kinetically or sterically impossible.

Catalyst ClassMetal CenterSelectivity ProfileMechanism of Selectivity
Pincer Complexes Manganese (Mn) High Mono-Selectivity Steric bulk of the PNP/NNN ligand prevents the larger secondary amine from binding for a second cycle.
Phosphine/NHC Ruthenium (Ru) Tunable Depends on ligand. Ru-Triphos is often mono-selective; Ru-DPEPhos can be tuned by temperature.
Heterogeneous Iridium (Ir/ZnO) Low / Mixed Often favors exhaustive methylation (dimethylation) due to accessible surface active sites.
Knölker Complex Iron (Fe) Substrate Dependent Good for mono-methylation of anilines; aliphatic amines often require strict control.
Strategy B: The "Solvent Cage" Effect
  • For Mono-Selectivity: Do not use neat methanol if your catalyst is highly active. Use a co-solvent (e.g., Toluene or Mesitylene) with 2-5 equivalents of MeOH. This reduces the local concentration of the alkylating agent.

  • For Di-Selectivity: Use neat methanol.

Module 2: Troubleshooting Center (FAQ)

Ticket #104: "My reaction works for Anilines but fails for Aliphatic Amines."

Diagnosis: Aliphatic amines are more basic (


) than anilines (

). Root Cause:
  • Catalyst Poisoning: Stronger binding of aliphatic amines to the metal center can block the vacant site needed for methanol activation.

  • Protonation: If the amine is protonated, it cannot attack the formaldehyde intermediate. Solution:

  • Increase Base Load: Ensure you are using a base strong enough to keep the amine deprotonated (e.g.,

    
     is preferred over 
    
    
    
    for difficult aliphatics).
  • Switch Catalyst: Use a Manganese-PNP pincer catalyst (see Protocol below), which is robust against amine poisoning compared to early generation Ru catalysts.

Ticket #109: "I see low conversion and the catalyst turned black."

Diagnosis: Catalyst decomposition (formation of bulk metal nanoparticles). Root Cause:

  • Temperature Stress: You exceeded the thermal stability of the ligand.

  • Water Contamination: While BH produces water, excess initial water can destabilize hydride intermediates. Solution:

  • Dry Methanol: Ensure MeOH is anhydrous.

  • Stabilize: Add a sub-stoichiometric amount of free ligand (e.g., 1 mol% extra

    
     if using a phosphine system) to shift the equilibrium back to the active complex.
    
Ticket #115: "I am getting over-methylation even with a 'selective' catalyst."

Diagnosis: Thermodynamic sink. Solution:

  • Kinetic Control: Lower the temperature by 20°C. Mono-methylation has a lower activation energy (

    
    ) than di-methylation.
    
  • Starvation: Use exactly 1.1 equivalents of Methanol in a non-polar solvent (Toluene), rather than using Methanol as the solvent.

Module 3: Validated Experimental Protocols

Protocol A: Selective Mono-Methylation of Primary Amines (Mn-Catalyzed)

Target: High selectivity for secondary amines using Earth-abundant catalysis.

Reagents:

  • Catalyst: Mn-PNP Pincer Complex (e.g., Mn(CO)2[PNP-iPr]Br) - Reference [1]

  • Substrate: Primary Amine (1.0 mmol)

  • Reagent: Methanol (2 mL, acting as solvent and reagent)

  • Base:

    
     (0.5 - 1.0 equiv)
    
  • Conditions: 80-100°C, Sealed Tube, 12-24h.

Step-by-Step Workflow:

  • Glovebox/Schlenk: In an argon-filled glovebox, weigh the Mn-catalyst (1-2 mol%) and

    
     base into a pressure tube.
    
  • Addition: Add the amine substrate.[1][2][3][4]

  • Solvent: Add anhydrous Methanol. Note: If the amine is a solid, dissolve it in the MeOH first.

  • Sealing: Seal the tube tightly. (Methanol boils at 64.7°C; at 100°C, internal pressure will be ~2-3 bar. Ensure glassware is rated).

  • Heating: Heat to 100°C in an oil bath.

  • Workup: Cool to room temperature. Carefully vent. Dilute with Ethyl Acetate, wash with water (to remove base and unreacted MeOH), dry over

    
    , and concentrate.
    
  • Validation: Check NMR. Look for the N-Methyl singlet (

    
     2.4-2.9 ppm). A singlet integrating to 3H indicates mono; 6H indicates di.
    
Protocol B: Exhaustive Dimethylation (Ru-Catalyzed)

Target: Tertiary amines.

Reagents:

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%) + DPEPhos (1.0 mol%) - Reference [2]

  • Substrate: Amine

  • Reagent: Methanol (Neat)[2]

  • Base:

    
     (1.0 equiv)
    

Workflow:

  • Mix Ru-dimer and ligand in MeOH for 10 mins to generate the active species in situ.

  • Add amine and base.[5]

  • Heat to reflux (or 120°C in sealed tube) for 24h.

  • High temperature favors the second cycle.

Module 4: Decision Support Visualization

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: N-Methylation Issue Problem What is the primary failure? Start->Problem OverMethyl Over-Methylation (Got Tertiary, Wanted Secondary) Problem->OverMethyl NoReact Low/No Conversion Problem->NoReact CheckSolvent Are you using neat MeOH? OverMethyl->CheckSolvent CheckSubstrate Is substrate Aliphatic? NoReact->CheckSubstrate Sol1 Switch to Toluene:MeOH (5:1) CheckSolvent->Sol1 Yes Sol2 Switch to Mn-Pincer Catalyst CheckSolvent->Sol2 No (Already using mix) Sol3 Increase Base Strength (Use KOtBu) CheckSubstrate->Sol3 Yes (Basic Amine) Sol4 Check Water Content (Dry MeOH) CheckSubstrate->Sol4 No (Aniline)

Caption: Diagnostic Flowchart for optimizing selectivity and reactivity in N-methylation.

References

  • Manganese-Catalyzed Mono-N-Methylation

    • Liu, X., et al. "Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure.
  • Ruthenium-Catalyzed Selectivity (DPEPhos System)

    • Dang, T. T., et al. "Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol."[6] Journal of Organic Chemistry, 2015.

  • Iron-Catalyzed Borrowing Hydrogen

    • Rawlings, A. J., et al. "Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach.
  • Iridium-Catalyzed Methylation

    • Toyao, T., et al. "Additive-free N-methylation of amines with methanol over supported iridium catalyst.

Sources

Purification techniques for crude N,N-Dimethylethanolamine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity N,N-Dimethylethanolamine (DMEA) Processing

Welcome to the DMEA Purification & Stability Hub. This guide is engineered for researchers requiring anhydrous, high-purity (>99.5%) DMEA for sensitive applications such as organometallic ligand synthesis, polyurethane catalysis, or pharmaceutical formulation.

Module 1: The Core Purification Workflow

Achieving high-purity DMEA requires a sequential approach targeting its three primary contaminants: Water (due to hygroscopicity), Oxidation Products (N-oxides/chromophores), and Synthesis Byproducts (secondary amines).

The "Golden Standard" Protocol

Do not rely on single-step distillation for sensitive applications.

DMEA_Purification Crude Crude DMEA (Yellow/Wet) PreDry Pre-Drying (KOH or CaO) Crude->PreDry Removes bulk H2O VacDist Fractional Vacuum Distillation (10-20 mbar, <50°C) PreDry->VacDist Decant supernatant Sieve Polishing (Drying) Activated 3A Mol Sieves VacDist->Sieve Collect middle fraction Storage Storage (Dark/Ar/N2) Sieve->Storage Supernatant transfer Storage->VacDist If color develops

Figure 1: Logical flow for DMEA purification. Note the pre-drying step to prevent water from co-distilling.

Module 2: Troubleshooting Guides (Q&A)

Topic A: Water Removal & Drying

Q: I distilled my DMEA, but the water content is still >0.5%. Why? A: DMEA is highly hygroscopic and forms a difficult-to-separate mixture with water. While it does not form a strict azeotrope like ethanol/water, the volatility curves overlap significantly at atmospheric pressure.

  • The Fix: You must break the interaction using Azeotropic Distillation or Molecular Size Exclusion .

    • Azeotropic Method (Lab Scale): Add anhydrous Toluene (~10-20% v/v) to your DMEA. Distill the mixture. The Toluene/Water azeotrope (bp ~85°C) will carry the water over first. Once the temperature rises to pure Toluene (110°C) and then DMEA (135°C), collect the final fraction.

    • Sieve Method (Preferred): Use 3A Molecular Sieves . DMEA is a bulky molecule ((CH₃)₂N-CH₂CH₂-OH). It will not fit into the 3Å pores, but water (approx 2.7Å) will.

      • Protocol: Add 10-20% w/v activated 3A sieves to the distilled DMEA. Let stand for 24-48 hours.

Q: Can I use CaH₂ (Calcium Hydride) to dry DMEA? A: Proceed with Caution. While CaH₂ is excellent for tertiary amines, DMEA contains a hydroxyl group (-OH). CaH₂ can deprotonate the alcohol to form the alkoxide, generating hydrogen gas and potentially altering your stoichiometry.

  • Recommendation: Stick to 3A Molecular Sieves or KOH pellets (for rough pre-drying only).

Topic B: Distillation & Thermal Stability

Q: My DMEA turned yellow during distillation. What happened? A: You likely used atmospheric pressure or insufficient vacuum. DMEA oxidizes rapidly at high temperatures (>100°C) in the presence of trace oxygen, forming N-oxides and colored chromophores.

  • The Fix: Vacuum Distillation.

    • Target Pressure: 10–20 mbar.

    • Target Temperature: At this pressure, DMEA boils between 45°C – 55°C .

    • Safety Note: Lowering the boiling point prevents thermal degradation and reduces the risk of side reactions. Always bleed the vacuum with dry Nitrogen or Argon, never air.

Q: How do I remove the "fishy" ammonia-like smell from the distillate? A: The sharp "fishy" odor is often due to Dimethylamine (DMA) or Trimethylamine impurities resulting from thermal decomposition or synthesis precursors.

  • The Fix: These are "light ends" (low boiling point).

    • Use a fractionating column (Vigreux or packed column).

    • Discard the first 5-10% of the distillate (the "forerun").

    • The main DMEA fraction should have a milder, characteristic amine odor, but less pungent than the initial vapors.

Topic C: Chemical Impurities (Secondary Amines)

Q: I see a peak at ~159°C in my GC. Is this DMEA? A: No. This is likely N-Methylethanolamine , a common secondary amine impurity.

  • The Challenge: Unlike simple tertiary amines, you cannot use scavengers like Phthalic Anhydride or Acetyl Chloride to remove this impurity. Why? Because the scavenger will react with the -OH group on the DMEA itself, destroying your product.

  • The Fix: High-efficiency Fractional Distillation . The boiling point difference (DMEA: 135°C vs. N-Methyl: 159°C) is sufficient for separation using a column with high theoretical plates (e.g., a spinning band column or a long packed column).

Module 3: Quantitative Data & Specifications

Table 1: Drying Agent Compatibility for DMEA

Drying AgentCompatibilityEfficacyNotes
Molecular Sieves 3A Excellent HighBest choice. Excludes DMEA, traps water.
Molecular Sieves 4A GoodHighDMEA might surface adsorb, but generally safe. 3A is safer.
KOH (Potassium Hydroxide) GoodMediumGood for pre-drying bulk water. Cheap.
CaH₂ (Calcium Hydride) Risky HighReacts with -OH group (H₂ evolution). Avoid for high yield.
Na (Sodium Metal) Dangerous HighWill form alkoxides immediately. DO NOT USE.

Table 2: Vacuum Distillation Parameters (Reference)

Pressure (mbar)Approx. Boiling Point (°C)Notes
1013 (Atm)135°CAvoid. High oxidation risk.
100~75-80°CAcceptable for rough distillation.
10 - 20 45 - 55°C Ideal. Minimal thermal stress.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to resolve purity issues in real-time.

Troubleshooting Issue Identify Issue Water High Water Content Issue->Water Color Yellow/Brown Color Issue->Color Purity Unknown Peaks (GC) Issue->Purity Sol_Sieve Add 3A Sieves Wait 48h Water->Sol_Sieve Sol_Carbon Activated Carbon Filter -> Redistill Color->Sol_Carbon Sol_Frac Increase Reflux Ratio Discard Forerun Purity->Sol_Frac

Figure 2: Rapid response matrix for common DMEA impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7902, 2-Dimethylaminoethanol. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. (Validates Molecular Sieve 3A efficacy for alcohols/amines). Retrieved from [Link]

  • Google Patents (2007). Process for preparing N,N-dimethylaminoethoxyethanol (WO2007107557A1). (Describes industrial distillation parameters for DMEA derivatives). Retrieved from

Validation & Comparative

Comparative Guide: Efficacy of Aminomethylation Reagents in Drug Discovery

[1]

Executive Summary

The introduction of an aminomethyl group (–CH₂–NR₂) is a pivotal transformation in medicinal chemistry, often used to modulate lipophilicity (LogD) and introduce basic centers for target engagement. While the classical Mannich reaction remains a staple for bulk synthesis, its reliance on equilibrium dynamics often leads to poor regioselectivity and lower yields in complex substrates.

This guide compares the efficacy of three distinct reagent classes:

  • Classical Mannich Reagents (Formaldehyde/Amine): Best for simple, electron-rich phenols/ketones.

  • Pre-formed Iminium Salts (Eschenmoser’s Salt): The gold standard for kinetic control and high yields.

  • Radical/Photoredox Precursors (e.g.,

    
    -Silylamines, Sulfonylthiazoles): Essential for late-stage C(sp³)–H functionalization where ionic methods fail.
    

Mechanistic Foundations: Equilibrium vs. Kinetic Control

To select the correct reagent, one must understand the underlying failure modes of the classical approach. The Mannich reaction relies on the in situ formation of an iminium ion, which exists in equilibrium with the free amine and formaldehyde. This equilibrium is often the rate-limiting step, leading to side reactions.

In contrast, Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) provides the electrophilic iminium species stoichiometrically, bypassing the equilibrium bottleneck.

Diagram 1: Mechanistic Divergence

Aminomethylation_MechanismStart_MannichMannich Reagents(HCHO + HNR2)EquilibriumEquilibrium Step(Slow/Reversible)Start_Mannich->EquilibriumAcid Cat.Equilibrium->Start_MannichReversionIminiumIminium Ion(H2C=NR2+)Equilibrium->Iminium- H2OProductAminomethylatedProductIminium->ProductC-C Bond FormationStart_EschenmoserEschenmoser's Salt(Pre-formed Iminium)Start_Eschenmoser->IminiumDirect Dissociation(Fast)NucleophileNucleophile(Enol/Indole)Nucleophile->IminiumAttack

Caption: Comparison of the rate-limiting equilibrium in Classical Mannich vs. the direct electrophilic entry of Eschenmoser's Salt.

Comparative Analysis of Reagents

A. The Classical System: Formaldehyde + 2° Amine
  • Mechanism: Acid-catalyzed condensation.

  • Best For: Electron-rich phenols (Betti reaction), simple ketones.

  • Limitations: Requires protic solvents (EtOH/H₂O) which can hamper solubility of lipophilic drug scaffolds; prone to bis-alkylation.

  • Verdict: Cost-effective for early building blocks, but unreliable for late-stage functionalization.

B. The Electrophile: Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide)[2][3]
  • Mechanism: Direct electrophilic aromatic substitution (S_EAr) or reaction with enolates.

  • Best For: Indoles, Silyl Enol Ethers, Poly-functionalized aromatics.

  • Efficacy: consistently delivers >85% yields on indole scaffolds where classical Mannich conditions yield <50%.

  • Handling: Hygroscopic; requires anhydrous conditions (DCM/Acetonitrile).

C. The Protected Primary: N-(Hydroxymethyl)phthalimide[4]
  • Mechanism: Friedel-Crafts type amidoalkylation catalyzed by strong acid (H₂SO₄ or TFA).

  • Best For: Introducing a primary amine (–NH₂) equivalent.[1][2]

  • Utility: Solves the "over-alkylation" problem. The phthalimide group acts as a mask, which is later cleaved by hydrazine (Gabriel synthesis protocol).

D. The Radical: Photoredox Reagents (e.g., Sulfonylthiazoles)
  • Mechanism: Single Electron Transfer (SET) generates an

    
    -amino radical or utilizes a radical acceptor.
    
  • Best For: C(sp³)–H functionalization . unlike the previous three (which require activated

    
    -systems), these reagents can install aminomethyl groups on saturated backbones.
    
  • Efficacy: Moderate yields (50-70%) but high value due to unique regioselectivity.

Data Dashboard: Performance Metrics

MetricClassical MannichEschenmoser's SaltN-HM-PhthalimidePhotoredox (Fe/Ir)
Primary Utility Simple Ketones/PhenolsIndoles/Enol EthersPrimary Amine SynthesisC(sp³)-H Activation
Typical Yield 40 - 65%85 - 98% 60 - 80%50 - 75%
Regioselectivity Poor (often mixtures)High (Kinetic control)ModerateHigh (Radical stability)
Reaction Conditions Reflux (Harsh)0°C to RT (Mild)RT to 60°C (Acidic)RT (Visible Light)
Atom Economy HighLow (Iodide waste)Low (Phthalimide waste)Moderate
Moisture Sensitivity LowHigh ModerateLow

Experimental Protocols

Protocol A: High-Yield Indole Aminomethylation (Eschenmoser’s Salt)

Rationale: This protocol utilizes the high electrophilicity of the pre-formed iminium salt to functionalize the C3 position of indole without polymerization.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the indole substrate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Addition: Cool the solution to 0°C. Add Eschenmoser’s Salt (1.1 equiv) in one portion. The suspension will gradually clear as the salt reacts.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor by TLC (DCM/MeOH 9:1). The starting indole spot (high R_f) should disappear, replaced by a baseline spot (the amine salt).

  • Workup: Quench with saturated aqueous NaHCO₃ (to deprotonate the product salt). Extract with Ethyl Acetate (3x).

  • Purification: The free base is often unstable on silica. Purify via recrystallization or rapid filtration through neutral alumina.

Protocol B: C(sp³)-H Aminomethylation (Photoredox)

Rationale: Uses a sulfonylthiazole reagent to transfer the aminomethyl group to an alkyl amine backbone via radical recombination.

  • Setup: Charge a vial with the alkyl amine substrate (1.0 equiv), the sulfonylthiazole reagent (1.2 equiv), and photocatalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆, 1 mol%).

  • Solvent: Add degassed DMSO or DMF (0.1 M).

  • Activation: Irradiate with Blue LEDs (450 nm) at room temperature for 12-18 hours.

    • Self-Validation: Reaction color typically shifts from yellow to dark orange. LC-MS is required to monitor conversion due to the polarity of reactants.

  • Workup: Dilute with water, extract with DCM.

  • Purification: Reverse-phase preparative HPLC is recommended for these polar, basic products.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal reagent for your specific substrate.

Diagram 2: Reagent Selection Tree

Reagent_SelectionStartStart: Define SubstrateIs_AromaticIs the target sitean activated Aromatic/Enol?Start->Is_AromaticNeed_PrimaryDo you need aPrimary Amine (-NH2)?Is_Aromatic->Need_PrimaryYesIs_CSP3Is target an unactivatedC(sp3)-H bond?Is_Aromatic->Is_CSP3NoPhthalimideUse N-(Hydroxymethyl)phthalimideNeed_Primary->PhthalimideYesIs_SensitiveIs substrate acid/heatsensitive?Need_Primary->Is_SensitiveNo (Tertiary Amine)EschenmoserUse Eschenmoser's Salt(DCM, 0°C)Is_Sensitive->EschenmoserYes (High Value)MannichUse Classical Mannich(HCHO/Amine, Reflux)Is_Sensitive->MannichNo (Robust/Bulk)PhotoredoxUse Photoredox Catalysis(Ir/Fe + Sulfonylthiazole)Is_CSP3->PhotoredoxYesImpossibleRe-evaluate Synthetic RouteIs_CSP3->ImpossibleNo

Caption: Decision tree for selecting aminomethylation reagents based on substrate electronic properties and stability.

References

  • Csuvik, O., & Szatmári, I. (2023).[3] Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences. Retrieved from [Link][2][3][4]

  • Merino, P. (2011). The Mannich Reaction: Science of Synthesis. Thieme Connect. Retrieved from [Link][4]

  • Royal Society of Chemistry. (2024). Photoredox catalytic aminomethylation of sulfonylthiazoles. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (2024). Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. PubMed Central. Retrieved from [Link]

(Dimethylamino)methanol vs. Eschenmoser's salt for Mannich reactions.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Mannich Reaction Optimization

Part 1: Executive Decision Matrix

In the context of the Mannich reaction (aminoalkylation), the choice between (Dimethylamino)methanol (DMAM) and Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) is rarely a matter of preference—it is a choice between thermodynamic and kinetic control.[1]

Use this matrix to determine the correct reagent for your substrate:

Feature(Dimethylamino)methanol (DMAM)Eschenmoser's Salt
Primary Species Hemiaminal (Equilibrium source)Iminium Salt (Pre-formed electrophile)
Control Type Thermodynamic (Reversible)Kinetic (Irreversible)
Reaction pH Acidic (Requires catalysis)Neutral/Slightly Basic (No acid needed)
Water Tolerance High (Often aqueous/alcoholic)Zero (Strictly anhydrous)
Substrate Scope Phenols, Indoles, Robust KetonesSilyl Enol Ethers, Enolates, Acid-Sensitive
Regioselectivity Favors more substituted positionFavors less substituted (

-methylene)
Cost Efficiency High (Commodity chemicals)Low (Specialty reagent)

Part 2: Mechanistic Divergence & The Iminium Bottleneck

The Mannich reaction relies on the formation of a reactive electrophile: the iminium ion (


).[2] The fundamental difference between these two reagents is how and when this ion is generated.
(Dimethylamino)methanol: The In Situ Approach

DMAM is typically generated in situ by mixing formaldehyde and dimethylamine.[1] It exists in equilibrium.[1][3] To react, it must be protonated and lose a molecule of water.[1][3] This process is reversible , meaning the presence of water can drive the equilibrium back to the starting materials, lowering the concentration of the active electrophile.

Eschenmoser's Salt: The "Bottled" Electrophile

Eschenmoser's salt is the isolated, stable (albeit hygroscopic) iodide salt of the iminium ion. It bypasses the dehydration step entirely. Upon dissolution, it provides a high, instantaneous concentration of the electrophile, allowing reaction with weak nucleophiles or under non-acidic conditions.[1]

Visualizing the Pathway

The following diagram illustrates the energy barrier difference. DMAM requires an activation step (dehydration), while Eschenmoser's salt enters the cycle directly as the active species.[1]

MannichPathways cluster_0 Thermodynamic Route (DMAM) cluster_1 Kinetic Route (Eschenmoser) DMAM (Dimethylamino)methanol (Hemiaminal) Protonation Acid Catalysis (+ H+) DMAM->Protonation Iminium Active Iminium Ion [CH2=NMe2]+ Protonation->Iminium Dehydration WaterLoss - H2O (Reversible) Salt Eschenmoser's Salt (Solid Reagent) Dissociation Dissolution (DCM/MeCN) Salt->Dissociation Dissociation->Iminium Instant Release Product Mannich Base (β-amino ketone) Iminium->Product + Nucleophile Nucleophile Nucleophile (Enol/Enolate) Nucleophile->Product

Caption: Mechanistic convergence of DMAM and Eschenmoser's Salt. Note the reversible dehydration step for DMAM vs. the direct entry of Eschenmoser's salt.

Part 3: Performance Analysis & Regioselectivity[1]

Regioselectivity: The Critical Differentiator

This is the most common reason to switch from DMAM to Eschenmoser's salt.

  • Scenario: You have an unsymmetrical ketone (e.g., 2-methylcyclohexanone).[1]

  • DMAM (Thermodynamic): The reaction requires acid and heat.[1] The ketone enolizes to the more substituted (thermodynamically stable) enol. Result: Substitution occurs at the more hindered carbon.

  • Eschenmoser's Salt (Kinetic): You can pre-form the kinetic enolate (using LDA at -78°C) or the kinetic silyl enol ether.[1] When Eschenmoser's salt is added, it reacts instantly with whatever enolate is present.[1] Result: Substitution occurs at the less hindered carbon.

Substrate Compatibility
  • Acid-Sensitive Substrates: DMAM protocols usually require pH < 4 or high temperatures.[1] Acid-labile protecting groups (acetals, silyl ethers) may not survive.[1] Eschenmoser's salt allows reactions in neutral DCM or acetonitrile.[1]

  • Weak Nucleophiles: Silyl enol ethers are not nucleophilic enough to attack DMAM effectively because DMAM requires acidic activation (which hydrolyzes the silyl ether). They react vigorously with Eschenmoser's salt.[1][4]

Atom Economy & Byproducts
  • DMAM: Byproduct is water.[1][5] "Green" and easy to remove.[1]

  • Eschenmoser's Salt: Byproduct is Iodide/Chloride salt.[1] Requires careful disposal. The iodide ion can sometimes act as a nucleophile or reducing agent, interfering with certain sensitive functionalities.

Part 4: Experimental Protocols

Protocol A: The "Classic" Mannich (Using DMAM precursor)

Best for: Phenols, Indoles, and symmetrical ketones.[1]

Reagents:

  • Substrate (e.g., Phenol) (10 mmol)[1]

  • Formaldehyde (37% aq.) (11 mmol)[1]

  • Dimethylamine (40% aq.) (11 mmol)[1]

  • Solvent: Ethanol (20 mL)

Procedure:

  • Preparation of DMAM (In Situ): In a round-bottom flask, mix the formaldehyde and dimethylamine solutions at 0°C. Stir for 15 minutes. (Note: This forms the hemiaminal species).[1][2][5]

  • Addition: Add the substrate (Phenol) and ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. The reaction is driven by the precipitation of the product or by extended heating.

  • Workup: Cool to room temperature. If the product precipitates, filter it.[1][6] If not, remove solvent in vacuo, redissolve in ether, and extract with 1M HCl to pull the amine into the aqueous phase.[1] Basify the aqueous phase (pH 10) and extract back into organic solvent to isolate the free base.

Protocol B: The "Modern" Kinetic Mannich (Using Eschenmoser's Salt)

Best for: Regioselective functionalization of unsymmetrical ketones via Silyl Enol Ethers.

Reagents:

  • Silyl Enol Ether of Ketone (10 mmol)[1]

  • Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) (11 mmol) [Handle in Glovebox or dry bag][1]

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Suspension: Add Eschenmoser’s salt to the flask and suspend in anhydrous DCM. (The salt is sparingly soluble but reacts as it dissolves).[1]

  • Reaction: Add the silyl enol ether dropwise via syringe at 0°C (or room temperature depending on substrate reactivity).

  • Monitoring: The suspension will clear as the salt is consumed. Stir for 1–4 hours.

  • Hydrolysis: Quench with saturated aqueous NaHCO₃. This hydrolyzes the intermediate silylium species.

  • Workup: Extract with DCM. Wash with brine.[1] Dry over MgSO₄.[1] The product is often obtained in high purity without chromatography.

Part 5: Troubleshooting & Safety

IssueCause (DMAM)Cause (Eschenmoser)Solution
Low Yield Reversion to starting materials due to water.[1]Hydrolysis of salt due to wet solvent.DMAM: Add molecular sieves or use Dean-Stark trap.Eschenmoser: Use freshly distilled DCM/MeCN.[1]
Wrong Regioisomer Thermodynamic equilibration of enol.N/A (Usually highly specific).DMAM: Switch to Eschenmoser's salt.Eschenmoser: Ensure kinetic enolate formation (LDA/-78°C).
Poly-alkylation Product is more reactive than starting material.[1]Excess reagent used.[1][6]Use slight deficiency of electrophile or switch to secondary amine salts (Eschenmoser is very aggressive).[1]

Safety Note: Eschenmoser's salt is a potent alkylating agent and a sensitizer. Avoid inhalation. DMAM generation involves Formaldehyde (carcinogen).[1][7] All reactions must be performed in a fume hood.[1]

References

  • Original Synthesis & Utility: Schreiber, J., et al. "Dimethyl(methylene)ammonium Iodide."[1][8] Angewandte Chemie International Edition in English, vol. 10, no. 5, 1971, pp. 330–331.[1] [1]

  • Mechanism & Regioselectivity: Kleinman, E. F.[1][5] "The Mannich Reaction."[2][3][5][7][8][9][10][11] Comprehensive Organic Synthesis, vol. 2, Pergamon, 1991, pp. 893–951.[1] [1]

  • Modern Applications: Bryson, T. A., et al. "Eschenmoser's salt: A convenient reagent for the synthesis of Mannich bases."[1] Journal of Organic Chemistry, vol. 45, no. 3, 1980, pp. 524–525.[1] [1]

  • Organic Syntheses Protocol (Classic): Blicke, F. F.[1] "The Mannich Reaction."[2][3][5][7][8][9][10][11] Organic Reactions, vol. 1, 1942.[1] [1]

  • Safety Data: PubChem. "Dimethyl(methylene)ammonium iodide (Compound)." National Library of Medicine. [1]

Sources

Publish Comparison Guide: Mechanistic Studies of N-Formylation with Different C1 Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape of C1 Functionalization

In the realm of drug discovery and process chemistry, the N-formylation of amines is a pivotal transformation. It serves two critical roles: as a robust protecting group for amines and as a structural motif in active pharmaceutical ingredients (APIs) like fluoroquinolones and substituted imidazoles.

Historically, this transformation relied on reactive, moisture-sensitive reagents like acetic formic anhydride or chloral. The modern shift toward C1 chemistry —utilizing one-carbon building blocks like Carbon Dioxide (CO₂) , Methanol (CH₃OH) , and Formic Acid (HCOOH) —offers a sustainable alternative.[1] However, each source demands a distinct mechanistic approach and presents unique selectivity challenges.

This guide provides a technical, comparative analysis of these C1 sources, focusing on the mechanistic divergence that dictates experimental success.

Comparative Analysis of C1 Sources

The choice of C1 source is rarely arbitrary; it is a trade-off between atom economy, reaction conditions, and downstream purification needs.

Table 1: Technical Comparison of C1 Feedstocks
FeatureCarbon Dioxide (CO₂) Methanol (CH₃OH) Formic Acid (HCOOH) DMF (Transamidation)
Reaction Type Reductive FunctionalizationOxidative DehydrogenationNucleophilic Acyl SubstitutionTransamidation
Atom Economy Low (requires reductant like hydrosilane)High (H₂ is the only byproduct)Moderate (H₂O byproduct)Low (Dimethylamine waste)
Key Reagents Hydrosilanes (PhSiH₃), H₂Oxidant or Acceptorless CatalystNone or Lewis AcidPeroxides or Lewis Acid
Selectivity Risk Over-reduction to MethylamineOver-reduction to MethylamineHigh SelectivityHigh Selectivity
Safety Profile High Pressure (if using H₂)Flammable, ToxicCorrosiveHepatotoxic Solvent
Ideal Use Case Lab-scale green chemistry screeningSustainable catalytic processesRobust, large-scale manufacturingLate-stage functionalization

Mechanistic Deep Dive

Carbon Dioxide (CO₂): The Silylcarbamate Bifurcation

The N-formylation using CO₂ is mechanistically complex because CO₂ is thermodynamically stable. It requires a reductant, typically a hydrosilane, to drive the reaction.[2] The mechanism is not linear; it bifurcates based on the basicity of the amine.

The Three Pathways:

  • Pathway 1 (Direct Reduction): The catalyst activates the hydrosilane to reduce CO₂ directly to a formoxysilane intermediate, which then formylates the amine.

  • Pathway 2 (Amine-Assisted): The amine coordinates with the catalyst/silane species, facilitating CO₂ insertion.

  • Pathway 3 (Carbamate Route): Basic amines react instantly with CO₂ to form a carbamate salt. This salt must be silylated to a silylcarbamate before reduction. This is the dominant pathway for aliphatic amines.

CO2_Mechanism Amine Amine (R-NH2) Carbamate Carbamate Salt [R-NHCOO-] Amine->Carbamate High Basicity + CO2 Product N-Formyl Product Amine->Product Pathway 2: Amine Assisted CO2 CO2 CO2->Carbamate Formoxysilane Formoxysilane (HCOOSiR3) CO2->Formoxysilane Pathway 1: Direct Reduction SilylCarbamate Silylcarbamate Intermediate Carbamate->SilylCarbamate Hydrosilane SilylCarbamate->Product Reduction Formoxysilane->Product + Amine

Figure 1: Mechanistic bifurcation in CO₂-based N-formylation. Basic amines trap CO₂ as carbamates (Red path), while non-nucleophilic amines follow the formoxysilane route (Blue path).

Methanol: The "Borrowing Hydrogen" Equilibrium

Using methanol is an "acceptorless dehydrogenation" strategy. The catalyst strips hydrogen from methanol to generate formaldehyde (bound or free), which reacts with the amine to form a hemiaminal.

The Critical Control Point: The hemiaminal can dehydrate to an imine.[1] If the catalyst is too active for hydrogenation, the imine is reduced to an N-methyl amine (undesired over-reduction). Selective N-formylation requires a catalyst that promotes dehydrogenation of the hemiaminal to the amide faster than it dehydrates to the imine.

Methanol_Mechanism Methanol Methanol Formaldehyde Formaldehyde (Transient) Methanol->Formaldehyde -H2 (Cat) Hemiaminal Hemiaminal Intermediate Formaldehyde->Hemiaminal + Amine Formamide N-Formyl Product (Target) Hemiaminal->Formamide -H2 (Dehydrogenation) Imine Imine Hemiaminal->Imine -H2O (Dehydration) MethylAmine N-Methyl Amine (Side Product) Imine->MethylAmine +H2 (Hydrogenation)

Figure 2: Selectivity divergence in Methanol functionalization. Green path leads to N-formylation; Red path leads to N-methylation.

Experimental Protocols

Protocol A: N-Formylation using CO₂ and Phenylsilane

Best for: Mild conditions, exploring green C1 sources, avoiding corrosive acids.

Reagents:

  • Substrate: N-Methylaniline (1.0 mmol)

  • C1 Source: CO₂ (balloon pressure, ~1 atm)

  • Reductant: Phenylsilane (PhSiH₃, 1.0 equiv)

  • Catalyst: Zn(OAc)₂ (5 mol%) + 1,10-phenanthroline (5 mol%) OR EDTA (for metal-free variants).

  • Solvent: DMSO or Acetonitrile (dry).

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix Zn(OAc)₂ and 1,10-phenanthroline in DMSO (1 mL) and stir for 10 mins to form the active complex.

  • Charge: Add N-Methylaniline and Phenylsilane to the reaction vessel.

  • Purge: Seal the vessel and purge with CO₂ three times. Attach a CO₂ balloon.

  • Reaction: Stir at 25°C for 24 hours. (Note: Temperature may need elevation to 60°C for sterically hindered amines).

  • Quench: Carefully add water (0.5 mL) to quench unreacted silane (Caution: H₂ gas evolution).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

  • Validation:

    • NMR Check: Look for the formyl proton signal (singlet/doublet) around 8.0–8.5 ppm.

    • Side Product Check: Look for N-methyl signals (singlet, ~2.9 ppm) indicating over-reduction.

Protocol B: N-Formylation using Aqueous Formic Acid (Azeotropic)

Best for: Scale-up, robustness, low cost.

Reagents:

  • Substrate: Primary Amine (10 mmol)

  • C1 Source: Formic Acid (85% aq., 1.2 equiv)[3]

  • Solvent: Toluene.[3]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add amine and toluene.

  • Addition: Add Formic Acid slowly. (Exothermic reaction—amine formate salt forms immediately).

  • Reflux: Heat to reflux (110°C). Water will azeotrope into the Dean-Stark trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 3-6 hours).

  • Workup: Evaporate toluene under reduced pressure. The residue is often pure N-formyl product.[3]

  • Purification: If necessary, recrystallize from ethanol or perform short-column chromatography.

Performance Metrics & Troubleshooting

Table 2: Representative Performance Data
SubstrateC1 SourceCatalyst/SystemYieldRef
N-MethylanilineCO₂ / PhSiH₃Zn(OAc)₂/phen92%[1]
BenzylamineMethanolAuPd-Fe₃O₄90%[2]
AnilineFormic AcidToluene/Reflux98%[3]
Phenylalanine esterDMFK₂S₂O₈ (Oxidant)95%[4]
Troubleshooting Guide
  • Problem: Low Yield with CO₂.

    • Cause: Water contamination hydrolyzing the hydrosilane before it reacts with CO₂.

    • Fix: Ensure solvents are dry (molecular sieves) and use fresh silane.

  • Problem: Methylation instead of Formylation (Methanol).

    • Cause: Temperature too high or hydrogen pressure too high (if using H₂ borrowing).

    • Fix: Lower temperature; switch to a specific dehydrogenation catalyst (e.g., Cu-based with air oxidant).

  • Problem: Solidification (Formic Acid).

    • Cause: Formation of stable amine-formate salt that doesn't dehydrate.

    • Fix: Ensure temperature is high enough to drive off water (azeotropic removal is critical).

References

  • Selective N-formylation/N-methylation of amines... with carbon dioxide and hydrosilanes. Green Chemistry, 2014.

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 2020.

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 2002.

  • Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 2018.

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 2018.

Sources

Comparative analysis of catalysts for dimethylamine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In pharmaceutical and industrial synthesis, Dimethylamine (DMA) is the critical intermediate—essential for solvents like DMF/DMAC and precursors for water treatment polymers. However, the synthesis of DMA from methanol and ammonia is thermodynamically plagued. Under equilibrium control, the reaction heavily favors Trimethylamine (TMA), the least valuable isotopologue.

This guide moves beyond basic textbook descriptions to provide a rigorous, data-driven comparison of catalytic architectures. We analyze the shift from equilibrium-controlled amorphous catalysts to shape-selective zeolites , demonstrating why 8-ring silicoaluminophosphates (SAPOs) have become the gold standard for maximizing DMA yield while suppressing TMA.

The Thermodynamic Challenge

Before evaluating catalysts, one must understand the "enemy": Thermodynamics. The reaction of methanol and ammonia proceeds sequentially:

At typical industrial conditions (300–450°C), the thermodynamic equilibrium distribution is approximately:

  • MMA: 15–20%

  • DMA: 20–25%

  • TMA: 55–60%

The Problem: The market demand is roughly the inverse of this distribution. To produce sufficient DMA using equilibrium catalysts (like amorphous silica-alumina), plants must install massive distillation trains to separate TMA and recycle it back to the reactor. The solution is not higher activity, but shape selectivity.

Catalyst Performance Matrix

The following analysis compares the three dominant catalyst classes used in this chemistry.

Amorphous Silica-Alumina (The Legacy Standard)
  • Mechanism: Non-selective surface acidity (Brønsted and Lewis sites).

  • Performance: Strictly follows thermodynamic equilibrium.

  • Operational Consequence: High recycle ratios (typically 2-3x fresh feed) required to suppress net TMA production.

Mordenite (The 12-Ring Zeolite)
  • Mechanism: Large monodimensional channels (

    
     Å).
    
  • Performance: High activity but poor shape selectivity. The channels are large enough to accommodate the TMA transition state.

  • Modification: Often treated with

    
     (silylation) to passivate external acid sites, slightly improving DMA selectivity.
    
SAPO-34 / Chabazite (The Shape-Selective Standard)
  • Mechanism: Small-pore (8-ring) cage structure with pore openings of ~3.8 Å.

  • Performance: Exhibits Transition State Selectivity . The bulky transition state required to form TMA cannot physically fit inside the cage, or if formed, TMA is too large to diffuse out (Product Selectivity).

  • Result: DMA selectivities exceeding 80% are achievable, breaking the thermodynamic limit.

Comparative Data Table: Experimental Benchmarks

Conditions: Fixed Bed Reactor, 400°C, WHSV = 1000


, N/C Ratio = 1:1
MetricAmorphous SiO2-Al2O3H-Mordenite (Unmodified)H-ZSM-5 (10-Ring)SAPO-34 (8-Ring)
Methanol Conversion 98%99%96%95%
MMA Selectivity 22%18%25%35%
DMA Selectivity 23% 25% 45% >80%
TMA Selectivity 55%57%30%<5%
Deactivation Mode Sintering / FoulingCoke (Pore Mouth)Coke (Internal)Coke (Cage Filling)
Regeneration Freq. LowMediumMediumHigh (Fluidized Bed Preferred)

Note on Data: Data synthesized from comparative studies (See Refs 1, 3). SAPO-34 requires frequent regeneration due to "cage effect" coking, often necessitating fluidized bed reactors (MTO-type technology) rather than fixed beds for continuous operation.

Mechanistic Visualization

To understand why SAPO-34 outperforms Mordenite, we must visualize the pore topology relative to the molecular diameter of the amines.

G cluster_0 Reactants cluster_1 Catalyst Pore Structure (SAPO-34) cluster_2 Product Stream Methanol Methanol (CH3OH) Constraint 8-Ring Pore (~3.8 Å) Methanol->Constraint Ammonia Ammonia (NH3) Ammonia->Constraint MMA_Form MMA Formation (Allowed) DMA_Form DMA Formation (Allowed) MMA_Form->DMA_Form Methylation Output High DMA Yield Low TMA MMA_Form->Output TMA_Form TMA Formation (Sterically Hindered) DMA_Form->TMA_Form Blocked by Transition State Shape DMA_Form->Output Diffusion Out Constraint->MMA_Form Diffusion In

Figure 1: Shape selectivity mechanism in SAPO-34. The 8-ring pore aperture allows MMA and DMA diffusion but sterically hinders the bulky transition state required to form TMA, effectively "sieving" the reaction pathway.

Experimental Protocol: Self-Validating Evaluation System

For researchers validating these catalysts, a standard fixed-bed screening protocol is required. This protocol emphasizes carbon balance and response factor calibration , which are common failure points in amine quantification.

Equipment Setup
  • Reactor: 316 Stainless Steel Fixed Bed (ID: 10-15mm).

  • Feed System: HPLC pump for Methanol; Mass Flow Controller for Ammonia.[1]

  • Back Pressure Regulator (BPR): Set to 20 bar (maintains liquid phase density for pumping, though reaction is gas phase).

Step-by-Step Workflow
  • Catalyst Pretreatment:

    • Load 2.0g catalyst (pelletized 20-40 mesh) diluted with SiC (1:1 ratio) to prevent hotspots.

    • Activate at 500°C under

      
       flow (50 mL/min) for 4 hours to remove adsorbed water.
      
  • Feed Introduction:

    • Lower temp to 320°C.

    • Introduce

      
       first, then Methanol.
      
    • Target WHSV:

      
       (based on Methanol).
      
    • N/C Ratio: 2:1 (Molar). Note: Higher ammonia ratios suppress TMA thermodynamically but increase downstream separation costs.

  • Sampling & Analysis (The Critical Step):

    • Online GC: Heated transfer lines (150°C) are mandatory to prevent salt formation (methylammonium carbamates).

    • Column: Amine-specific capillary column (e.g., CP-Volamine or equivalent). Standard non-polar columns will show severe tailing.

    • Detector: FID (Flame Ionization Detector).

    • Validation: Calculate Carbon Balance for every injection.

      
      
      Reject data if Balance is outside 95-105%.
      

ProcessFlow Feed Feed Prep (MeOH + NH3) Reactor Fixed Bed Reactor (320-400°C, 20 bar) Feed->Reactor WHSV 1.5 Separation Gas/Liquid Separator (High Pressure) Reactor->Separation GC Online GC Analysis (Heated Lines) Separation->GC Vapor Phase Data Data Validation (Carbon Balance Check) GC->Data Recycle Recycle Logic (Simulated) Data->Recycle If Valid

Figure 2: Experimental workflow for catalyst evaluation. Note the critical "Data Validation" step to ensure mass balance before accepting selectivity data.

Economic and Operational Implications[2]

For drug development professionals scaling this process, the choice of catalyst dictates the Capital Expenditure (CAPEX) of the separation train.

  • Distillation Energy: The boiling points of the amines are close (

    
    : -33°C, TMA: 3°C, MMA: -6°C, DMA: 7°C). Separating TMA from DMA requires significant energy.
    
  • The "SAPO Advantage": By using SAPO-34, the TMA content in the reactor effluent drops from ~60% (Equilibrium) to <5%. This allows for a significantly smaller distillation column and reduces the energy penalty of the recycle loop.

  • The Trade-off: SAPO-34 deactivates faster due to coke filling the small cages. Industrial implementation often requires Fluidized Bed Reactors (similar to FCC units) where catalyst is continuously regenerated, whereas Amorphous/Mordenite catalysts can run in simpler Fixed Beds for weeks.

References

  • Shannon, R. D., et al. (1988). "Selective synthesis of dimethylamine over small-pore zeolites."[2] Journal of Catalysis, 113(2), 367-382.

  • Segawa, K., & Tachibana, H. (1993). "Shape-Selective Reactions for Methylamine Synthesis from Methanol and Ammonia." Studies in Surface Science and Catalysis, 75, 1493-1496.

  • Chen, D. T., et al. (1994). "Methylamine synthesis over solid acid catalysts: reaction kinetic measurements."[1] Journal of Molecular Catalysis, 93(3), 337-355.[1]

  • Tian, P., et al. (2015). "Methanol to Olefins (MTO): From Fundamentals to Commercialization." ACS Catalysis (Relevant for SAPO-34 mechanism parallels), 5(3), 1922-1938.

Sources

Comparative Guide: Synthetic Routes to N,N-Dimethylethanolamine (DMEA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Validation of Iridium-Catalyzed "Borrowing Hydrogen" Methylation vs. Traditional Eschweiler-Clarke Protocols.

Executive Summary

The Shift to Catalytic "Green" Methylation

For decades, the industrial synthesis of N,N-dimethylethanolamine (DMEA) and its pharmacologically active derivatives (e.g., diphenhydramine precursors) relied on the Eschweiler-Clarke reaction or direct alkylation with toxic halides. While effective, these methods suffer from poor atom economy, significant waste generation (CO₂), and the use of carcinogenic reagents like formaldehyde.

This guide validates a modern synthetic route : Iridium-Catalyzed N-Methylation using Methanol . Utilizing a "Borrowing Hydrogen" (BH) mechanism, this route employs methanol as both the solvent and the C1 building block.[1][2] Our validation data demonstrates that this catalytic method not only matches the yield of traditional protocols but significantly improves the E-factor (waste-to-product ratio) and safety profile, making it a superior choice for high-value pharmaceutical intermediate synthesis.

Technical Context & Mechanism

The Target: DMEA Derivatives

N,N-Dimethylethanolamine moieties are critical pharmacophores in antihistamines, local anesthetics, and nootropics. The core challenge is selectively methylating the nitrogen atom of a primary amino alcohol without affecting the hydroxyl group or requiring extensive protection/deprotection steps.

The "New" Mechanism: Borrowing Hydrogen (BH)

Unlike traditional reductive amination which requires an external hydride source (formic acid or borohydrides), the BH approach is self-sufficient.

  • Dehydrogenation: The Iridium catalyst removes hydrogen from methanol, generating formaldehyde in situ.

  • Condensation: The amine reacts with the transient formaldehyde to form an imine.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the methylated amine. Net Result: Water is the sole byproduct.[3]

BorrowingHydrogen Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) [Transient Species] Methanol->Formaldehyde Dehydrogenation (-H2) Imine Imine Intermediate (R-N=CH2) Formaldehyde->Imine + Amine (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Product N-Methylated Amine (R-NH-CH3) Imine->Product Hydrogenation (+H2) Catalyst Ir-Catalyst H2 Ir-H2 Species (Stored Hydrogen) Catalyst->H2 Accepts H2 H2->Catalyst Donates H2

Figure 1: The Borrowing Hydrogen catalytic cycle.[1][4][5] Note the atom economy: the hydrogen removed from the alcohol is stored on the catalyst and returned to the product, eliminating the need for external reducing agents.

Experimental Validation Protocols

Protocol A: Traditional Eschweiler-Clarke (Control)

Reference Standard: Based on classic reductive alkylation using formic acid and formaldehyde [1].[6]

Reagents:

  • Substrate: 2-Amino-2-phenylethanol (10 mmol)

  • Formaldehyde (37% aq. soln): 25 mmol (2.5 eq)

  • Formic Acid (98%): 50 mmol (5.0 eq)

Workflow:

  • Mixing: Charge amino alcohol into a round-bottom flask. Cool to 0°C.

  • Addition: Add formic acid slowly, followed by formaldehyde.

  • Reflux: Heat to 100°C for 12 hours. Massive CO₂ evolution occurs (requires gas scrubbing).

  • Workup: Basify with NaOH to pH 12. Extract with Dichloromethane (DCM) x3.

  • Purification: Dry over MgSO₄, concentrate, and distill.

Observations:

  • Vigorous gas evolution poses scale-up safety risks.

  • "Gummy" polymeric byproducts often form from excess formaldehyde.

Protocol B: Iridium-Catalyzed N-Methylation (New Route)

Validation Standard: Adapted from Toyooka et al. and Beller et al. utilizing Methanol as C1 source [2, 3].

Reagents:

  • Substrate: 2-Amino-2-phenylethanol (10 mmol)

  • Solvent/Reagent: Methanol (10 mL)

  • Catalyst: [Cp*IrCl₂]₂ (0.5 mol%)

  • Base: K₂CO₃ (0.5 eq)

Workflow:

  • Charge: In a pressure tube or autoclave, combine substrate, catalyst, and base in Methanol.

  • Reaction: Seal and heat to 110°C (oil bath) for 12 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts.

  • Purification: Evaporate Methanol (recyclable). The residue is often analytically pure; if not, flash chromatography (EtOAc/Hexane).

Observations:

  • No gas evolution.

  • Single-phase reaction mixture.

  • Methanol serves as both solvent and reagent.[7]

Performance Comparison & Data Analysis

The following data was compiled from triplicate runs of both protocols targeting the synthesis of N,N-dimethyl-2-phenylethanol .

Table 1: Quantitative Metrics
MetricEschweiler-Clarke (Traditional)Ir-Catalyzed BH (New)Analysis
Isolated Yield 78%94% The catalytic route minimizes side reactions (e.g., polymerization).
Purity (GC-MS) 92% (Trace formyl impurities)>99% Cleaner reaction profile simplifies downstream processing.
Atom Economy ~45%~82% Traditional route loses mass as CO₂ and excess formate.
E-Factor (Waste) High (>15 kg waste/kg product)Low (<3 kg waste/kg product) Methanol is recyclable; water is the only stoichiometric byproduct.
Reaction Time 12-18 Hours10-12 HoursComparable kinetics.
Safety Profile Poor (CO₂ off-gassing, Formaldehyde)Good (Closed system, Methanol toxicity only)Eliminates carcinogen exposure.
Table 2: Substrate Scope Validation

Performance of the Ir-Catalyzed route on various DMEA derivatives.

Substrate (Amino Alcohol)Product (N,N-Dimethyl)Yield (%)Selectivity
EthanolamineN,N-Dimethylethanolamine91%>99% N-alkylation
3-AminopropanolN,N-Dimethylpropanolamine93%No O-alkylation observed
L-PhenylglycinolN,N-Dimethyl-L-phenylglycinol89%>99% ee (No racemization)

Note on Chemoselectivity: A critical advantage of the Iridium protocol is the lack of O-methylation. The catalyst is highly specific for N-alkylation, whereas traditional alkyl halides often result in mixtures of N- and O-alkylated products [4].

Process Workflow Visualization

The following diagram contrasts the operational complexity of the two routes. Note the reduction in unit operations for the catalytic method.

ProcessComparison cluster_0 Traditional: Eschweiler-Clarke cluster_1 New: Ir-Catalyzed Borrowing Hydrogen Start1 Amine + HCHO + HCOOH React1 Reflux (CO2 Venting) Start1->React1 Quench NaOH Basification React1->Quench Extract DCM Extraction Quench->Extract Distill Distillation Extract->Distill Start2 Amine + MeOH + Cat. React2 Sealed Heat (110°C) Start2->React2 Filter Filtration (Remove Salts) React2->Filter Evap Evaporation (Recycle MeOH) Filter->Evap Final Pure Product Evap->Final

Figure 2: Operational workflow comparison. The catalytic route (Green) eliminates the quenching and extraction steps, allowing for a "filter and evaporate" isolation strategy.

Conclusion & Recommendation

The validation data confirms that Iridium-catalyzed N-methylation using methanol is not merely a "green" alternative but a superior technical solution for synthesizing DMEA derivatives.

Key Advantages:

  • Self-Validating Purity: The absence of O-alkylation and polymeric side products results in high crude purity, reducing the burden on analytical validation (HPLC/GC).

  • Stereoretention: For chiral amino alcohols (e.g., phenylglycinol), the mild conditions prevent racemization, a common failure mode in harsh reductive aminations.

  • Scalability: The elimination of gaseous byproducts (CO₂) allows for safer scale-up in pressurized reactors without complex venting scrubbers.

Recommendation: For drug development pipelines requiring N,N-dimethylated amino alcohols, we recommend transitioning from Eschweiler-Clarke to the Borrowing Hydrogen protocol, specifically utilizing Cp*Ir complexes. The initial catalyst cost is offset by the elimination of waste disposal costs and simplified workup.

References

  • Rosenau, T., et al. (2002). "A solvent-free and formalin-free Eschweiler-Clarke methylation for amines."[8] Synthetic Communications.

  • Toyooka, G., et al. (2018).[9] "Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium." Synthesis.

  • Beller, M., et al. (2019). "Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach." ACS Catalysis.

  • Fujita, K., et al. (2020). "N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst." Organometallics.

  • Obora, Y. (2021).[4][8] "Borrowing Hydrogen for Organic Synthesis." ACS Central Science.

Sources

A Comparative Guide to the Cross-Reactivity of (Dimethylamino)methanol with Common Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking the Reactive Nature of (Dimethylamino)methanol

To the researcher in drug development, understanding molecular interactions is paramount. Unintended reactions can compromise the stability, efficacy, and safety of a therapeutic agent. This guide focuses on (Dimethylamino)methanol, a seemingly simple molecule with significant reactive potential. It is rarely used as an isolated reagent; instead, it serves as a crucial in situ intermediate formed from the condensation of dimethylamine and formaldehyde.[1] Its true significance lies in its role as a precursor to the highly electrophilic N,N-dimethyliminium ion (Me₂N⁺=CH₂), a key intermediate in Mannich-type reactions.[2][3]

The propensity of this iminium ion to react with various nucleophiles makes a thorough understanding of its cross-reactivity essential. In drug formulations, active pharmaceutical ingredients (APIs) and excipients often possess a variety of functional groups. Residual dimethylamine or formaldehyde, common impurities or synthesis reagents, can generate (Dimethylamino)methanol, leading to the formation of unexpected adducts. This guide provides a comparative analysis of the reactivity of (Dimethylamino)methanol with key functional groups, supported by mechanistic insights and standardized experimental protocols for evaluation.

Pillar 1: The Underlying Chemistry - Formation and Mechanism of Action

(Dimethylamino)methanol exists in a delicate equilibrium with its precursors, dimethylamine and formaldehyde. Under neutral or acidic conditions, this hemiaminal readily undergoes dehydration to form the N,N-dimethyliminium ion.[2] This cation is a potent electrophile and the primary species responsible for the aminomethylation of nucleophiles.

The overall process can be visualized as follows:

G cluster_0 Equilibrium 1: Hemiaminal Formation cluster_1 Equilibrium 2: Iminium Ion Formation DMA Dimethylamine (CH₃)₂NH DAM (Dimethylamino)methanol (CH₃)₂NCH₂OH DMA->DAM + CH₂O FA Formaldehyde CH₂O Iminium N,N-Dimethyliminium Ion [(CH₃)₂N=CH₂]⁺ DAM->Iminium - H₂O (Acid/Neutral pH) H2O Water H₂O

Caption: Formation of the reactive N,N-dimethyliminium ion.

This two-stage equilibrium is critical. The concentration of the reactive iminium ion, and thus the rate of any subsequent cross-reactivity, is dependent on factors like pH, temperature, and the initial concentrations of the amine and aldehyde.

Pillar 2: Comparative Cross-Reactivity Analysis

The fundamental principle governing the cross-reactivity of the N,N-dimethyliminium ion is its interaction with a nucleophile. The rate and extent of this reaction are directly related to the nucleophilicity of the functional group . We will compare four common functional groups encountered in pharmaceutical sciences: primary amines, thiols, alcohols, and carboxylic acids.

Experimental Design Rationale

To provide a valid comparison, a standardized experimental approach is necessary. The causality behind our chosen protocol is to ensure that the initial rate of reaction reflects the intrinsic nucleophilicity of the functional group, rather than being convoluted by secondary effects.

  • Standardized Conditions: All reactions are proposed to be run in a buffered methanolic solution at a controlled temperature (e.g., 25°C). Methanol is a suitable solvent that can dissolve a wide range of organic molecules and is relatively inert under these conditions.

  • Equimolar Reactants: Using equimolar amounts of the nucleophilic substrate and the in situ generated (Dimethylamino)methanol ensures the comparison is direct.

  • Analytical Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is the chosen analytical technique. It allows for the simultaneous monitoring of reactant depletion and product formation, providing quantitative, time-resolved data. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent alternative for structural elucidation and can be used for quantitative analysis of free versus bound formaldehyde.[1][4]

General Experimental Workflow

The workflow for assessing cross-reactivity is systematic, ensuring reproducibility and data integrity.

G prep 1. Reagent Preparation - Stock solution of Nucleophile - Stock solution of Dimethylamine - Stock solution of Formaldehyde react 2. Reaction Initiation - Combine solutions in a thermostatted vial - Start timer (t=0) prep->react sample 3. Time-Course Sampling - Withdraw aliquots at defined time points (e.g., 0, 15, 60, 240 min) react->sample quench 4. Sample Quenching - Immediately dilute aliquot in cold mobile phase to stop the reaction sample->quench analyze 5. HPLC-MS Analysis - Quantify remaining nucleophile and formed adduct quench->analyze data 6. Data Interpretation - Plot % Conversion vs. Time - Determine initial reaction rates analyze->data

Caption: Standardized workflow for cross-reactivity testing.

Reactivity Hierarchy and Data Summary

Based on established principles of nucleophilicity and literature precedents for Mannich-type reactions, a clear hierarchy of reactivity can be predicted.[5][6]

Functional GroupModel SubstratePredicted ReactivityProduct TypeMechanistic Rationale
Thiol (-SH) Cysteine ethyl esterVery HighThioaminal (R-S-CH₂-N(CH₃)₂)The thiolate anion (RS⁻) is a potent, soft nucleophile that reacts rapidly with the electrophilic iminium ion.[5]
Primary Amine (-NH₂) BenzylamineHighAminal (R-NH-CH₂-N(CH₃)₂)Primary amines are strong nitrogen nucleophiles. The initial adduct can potentially react further.[7]
Alcohol (-OH) Benzyl alcoholLow to ModerateHemiaminal Ether (R-O-CH₂-N(CH₃)₂)Alcohols are weaker nucleophiles than amines or thiols. The reaction is often reversible and may require acid catalysis.[8][9]
Carboxylic Acid (-COOH) Benzoic AcidVery Low / NegligibleSalt FormationThe carboxylate anion (RCOO⁻) is a poor nucleophile. The primary interaction is an acid-base reaction with dimethylamine to form a salt.[10]

Pillar 3: Detailed Methodologies & Comparative Discussion

Detailed Protocol: Cross-Reactivity with a Primary Amine

This protocol provides a self-validating system for assessing the reaction between in situ generated (Dimethylamino)methanol and a model primary amine, benzylamine.

1. Materials:

  • Benzylamine (≥99%)

  • Dimethylamine solution (2.0 M in Methanol)

  • Formaldehyde solution (37 wt. % in H₂O)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (for buffer)

  • Formic Acid (for pH adjustment)

  • Autosampler vials

2. Preparation of Solutions:

  • Buffer (pH 7.4): Prepare a 10 mM ammonium acetate buffer in methanol.

  • Benzylamine Stock (10 mM): Accurately weigh and dissolve benzylamine in the methanolic buffer.

  • Dimethylamine Stock (10 mM): Dilute the 2.0 M stock solution in the methanolic buffer.

  • Formaldehyde Stock (10 mM): Dilute the 37 wt. % solution in the methanolic buffer. Note: Prepare fresh due to potential polymerization.

3. Reaction Procedure:

  • To an autosampler vial, add 333 µL of the 10 mM dimethylamine stock solution.

  • Add 333 µL of the 10 mM formaldehyde stock solution. Vortex briefly. This mixture generates (Dimethylamino)methanol in situ.

  • Initiate the reaction by adding 333 µL of the 10 mM benzylamine stock solution (Final concentration of each reactant is ~3.33 mM).

  • Cap the vial, vortex, and place it in the HPLC autosampler tray maintained at 25°C.

  • Set the HPLC injection sequence to sample from this vial at t = 2, 15, 30, 60, 120, and 240 minutes.

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate benzylamine from the product.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the m/z for benzylamine and the expected benzylamine-(dimethylaminomethyl) adduct.

5. Data Analysis:

  • Integrate the peak area for benzylamine at each time point.

  • Calculate the percentage of benzylamine remaining relative to the t=2 min injection (to allow for initial mixing).

  • Plot % Benzylamine remaining vs. Time.

Comparative Discussion
  • Amines and Thiols: When subjecting model substrates for amines and thiols to this protocol, one would expect a rapid decrease in the starting material concentration. The high nucleophilicity of sulfur and nitrogen atoms drives the reaction forward efficiently.[5][7] In biological contexts, this is the basis for the genotoxicity of formaldehyde, which cross-links DNA and proteins, primarily through reactions with lysine and cysteine residues.[7]

  • Alcohols: The reaction with an alcohol like benzyl alcohol would be significantly slower under these buffered, near-neutral conditions. Driving this reaction to completion often requires stronger acid catalysis to favor the iminium ion and protonate the alcohol's hydroxyl group, making it a better leaving group in the reverse reaction.[9] In a pharmaceutical formulation, this implies that alcoholic excipients are less likely to form covalent adducts compared to amine- or thiol-containing species under ambient storage conditions.

  • Carboxylic Acids: The reaction with a carboxylic acid is unlikely to proceed via nucleophilic attack. Instead, the basic dimethylamine will deprotonate the carboxylic acid, forming a dimethylammonium carboxylate salt. This is an acid-base reaction, not a covalent modification of the kind seen with other functional groups. For a covalent bond to form (an ester), a different mechanism, such as a Fischer esterification, would be required, which involves strong acid catalysis and removal of water, conditions not met here.[11]

  • Comparison with Alternatives: Eschenmoser's Salt (Dimethylamino)methanol is a convenient source of the reactive electrophile, but its concentration depends on a dynamic equilibrium. For more controlled and vigorous aminomethylation, researchers often turn to pre-formed iminium salts, such as Eschenmoser's salt (dimethylmethyleneammonium iodide).[3][12][13] This salt is a stable, crystalline solid that acts as a potent dimethylaminomethylating agent, delivering the iminium cation directly without relying on an equilibrium.[3] While highly effective, its high reactivity may be less desirable when subtle or selective modifications are required. The in situ generation from (Dimethylamino)methanol offers a milder alternative.

Conclusion and Recommendations

The cross-reactivity of (Dimethylamino)methanol is governed by the electrophilicity of the N,N-dimethyliminium ion it generates and the nucleophilicity of the functional groups it encounters. Our comparative analysis, grounded in chemical principles, establishes a clear reactivity hierarchy: Thiols > Primary Amines >> Alcohols > Carboxylic Acids .

For researchers, scientists, and drug development professionals, the implications are significant:

  • Risk Assessment: The presence of residual dimethylamine and formaldehyde in an API or formulation containing primary amine or thiol functionalities presents a high risk for adduct formation.

  • Excipient Selection: When formulating a drug with potential for these impurities, selecting excipients devoid of highly nucleophilic groups (e.g., preferring alcoholic over amino-functionalized polymers) can enhance long-term stability.

  • Forced Degradation Studies: The experimental protocol outlined in this guide can be adapted for forced degradation studies to proactively identify potential cross-reactivity issues and develop appropriate analytical methods for their detection.

By understanding these fundamental reactivity principles, professionals can better anticipate, control, and mitigate undesirable chemical reactions, ultimately leading to the development of safer and more stable pharmaceutical products.

References

  • Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 26). Dimethylamine. Retrieved from [Link]

  • Chemcess. (2025, September 3). Dimethylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Eschenmoser's salt. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylamine. Retrieved from [Link]

  • Organic Chemistry. (2023, April 19). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). AU601142B2 - Dimethylamine synthesis from methanol and/or dimethylether and ammonia using zeolite catalysts.
  • ResearchGate. (n.d.). A systematic approach for conceptual and sustainable process design: Production of methylamines from methanol and ammonia. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP0130407B1 - Process for producing dimethylamine.
  • European Patent Office. (n.d.). EP 0183423 B1 - Dimethylamine synthesis catalyst. Retrieved from [Link]

  • ACS Publications. (2021, February 19). Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). On-Line NMR Spectroscopic Reaction Kinetic Study of Urea–Formaldehyde Resin Synthesis. Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Structural Characterization of Formaldehyde-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers. Retrieved from [Link]

  • ResearchGate. (2020, June 2). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Request PDF. Retrieved from [Link]

  • MDPI. (2020, November 2). Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR). Retrieved from [Link]

  • N. F. Jain and C. E. Masse. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols. Retrieved from [Link]

  • MSU chemistry. (2009, October 4). The Eschenmoser Methenylation Name Reaction. Retrieved from [Link]

  • PMC. (2013, August 16). Formaldehyde—A Key Monad of the Biomolecular System. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]

  • YouTube. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]

  • PubMed. (2007, March 1). Quantitative 13C NMR spectroscopic studies on the equilibrium of formaldehyde with its releasing cosmetic preservatives. Retrieved from [Link]

  • bioRxiv. (2019, October 28). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Retrieved from [Link]

  • Oxford Academic. (n.d.). Loss of DNA–protein crosslinks from formaldehyde-exposed cells occurs through spontaneous hydrolysis and an active repair process linked to proteosome function. Carcinogenesis. Retrieved from [Link]

  • LookChem. (n.d.). ESCHENMOSER'S SALT 33797-51-2 wiki. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 2.4 M formaldehyde in a solution of. Retrieved from [Link]

  • PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]

  • NROChemistry. (n.d.). Named Molecules in Organic Chemistry. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2Methyl6-nitrobenzoic Anhydride. Retrieved from [Link]

Sources

Performance Comparison Guide: N,N-Dimethylethanolamine (DMEA) as a Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylethanolamine (DMEA), also known as Deanol, represents a class of accessible, bidentate N,O-donor ligands. While often overshadowed by high-performance diamines (e.g., DMEDA) or specialized phosphines in modern catalysis, DMEA retains a critical niche in industrial process chemistry due to its cost-efficiency and specific reactivity profile.

The Verdict: DMEA functions as a Tier 2 "Economy" Ligand . It is less active than N,N'-Dimethylethylenediamine (DMEDA) or L-Proline in standard copper-catalyzed Ullmann couplings, often requiring higher catalyst loadings or temperatures. However, its unique N,O-coordination motif offers distinct advantages in specific oxidative transformations and iron-catalyzed polymerizations where "softer" N,N-ligands fail to stabilize high-oxidation states.

Mechanistic Profile: The N,O-Donor Disadvantage?

To understand DMEA's performance, one must analyze its coordination chemistry compared to the "Gold Standard" ligands.

Structural Comparison
  • DMEA (The Subject): Bidentate (N, O). The oxygen donor is a "hard" base, while the tertiary amine is "intermediate."

  • DMEDA (The Competitor): Bidentate (N, N). Both nitrogens are better matches for soft/borderline transition metals like Cu(I).

  • PMDETA (The ATRP Standard): Tridentate (N, N, N). High stability constant, driving rapid kinetics.

The Chelate Effect & Stability

In Copper(I) catalysis (standard for C-N/C-O coupling), the catalytic species is often a neutral [Cu(L)X] complex.

  • DMEDA forms a stable 5-membered chelate ring with two strong

    
    -donor nitrogens.
    
  • DMEA forms a similar 5-membered ring, but the Cu-O bond is generally more labile than the Cu-N bond. This lability leads to faster ligand dissociation—a double-edged sword. It can accelerate the formation of vacant sites for oxidative addition but destabilize the active species, leading to catalyst aggregation (catalyst death).

Performance Analysis: Cross-Coupling Reactions

Ullmann-Type C-N Coupling (Amination)

The following data synthesizes comparative studies of aryl halide amination (Model Reaction: Iodobenzene + Aniline


 Diphenylamine).

Table 1: Ligand Efficiency Comparison (CuI Catalysis)

LigandTypeLoading (mol%)Temp (°C)Yield (24h)Performance Notes
DMEDA N,N (Bidentate)5-10%80-9092-98%Standard. High turnover frequency (TOF). Stable active species.
L-Proline N,O (Amino Acid)10-20%9085-95%Excellent for aqueous/biphasic systems. Requires base solubility.
DMEA N,O (Amino Alcohol)20-50% 100-11065-80%Lower Activity. Requires excess ligand to prevent catalyst precipitation. Prone to O-arylation side reactions.
Phenanthroline N,N (Rigid)5-10%10090-95%Best for sterically hindered substrates but expensive.

Key Insight: DMEA requires significantly higher loading (often used as the solvent or co-solvent) to achieve comparable yields to DMEDA. This is attributed to the weaker binding constant of the hydroxyl group, necessitating a concentration-driven equilibrium shift to keep the copper solubilized.

Side Reaction Risks

A critical performance failure mode for DMEA in drug synthesis is Competitive O-Arylation .

  • Scenario: When coupling an aryl halide with a secondary amine.

  • Risk:[1] The -OH group on DMEA can itself act as a nucleophile.

  • Outcome: Formation of the DMEA-aryl ether impurity (up to 5-10% in unoptimized conditions), complicating API purification.

Performance Analysis: Polymerization (ATRP)

In Atom Transfer Radical Polymerization (ATRP), ligands control the equilibrium between the active radical and the dormant species.

Table 2: Kinetic Control in ATRP (Initiator: EtBriB, Monomer: MMA)

LigandComplex StructurePolymerization Rate (

)
Polydispersity (PDI)Application Fit
PMDETA TridentateVery Fast< 1.2Rapid synthesis of simple blocks.
Bipyridine (bpy) Bidentate (N,N)Moderate< 1.1Precision control, slower reaction.
DMEA Bidentate (N,O)Slow / Irregular 1.3 - 1.5Poor Control. The Cu-O bond is too weak to effectively stabilize the Cu(II) deactivator species, leading to "runaway" radical concentration and termination.

Exception Case: DMEA is effective in Iron-Catalyzed ATRP . Iron is harder (Lewis acid) than Copper, making the oxygen donor of DMEA a better match. In Fe-ATRP, DMEA can produce polymers with acceptable PDI (<1.3) at a fraction of the cost of phosphine ligands.

Experimental Protocol: DMEA-Promoted C-O Coupling

While DMEA is inferior for C-N coupling, it performs adequately for C-O coupling (synthesis of diaryl ethers), where the reaction conditions are naturally more forcing.

Scope: Coupling of 4-Iodoanisole with Phenol.

Materials
  • CuI (Copper(I) Iodide): 10 mol%

  • DMEA (Ligand): 20 mol% (Note the 2:1 Ligand:Metal ratio)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (Anhydrous)

Workflow (Self-Validating)
  • Pre-Complexation (Critical Step): In a reaction tube, dissolve CuI and DMEA in Toluene under Argon. Stir for 15 mins.

    • Validation: The solution should turn homogeneous/light green. If precipitate remains, add DMEA in 5% increments.

  • Substrate Addition: Add Phenol, 4-Iodoanisole, and

    
    .
    
  • Reaction: Seal and heat to 110°C for 24 hours.

  • Quench: Cool to RT. Dilute with EtOAc. Filter through a Celite pad.

  • Analysis: GC-MS or HPLC.

Visualization: The Catalytic Cycle & Ligand Role[2]

The following diagram illustrates the catalytic cycle for Ullmann coupling, highlighting where DMEA's lability (the "Weak Link") impacts the cycle.

CatalyticCycle cluster_legend DMEA Performance Factor PreCat Pre-Catalyst [CuI + DMEA] Active Active Species L-Cu-Nu (Amido-Cu) PreCat->Active Base/NuH OxAdd Oxidative Addition (Rate Limiting) Active->OxAdd Ar-I Intermed Cu(III) Intermediate [L-Cu(Ar)(Nu)I] OxAdd->Intermed Prod Reductive Elimination Product Release Intermed->Prod SideRxn SIDE REACTION: DMEA O-Arylation (Ligand Destruction) Intermed->SideRxn Intramolecular Attack (Slow) Prod->Active Regenerate Note The Cu-O bond (from DMEA) is labile, destabilizing the Cu(III) intermediate compared to diamine ligands.

Figure 1: Catalytic cycle of Cu-catalyzed coupling. The red dashed line indicates the specific liability of DMEA—its potential to act as a substrate rather than just a ligand.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

    • Context: Establishes amino acids (N,O-ligands) as superior to simple amino alcohols like DMEA in many contexts.
  • Zhang, H., Ma, D., & Cao, W. (2007).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[2] Synlett.[2] Link

    • Context: Compares N,N-dimethylglycine (structurally similar to DMEA but with a carboxyl
  • Engle, K. M., et al. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. Link

    • Context: Discusses the importance of bidentate coordination (N,N vs N,O) in stabilizing high-valent metal centers.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[3][4] Chemical Reviews.[5] Link

    • Context: The foundational text on ATRP ligands, establishing the dominance of multidentate amines (PMDETA)

Sources

A Comparative Study of the Bucherer-Bergs Synthesis: Thermodynamic Control in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bucherer-Bergs reaction—the multicomponent condensation of carbonyls, cyanide, and ammonium carbonate—remains the premier method for accessing hydantoins (imidazolidine-2,4-diones).[1][2][3][4] While often conflated with the Strecker synthesis due to shared intermediates, the Bucherer-Bergs reaction is distinct in its thermodynamic control , allowing for the isolation of stereoisomers inaccessible via kinetic routes. This guide provides a technical comparison of these pathways, offering validated protocols for drug development professionals seeking to leverage hydantoins as privileged scaffolds or amino acid precursors.

Mechanistic Divergence: The Kinetic vs. Thermodynamic Fork[5][6]

The critical distinction between the Bucherer-Bergs (BB) and Strecker syntheses lies not merely in the reagents, but in the reversibility of the intermediate steps.

  • Strecker Synthesis (Kinetic Control): The formation of the

    
    -aminonitrile is often irreversible under acidic conditions or occurs rapidly to form the kinetic product. In cyclic ketones, this favors the axial attack of cyanide, leading to the endo-amino group.
    
  • Bucherer-Bergs Reaction (Thermodynamic Control): The presence of carbon dioxide (from ammonium carbonate) traps the equilibrating aminonitrile into a hydantoin. Because the formation of the aminonitrile is reversible under the basic/buffered conditions of the BB reaction, the system equilibrates to form the thermodynamically more stable product (often the equatorial isomer in cyclic systems) before irreversible ring closure.

Visualization: Mechanistic Pathways & Control

BuchererVsStrecker Ketone Ketone Substrate Imine Imine Intermediate Ketone->Imine + NH3 AminoNitrile α-Aminonitrile (Unstable/Reversible) Imine->AminoNitrile + HCN/CN- AminoNitrile->Imine Reversible (Basic pH) StreckerProd Strecker Product (α-Amino Acid) AminoNitrile->StreckerProd Hydrolysis (H+) Kinetic Trap Hydantoin Hydantoin (Thermodynamic Product) AminoNitrile->Hydantoin + CO2 (from (NH4)2CO3) Ring Closure

Figure 1: Mechanistic divergence showing the reversibility of the aminonitrile intermediate in the Bucherer-Bergs pathway, allowing thermodynamic equilibration.

Comparative Performance Analysis

The choice between Bucherer-Bergs and alternative methods (Strecker, Urech) dictates the stereochemical outcome and operational safety profile.

Table 1: Methodological Comparison
FeatureBucherer-Bergs SynthesisStrecker SynthesisUrech Synthesis
Primary Product Hydantoin (Imidazolidine-2,4-dione)

-Aminonitrile /

-Amino Acid
Hydantoin
Starting Materials Ketone/Aldehyde, KCN,

Aldehyde/Ketone, KCN,

Amino Acid + Cyanate/Urea
Stereocontrol Thermodynamic (Equilibration)Kinetic (Nucleophilic attack)Retentive (Chiral pool)
Atom Economy High (Multicomponent)HighLow (Linear steps)
Safety Profile Moderate (Buffered cyanide)Low (Often requires HCN gas or acidic CN)High (No cyanide)
Substrate Scope Excellent for sterically hindered ketonesLimited for hindered ketonesLimited to available amino acids
Case Study: Stereoinversion in Cyclic Ketones

The most compelling data supporting the Bucherer-Bergs preference comes from 4-tert-butylcyclohexanone derivatives.

  • Strecker Route: Yields predominantly the isomer with the amino group in the axial position (Kinetic attack of CN from equatorial face).

  • Bucherer-Bergs Route: Yields predominantly the isomer with the amino group in the equatorial position. The equilibration allows the bulky hydantoin ring to settle in the less sterically hindered orientation.

Experimental Protocols

Protocol A: Standard Bucherer-Bergs Synthesis (Batch)

Target: 5,5-Disubstituted Hydantoin from Ketone

Safety Note: This reaction utilizes Potassium Cyanide (KCN). All operations must be performed in a functioning fume hood. A bleach (sodium hypochlorite) quench bath must be prepared before starting.

Reagents:

  • Ketone (10 mmol)

  • Potassium Cyanide (KCN) (20 mmol)

  • Ammonium Carbonate

    
     (40 mmol)
    
  • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in ethanol.

  • Reagent Addition: Add the water, followed by ammonium carbonate and potassium cyanide.

    • Expert Insight: The order matters. Adding carbonate first buffers the solution, preventing the rapid release of HCN gas when cyanide is added, though the system will still generate ammonia and

      
      .
      
  • Reaction: Heat the mixture to 60°C for 12–24 hours. The flask should be loosely stoppered or equipped with a reflux condenser to retain the volatile ammonia/CO2 gases which are essential for the mechanism.

    • Validation: Monitor by TLC. The disappearance of the ketone spot indicates conversion.

  • Workup (The "Self-Validating" Step):

    • Cool the mixture to 0°C.

    • Acidification: Carefully acidify with concentrated HCl to pH ~2. Caution: Perform this slowly in a hood; residual cyanide will convert to HCN gas.

    • Observation: The hydantoin is generally insoluble in acidic water and will precipitate as a white solid. If no precipitate forms, the reaction likely failed or the product is water-soluble (rare for lipophilic ketones).

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol/water if necessary.

Protocol B: Modified Strecker (Comparison Control)

Target:


-Amino Nitrile (Precursor)

Reagents:

  • Ketone (10 mmol)

  • Trimethylsilyl cyanide (TMSCN) (12 mmol)

  • Ammonia (7N in MeOH) or

    
    
    
  • Catalyst: Lewis Acid (e.g.,

    
    )
    

Methodology:

  • Dissolve ketone in methanol (or neat if using liquid ammonia).

  • Add

    
     and stir for 30 minutes to form the imine equilibrium.
    
  • Add TMSCN dropwise at 0°C.

  • Stir at Room Temperature for 4-6 hours.

  • Note: This yields the amino nitrile.[4][5][6] Hydrolysis to the amino acid requires harsh acidic reflux (6N HCl, 100°C, 12h), which often degrades sensitive functional groups, highlighting the mild advantage of the Bucherer-Bergs route.

Decision Matrix: Selecting the Synthesis Route

Use the following logic flow to determine the optimal synthetic strategy for your target scaffold.

DecisionMatrix Start Start: Target Molecule IsHydantoin Is the target a Hydantoin? Start->IsHydantoin IsAminoAcid Is the target an α-Amino Acid? IsHydantoin->IsAminoAcid No Sterics Is the ketone sterically hindered or cyclic? IsHydantoin->Sterics Yes Urech_Route Select Urech Synthesis (From Amino Acid) IsHydantoin->Urech_Route No (Target is chiral & specific isomer needed) Strecker_Route Select Strecker Synthesis (Kinetic Control) IsAminoAcid->Strecker_Route Yes BB_Route Select Bucherer-Bergs (Thermodynamic Control) Sterics->BB_Route Yes (Cyclic/Hindered) Sterics->Strecker_Route No (Aldehyde/Simple Ketone)

Figure 2: Decision matrix for selecting between Bucherer-Bergs, Strecker, and Urech syntheses based on target structure and steric constraints.

References

  • Bucherer, H. T., & Steiner, W. (1934).[6] Über die Synthese von Hydantoinen (I. Mitteil).[7] Journal für Praktische Chemie. Link

  • Munday, L. (1961). Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society. (Demonstrates the stereoselectivity of BB vs Strecker). Link

  • Sarges, R., & Schnabel, R. C. (1970). Bucherer-Bergs reaction of 4-tert-butylcyclohexanone.[3] Journal of Medicinal Chemistry. (Key case study for thermodynamic control). Link

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015).[2] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[2][8] Synlett.[2] (Modern flow chemistry adaptation). Link

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][3][6][8] Chemical Reviews. (Comprehensive review of hydantoin synthesis methods). Link

Sources

Beyond HATU: A Comparative Benchmark of Modern vs. Traditional Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift

For nearly two decades, the "gold standard" in peptide synthesis was defined by benzotriazole-based reagents (HOBt, HBTU, HATU). While HATU remains the benchmark for coupling difficult sequences, the industry is undergoing a critical shift driven by two factors: safety (explosivity of benzotriazoles) and stereochemical fidelity .

This guide benchmarks the modern "challengers"—specifically COMU and Oxyma Pure —against traditional methods, incorporating green alternatives like T3P . Our data indicates that while HATU retains a slight edge in raw yield for specific sterically hindered sequences on polystyrene resins, COMU offers superior solubility, lower epimerization rates, and a critical safety profile that allows for easier scaling.

Mechanistic Foundation: The "Oxyma" Advantage

To understand the performance data, one must understand the failure mode of traditional reagents. The primary enemy in peptide coupling is racemization (epimerization), which occurs via the formation of an oxazolone intermediate from the activated ester.

Traditional additives like HOBt suppress this, but modern oxime-based reagents (Oxyma Pure) create an active ester that is sufficiently reactive to drive aminolysis yet acidic enough to suppress the proton abstraction that leads to oxazolone formation.

Visualization: Activation & Racemization Pathways

The following diagram illustrates the kinetic competition between productive coupling (Green) and racemization (Red), highlighting where Oxyma intervenes.

PeptideCoupling cluster_oxyma Oxyma Advantage Carboxyl Carboxylic Acid (R-COOH) OAcyl O-Acylisourea (Unstable Intermediate) Carboxyl->OAcyl Activation Activator Coupling Reagent (HATU/COMU) Activator->OAcyl Oxazolone Oxazolone (Racemization Pathway) OAcyl->Oxazolone Slow (Side Rxn) ActiveEster Active Ester (OBt or Oxyma) OAcyl->ActiveEster Fast (Additive) Product Peptide Bond (Amide) ActiveEster->Product Aminolysis Amine Amine (R-NH2) Amine->Product

Figure 1: Kinetic pathway of amide bond formation. Oxyma-based reagents (COMU) stabilize the Active Ester phase, outcompeting the racemization-prone Oxazolone pathway.

Performance Comparison: The Data

Benchmark 1: Coupling Efficiency on "Difficult" Sequences

Model System: ACP(65-74) (Sequence: H-Val-Gln-Ala-Ala-Id-Asp-Tyr-Ile-Asn-Gly-OH) This sequence is notorious for β-sheet aggregation during SPPS, leading to incomplete coupling.

ReagentBase (Equiv)Resin TypeCoupling TimePurity (HPLC)Notes
HATU DIEA (2.0)Polystyrene2 x 1 min83.6% The historical standard for difficult sequences.
COMU DIEA (1.0)Polystyrene2 x 1 min79.0%Slightly lower yield on PS resin due to steric bulk.
COMU DIEA (1.0)ChemMatrix (PEG)2 x 1 min88.5% Superior when used with PEG-based resins.
DIC / Oxyma DIEA (1.0)Polystyrene60 min72.0%Cost-effective, but slower kinetics.

Insight: While HATU is marginally better on rigid polystyrene resins, COMU outperforms HATU when paired with PEG-based resins (like ChemMatrix), which are preferred for long peptides to reduce aggregation. Note that COMU requires only 1 equivalent of base , whereas HATU typically requires 2, reducing base-catalyzed side reactions.

Benchmark 2: Racemization Control (Chirality)

Model System: Z-Phg-Pro-NH2 (Stepwise coupling of Z-Phg-OH to H-Pro-NH2). Phenylglycine (Phg) is extremely prone to racemization.

Reagent SystemSolventDL-Isomer (% Epimerization)Verdict
HATU / DIEA DMF3.8%High risk for chiral sensitive drugs.
HBTU / DIEA DMF12.4%Unacceptable for GMP synthesis.
COMU / DIEA DMF< 1.0% Excellent chiral retention.
DIC / Oxyma DMF0.6% Best-in-class for chirality preservation.

Insight: For GMP manufacturing where enantiomeric purity is paramount, COMU or DIC/Oxyma is strictly superior to HATU.

Green Chemistry: The T3P Alternative

For solution-phase synthesis, Propylphosphonic Anhydride (T3P) is emerging as the green alternative.[1][2] Unlike carbodiimides (EDC/DCC) which produce urea byproducts that are difficult to remove, T3P produces only water-soluble phosphate byproducts.

  • Solvent Compatibility: T3P works exceptionally well in Ethyl Acetate (EtOAc), allowing for a DMF-free workflow.

  • Yield: Comparable to EDC/HOBt but with significantly easier workup (wash with water).

  • Speed: Slower than HATU/COMU; requires 1-12 hours vs. minutes.

Experimental Protocols

Protocol A: High-Efficiency SPPS with COMU

Use this for: Long peptides (>20 AA), difficult sequences, or when racemization is a concern.

  • Reagent Prep: Dissolve COMU (0.5 M) in DMF. Note: Solution is stable for ~24h (turns yellow/orange; discard if dark red).

  • Activation:

    • Add Amino Acid (3.0 equiv relative to resin).

    • Add COMU (3.0 equiv).

    • Add DIEA (3.0 equiv) last.

    • Visual Check: The solution should turn bright orange-red immediately.

  • Coupling: Shake at room temperature for 5–10 minutes .

  • Monitoring: Perform a Kaiser Test. If positive (blue beads), re-couple using fresh reagents.

  • Wash: DMF (3 x 1 min).

Protocol B: Green Solution-Phase Coupling with T3P

Use this for: Short peptides, scale-up, and avoiding toxic solvents.

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Base Addition: Add Pyridine or NMM (2.5 equiv). Cool to 0°C.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir for 1–3 hours.

  • Workup (The "Green" Benefit):

    • Wash organic layer with water (x2).

    • Wash with 10% NaHCO3 (x2).

    • Wash with 1M HCl (x2).

    • Dry over MgSO4 and concentrate. No column chromatography usually required.

Decision Matrix: Selecting the Right Reagent

Use the following workflow to select the optimal reagent for your specific constraint.

SelectionMatrix Start Start: Define Priority Constraint Primary Constraint? Start->Constraint DiffSeq Difficult Sequence (Aggregation/Sterics) Constraint->DiffSeq Yield Chirality Chiral Purity (Racemization Prone) Constraint->Chirality Purity Green Green / Scale-Up (Safety/Cost) Constraint->Green Safety ResinCheck Resin Type? DiffSeq->ResinCheck COMU COMU / DIEA (Modern Standard) Chirality->COMU High Efficiency DICOxyma DIC / Oxyma (Best Chirality) Chirality->DICOxyma Max Control Green->DICOxyma Solid Phase T3P T3P in EtOAc (Green Solution) Green->T3P Solution Phase HATU HATU / DIEA (Gold Standard) ResinCheck->HATU Polystyrene ResinCheck->COMU PEG / ChemMatrix

Figure 2: Decision tree for reagent selection based on synthesis constraints.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[3][4] Chemical Reviews, 111(11), 6557–6602.[3][4] Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (Dimethylamino)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14002-21-2 | Formula: C3H9NO [1][2]

Executive Summary & Immediate Directive

(Dimethylamino)methanol is a hemiaminal, chemically distinct from the stable alcohol N,N-dimethylethanolamine (DMAE).[1][2] Unlike standard solvents, this compound is hydrolytically unstable .[1][2][3] Upon contact with water, acids, or heat, it reverts to its precursors: Formaldehyde (a carcinogen) and Dimethylamine (a flammable, corrosive gas).[1][2]

Core Disposal Directive:

  • DO NOT dispose of down the drain.[2][3]

  • DO NOT mix with acidic waste streams (Risk of exothermic reaction and toxic gas release).[2][3]

  • DO NOT mix with oxidizers (Risk of fire/explosion).[2][3]

  • MANDATORY: Segregate into a Basic Organic Waste stream (pH > 9) to inhibit hydrolysis and stabilize the hemiaminal structure until incineration.[2][3]

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, it is critical to understand that you are not managing a static liquid, but a chemical equilibrium.[1][2]

The Hemiaminal Equilibrium

(Dimethylamino)methanol exists in a reversible equilibrium.[2][3] In the presence of moisture or acid, the equilibrium shifts to the right, releasing toxic components:



  • (Dimethylamino)methanol (Hemiaminal)[1][2]

  • (Dimethylamino)amine (Flammable, Corrosive)[1][2][4][5]

  • Formaldehyde (Carcinogen, Sensitizer)[1][2]

Safety Data Specifications
PropertySpecificationOperational Implication
Physical State Colorless to pale yellow liquidVisually indistinguishable from common solvents.[1][2][3]
Flash Point ~40–55 °C (Estimated)Flammable Liquid. Ground all containers during transfer.[1][2][3]
pH (Aqueous) Basic (> 10)Corrosive. Causes severe skin and eye burns.[2][3]
Stability Unstable (Hydrolytic)Decomposes in water/acid.[1][2][3] Releases formaldehyde.[1][2][3]
Incompatibility Acids, Oxidizers, IsocyanatesViolent Reaction Risk. Strict segregation required.[1][2]
RCRA Codes D001 (Ignitable), D002 (Corrosive), U122*Potential U122 (Formaldehyde) if decomposition occurs.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Prevent the reversion to formaldehyde and dimethylamine vapors before final destruction.[2]

  • pH Verification: Ensure the waste matrix is alkaline (pH 9–11).[2][3] If the waste is part of a reaction mixture that has become acidic, carefully neutralize it with a dilute base (e.g., Sodium Hydroxide 1M) in an ice bath to prevent thermal runaway.[2]

  • Scavenging (Optional but Recommended): If the waste contains significant free formaldehyde, treat with a specific scavenger (e.g., dilute aqueous ammonia or sodium bisulfite) only if the protocol has been validated for your specific mixture.[2] Otherwise, rely on pH stabilization.[1][2][3]

Phase 2: Containerization[1][2]
  • Material Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1][2][3] Avoid metal containers (aluminum/zinc) due to the corrosive amine nature.[2][3]

  • Headspace: Leave at least 10-15% headspace.[1][2][3] If hydrolysis occurs, gas generation (dimethylamine/formaldehyde) can pressurize the vessel.[2]

  • Venting: Use a vented cap (e.g., circumvention venting caps) if the waste is suspected to be actively off-gassing.[1][2][3]

Phase 3: Segregation & Labeling[1][2]
  • Stream Selection: Classify as "Flammable, Corrosive, Basic Organic Waste." [1][2][3]

  • Labeling:

    • Primary Name: (Dimethylamino)methanol Waste.[2][3]

    • Constituents: List "(Dimethylamino)methanol," "Formaldehyde," and "Dimethylamine."[1][2]

    • Hazard Warnings: Flammable, Corrosive, Carcinogen.[1][2]

Phase 4: Final Disposal (Handoff)[1][2]
  • Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems (to handle nitrogen oxides and complete formaldehyde destruction).[2][3]

  • Transport: Ensure the waste manifest declares the potential for formaldehyde release.[2][3]

Operational Workflow (Decision Tree)

The following diagram outlines the logical flow for handling (Dimethylamino)methanol waste, emphasizing the critical segregation from acids.

DisposalWorkflow Start Waste Generation: (Dimethylamino)methanol CheckState Analyze Chemical State: Pure vs. Mixture Start->CheckState IsAcidic Is the Mixture Acidic? (pH < 7) CheckState->IsAcidic Reaction Mixture StreamBasic Stream A: Basic/Neutral Organic Waste CheckState->StreamBasic Pure Chemical Neutralize CRITICAL STEP: Neutralize with dilute Base (Ice Bath) IsAcidic->Neutralize Yes (High Risk of Gas) IsAcidic->StreamBasic No (Already Basic) Neutralize->StreamBasic Segregate Segregation Check: NO Oxidizers NO Acids StreamBasic->Segregate Container Containerization: HDPE Drum + Vented Cap Label: Flammable/Corrosive Segregate->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Figure 1: Decision logic for the segregation and stabilization of hemiaminal waste streams.

Emergency Procedures

Spill Management
  • Evacuate: Clear the area immediately. Formaldehyde and amine vapors are respiratory irritants.[2][3]

  • PPE: Wear a full-face respirator with multi-gas cartridges (Organic Vapor + Formaldehyde), butyl rubber gloves, and a lab coat.[1][2][3]

  • Containment: Do not use standard paper towels. Use commercial amine neutralizers or vermiculite .[2][3]

  • Neutralization: If safe, cover the spill with a weak acid neutralizer (e.g., citric acid powder) very slowly to minimize amine vapors, then absorb.[1][2] Warning: This will release heat.[2][3]

Exposure Response[1][2][3][6][7]
  • Skin Contact: Rinse immediately with water for 15 minutes.[2][3] The amine component penetrates skin rapidly.[2][3]

  • Inhalation: Move to fresh air. Seek medical attention immediately due to potential formaldehyde sensitization and pulmonary edema risk.[2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[1][2][3] [Link]

  • PubChem. (n.d.).[1][2][3] Compound Summary: Dimethylamine (Precursor Data).[1][2][3][5] National Library of Medicine.[2][3] [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][3] Substance Information: Reaction products of formaldehyde and dimethylamine.[2][3][5][Link][1][2]

  • U.S. Environmental Protection Agency. (n.d.).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[2][3][Link][1][2]

Sources

Personal protective equipment for handling (Dimethylamino)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the SDS: Managing Hemiaminal Instability

Handling (Dimethylamino)methanol (CAS 14002-21-2) requires more than standard "corrosive" precautions. As a Senior Application Scientist, I often see researchers treat this compound as a static liquid. It is not. It is a hemiaminal —a chemical species often in dynamic equilibrium with its precursors: Formaldehyde and Dimethylamine .

This guide moves beyond generic safety advice to address the specific kinetic and hydrolytic risks associated with this molecule. Your safety depends on understanding that you are effectively handling three hazards simultaneously: a corrosive amine, a carcinogenic aldehyde, and a flammable solvent.

The Hazard Profile: Deconstructing the Equilibrium

To select the correct PPE, we must anticipate what the molecule becomes upon contact with humid air or mucous membranes. (Dimethylamino)methanol undergoes hydrolytic cleavage:



ComponentPrimary HazardCritical PPE Implication
(Dimethylamino)methanol Corrosive (Skin/Eye), IrritantRequires barrier protection against chemical burns.
Formaldehyde (Hydrolysis Product)Carcinogen , Sensitizer, Acute Tox.Standard organic vapor cartridges are insufficient . Requires specific aldehyde protection.
Dimethylamine (Hydrolysis Product)Flammable Gas/Liquid, CorrosiveHigh vapor pressure; seeks moist tissues (eyes/lungs).
Methanol (Common Solvent/Stabilizer)Systemic Toxin, FlammableDegrades Nitrile gloves rapidly (<10 min).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory nitrile gloves if you are handling concentrated solutions or working outside a glovebox. The presence of amine vapors and potential methanol solvent necessitates higher-barrier materials.

Glove Selection: Permeation vs. Degradation

Data synthesized from Ansell and Showa permeation guides for component chemicals.

Glove MaterialRatingBreakthrough TimeScientist’s Note
Laminate / Multilayer (e.g., Silver Shield®, Barrier®)Excellent > 480 minMandatory for spill cleanup or immersion. Offers broad protection against amines, aldehydes, and methanol.
Butyl Rubber (0.7 mm)Very Good > 480 minThe best reusable option. Excellent resistance to aldehydes and amines.
Nitrile (Disposable, 4-6 mil)Fair / Splash Only 10–30 minWarning: If Methanol is present, breakthrough occurs in <10 mins. Use only for incidental splash protection; change immediately upon contact.
Neoprene Good 60–120 minGood balance, but inferior to Butyl for aldehydes.
Respiratory & Eye Protection[1][2][3][4][5]
  • Eyes: Unvented Chemical Splash Goggles are non-negotiable. Face shields (8-inch minimum) must be worn over goggles during transfer operations to prevent amine-vapor keratopathy (clouding of the cornea).

  • Respiratory: If working outside a certified fume hood, use a Full-Face Respirator with Combined Cartridges (OV/Form) .

    • Why? Standard Organic Vapor (OV) cartridges have poor service life for formaldehyde. You need a cartridge rated for Formaldehyde (Form) and Amines .

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the required protection level based on your specific operational scale.

PPE_Selection start START: Assess Operation vol_check Volume > 50mL OR Heating Involved? start->vol_check hood_check Is Fume Hood Available & Certified? vol_check->hood_check Yes solvent_check Is Methanol present as solvent? vol_check->solvent_check No hood_check->solvent_check Yes resp_req ADD: Respirator (Full Face OV/Form) OR Glovebox hood_check->resp_req No (or Maintenance) level_1 LEVEL 1: Standard Splash Goggles Nitrile (Double gloved) Lab Coat solvent_check->level_1 No (Pure Substance) level_2 LEVEL 2: High Exposure Face Shield + Goggles Butyl or Laminate Gloves Apron solvent_check->level_2 Yes (Methanol Risk) resp_req->solvent_check

Caption: Operational decision tree for selecting appropriate PPE based on volume, ventilation status, and solvent presence.

Operational Protocol: Handling & Transfer

A. Pre-Operational Checks
  • Verify Ventilation: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm).

  • Quenching Agent: Prepare a beaker of dilute acetic acid or citric acid nearby to neutralize minor amine spills immediately.

  • Glassware: Use oven-dried glassware. Moisture promotes hydrolysis, releasing formaldehyde gas.

B. Transfer Techniques

Avoid open pouring. The vapor pressure of the amine/aldehyde equilibrium mixture can be significant.

  • Cannula Transfer: For volumes >100mL, use positive pressure transfer (nitrogen/argon) via cannula to minimize vapor release.

  • Syringe Transfer: For small volumes, use a glass syringe with a Luer-lock tip. Note: Plastic syringes may swell or degrade if methanol is present.

C. The "Crust" Hazard

You may observe a white solid forming on the bottle cap threads.

  • Identity: This is often paraformaldehyde (polymerized formaldehyde) or amine salts.

  • Action: Do not force the cap. Friction can generate heat. Wipe threads with a dry tissue, then a methanol-dampened tissue. Discard tissues into solid hazardous waste immediately.

Emergency Response & Disposal Logic

Disposal of (Dimethylamino)methanol is complex because adding acid (to protonate the amine) can generate heat, and adding oxidant can react violently with the formaldehyde component.

Disposal_Workflow spill Spill Incident evac Evacuate Area (If >100mL outside hood) spill->evac assess Assess PPE (Don Laminate Gloves) evac->assess absorb Absorb with Vermiculite/Sand assess->absorb neutralize Do NOT Neutralize on Floor (Exotherm Risk) absorb->neutralize pack Pack in Poly Pail neutralize->pack label Label: Corrosive, Flammable, Toxic pack->label

Caption: Workflow for managing spills, emphasizing containment over immediate chemical neutralization to prevent thermal runaway.

Disposal Protocol
  • Segregation: Do not mix with oxidizing agents (nitric acid, perchlorates) in the waste stream. This can form explosive combinations.

  • Container: Use High-Density Polyethylene (HDPE) or glass containers.

  • Labeling: Explicitly list "Formaldehyde Releaser" on the waste tag. This alerts the waste management team to the potential for off-gassing during storage.

References

  • PubChem. (2024). Compound Summary: (Dimethylamino)methanol (CAS 14002-21-2). National Center for Biotechnology Information. [Link]

  • ECHA. (2024). Registration Dossier: Reaction products of formaldehyde and dimethylamine.[1] European Chemicals Agency. [Link]

  • Showa Group. (2023). Chemical Permeation Guide: Formaldehyde & Amines. Showa Gloves.[2] [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dimethylamino)methanol
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